Product packaging for 2-Allyl-4-chlorophenol(Cat. No.:CAS No. 13997-73-4)

2-Allyl-4-chlorophenol

Cat. No.: B086584
CAS No.: 13997-73-4
M. Wt: 168.62 g/mol
InChI Key: NQZKLVHWFYHXGH-UHFFFAOYSA-N
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Description

2-Allyl-4-chlorophenol is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B086584 2-Allyl-4-chlorophenol CAS No. 13997-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-prop-2-enylphenol
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InChI

InChI=1S/C9H9ClO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2
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InChI Key

NQZKLVHWFYHXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074513
Record name 4-Chloro-2-allylphenol
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Molecular Weight

168.62 g/mol
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CAS No.

13997-73-4
Record name 2-Allyl-4-chlorophenol
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Record name 2-Allyl-4-chlorophenol
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Record name 2-ALLYL-4-CHLORO-PHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Allyl-4-chlorophenol (CAS: 13997-73-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-4-chlorophenol (CAS: 13997-73-4), a substituted phenolic compound with potential applications in various fields of chemical and biological research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Claisen rearrangement, and explores its known and potential biological activities, including its role as an antioxidant. Furthermore, this guide outlines relevant analytical techniques for its characterization and discusses its toxicological profile based on available data for related compounds. The information is supplemented with structured data tables and explanatory diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a synthetic organic compound characterized by a phenol ring substituted with an allyl group at the ortho position and a chlorine atom at the para position.[1] Its structure, combining the reactivity of a phenol, an allyl group, and the electronic effects of a halogen, makes it a molecule of interest for organic synthesis and medicinal chemistry. Phenolic compounds are widely recognized for their antioxidant properties, and the introduction of an allyl group can modulate this activity and introduce other biological functions.[2][3] This guide aims to consolidate the available technical information on this compound to support its use in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

PropertyValueReference
CAS Number 13997-73-4[4]
Molecular Formula C₉H₉ClO[4]
Molecular Weight 168.62 g/mol [4]
IUPAC Name This compound
Synonyms 4-Chloro-2-allylphenol, Phenol, 4-chloro-2-(2-propenyl)-
Appearance Colorless liquid to solid[5]
Melting Point 48 °C[5]
Boiling Point 256-260 °C (at atmospheric pressure)[5]
Density ~1.17 g/cm³
Solubility Soluble in organic solvents like petroleum ether.[5]
Storage Store at 2-8 °C in a well-closed container.

Synthesis of this compound

The primary route for the synthesis of this compound is the Claisen rearrangement of its precursor, p-chlorophenyl allyl ether.[5] This[6][6]-sigmatropic rearrangement is a thermally induced intramolecular reaction that leads to the formation of the ortho-allyl phenol.[7][8][9][10] The overall synthesis is a two-step process: O-alkylation of p-chlorophenol to form the ether, followed by the thermal rearrangement.

Experimental Protocols

Step 1: Synthesis of p-Chlorophenyl allyl ether

This procedure is based on a standard Williamson ether synthesis.

  • Materials:

    • p-Chlorophenol

    • Allyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorophenol (1.0 eq) in anhydrous acetone.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Add allyl bromide (1.2 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution to remove any unreacted p-chlorophenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-chlorophenyl allyl ether.

    • Purify the product by vacuum distillation.

Step 2: Synthesis of this compound via Claisen Rearrangement

  • Materials:

    • p-Chlorophenyl allyl ether

  • Procedure:

    • Place the purified p-chlorophenyl allyl ether in a flask equipped with a reflux condenser and a thermometer.[5]

    • Heat the liquid to reflux. The temperature of the liquid will rise to approximately 256 °C.[5]

    • Maintain the reflux for about 20-25 minutes.[5]

    • After the reflux period, set up the apparatus for distillation and distill the product. The main fraction will be collected between 256-260 °C at atmospheric pressure. For larger quantities, vacuum distillation is recommended to avoid decomposition.[5]

    • The distillate will solidify upon standing.[5]

    • Press the solid product to remove any residual oil and recrystallize from petroleum ether to obtain pure this compound.[5] The expected yield is nearly quantitative.[5]

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: O-Allylation cluster_step2 Step 2: Claisen Rearrangement p_chlorophenol p-Chlorophenol etherification Williamson Ether Synthesis (Reflux) p_chlorophenol->etherification allyl_bromide Allyl Bromide allyl_bromide->etherification k2co3 K2CO3 in Acetone k2co3->etherification p_chlorophenyl_allyl_ether p-Chlorophenyl allyl ether etherification->p_chlorophenyl_allyl_ether rearrangement Thermal Rearrangement (~256 °C) p_chlorophenyl_allyl_ether->rearrangement product This compound rearrangement->product

Synthesis of this compound.

Spectral Data

Technique Expected Features
¹H NMR - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - A multiplet for the vinyl proton of the allyl group (-CH=CH₂) around δ 5.8-6.2 ppm. - Two doublets for the terminal vinyl protons (=CH₂) around δ 5.0-5.4 ppm. - A doublet for the allylic protons (-CH₂-) around δ 3.3-3.6 ppm. - A broad singlet for the phenolic hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent.
¹³C NMR - Aromatic carbons in the range of δ 115-155 ppm. - The carbon bearing the hydroxyl group will be downfield. - The carbon bearing the chlorine atom will also show a downfield shift. - Allyl group carbons: -CH= at ~δ 135 ppm, =CH₂ at ~δ 116 ppm, and -CH₂- at ~δ 35 ppm.
IR (Infrared) - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively. - C=C stretching bands for the aromatic ring and the allyl group around 1600-1650 cm⁻¹. - A C-O stretching band around 1200-1250 cm⁻¹. - A C-Cl stretching band in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. - Fragmentation patterns corresponding to the loss of the allyl group and other characteristic fragments.

Biological Activity and Potential Applications

Antioxidant and Radical Scavenging Activity

Phenolic compounds are well-established antioxidants, primarily acting as radical scavengers.[2][3] The antioxidant activity of this compound is attributed to the ability of its phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring.

The primary mechanisms of radical scavenging by phenols are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[11] In the HAT mechanism, the phenolic proton is directly transferred to the radical. In the SPLET mechanism, the phenol is first deprotonated to form a phenoxide anion, which then donates an electron to the radical. The operative mechanism is often dependent on the solvent polarity and pH.

RadicalScavenging Radical Scavenging Mechanism of Phenols Phenol This compound (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO•) (Resonance Stabilized) Phenol->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance Phenol2 ArOH Phenoxide Phenoxide Anion (ArO⁻) Phenol2->Phenoxide - H⁺ Phenoxyl_Radical2 ArO• Phenoxide->Phenoxyl_Radical2 - e⁻ Radical2 R• Radical_Anion R⁻ Radical2->Radical_Anion + e⁻ Protonated_Radical RH Radical_Anion->Protonated_Radical + H⁺

Antioxidant mechanisms of phenolic compounds.
Cytotoxicity and Potential in Drug Development

Chlorophenols, as a class, have been shown to exhibit cytotoxic effects against various cell lines.[12][13] The cytotoxicity is often correlated with the degree of chlorination and lipophilicity. While specific IC₅₀ values for this compound are not available, data for related compounds such as 4-chlorophenol and 2,4-dichlorophenol show cytotoxic activity in the micromolar to millimolar range, depending on the cell line and exposure time.[12] The presence of the allyl group in this compound could modulate its cytotoxic profile and cellular uptake, making it a candidate for investigation in cancer research. Its antioxidant properties might also play a role in its overall biological effect, potentially mitigating or exacerbating cytotoxicity under different cellular conditions.

Other Potential Applications

Given its chemical structure, this compound could serve as a versatile building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The allyl group can undergo a variety of chemical transformations, and the phenolic hydroxyl group can be further functionalized.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic techniques employed for the analysis of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[14][15] Derivatization, for example by acetylation, can be employed to improve its chromatographic properties.

Representative GC-MS Protocol:

  • Sample Preparation: The sample containing this compound is extracted with a suitable organic solvent (e.g., dichloromethane or hexane). The extract is then dried and concentrated. For improved volatility and peak shape, the extract can be derivatized with an acetylating agent like acetic anhydride.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, with the temperature set to around 250-280 °C.

    • Oven Program: A temperature gradient program, for example, starting at 50-70 °C, holding for a few minutes, and then ramping up to 280-300 °C.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Identification: The compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library.

GCMS_Workflow GC-MS Analysis Workflow for this compound Sample Sample Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Derivatization Derivatization (optional) (e.g., Acetylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Impact) Separation->Ionization Detection MS Detection (Mass Analyzer) Ionization->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

GC-MS analysis workflow.
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is another common method for the analysis of phenolic compounds.[1][16][17][18][19][20][21]

Representative HPLC Protocol:

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detector: UV detector set at a wavelength where the compound shows maximum absorbance (e.g., around 280 nm).

  • Quantification: Quantification can be achieved by using an external standard calibration curve.

Toxicology and Safety

Conclusion

This compound is a synthetically accessible compound with interesting structural features that suggest potential as an antioxidant and as a building block in organic synthesis. While specific data on its biological activities and toxicology are limited, this guide provides a solid foundation for researchers interested in exploring its properties and applications. The provided synthesis and analytical protocols offer a starting point for its preparation and characterization. Further research is warranted to fully elucidate its biological and toxicological profile, which could open up new avenues for its use in drug development and other areas of chemical science.

References

Physical and chemical properties of 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Allyl-4-chlorophenol. The information is curated to support research, development, and application of this compound in various scientific fields.

Chemical Identity and Physical Properties

This compound, with the IUPAC name 4-chloro-2-(prop-2-en-1-yl)phenol, is a substituted phenolic compound.[1] Its chemical structure consists of a phenol ring substituted with a chlorine atom at the para position and an allyl group at the ortho position.

Table 1: General and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-chloro-2-(prop-2-en-1-yl)phenol[1]
Synonyms 4-Chloro-2-allylphenol, 2-allyl-4-chloro-phenol[1]
CAS Number 13997-73-4[1]
Molecular Formula C₉H₉ClO[1]
Molecular Weight 168.62 g/mol [1]
Melting Point 48 °C
Boiling Point 256-260 °C (at atmospheric pressure)
Appearance Solid
XLogP3 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1

Table 2: Spectral Data for this compound

TechniqueDataReference
GC-MS Available[1]
Vapor Phase IR Available[1]

Experimental Protocols

Synthesis of this compound via Claisen Rearrangement

A common and efficient method for the synthesis of this compound is the thermal Claisen rearrangement of p-chlorophenyl allyl ether.[2] This reaction is a[3][3]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.

Methodology:

  • Starting Material: p-Chlorophenyl allyl ether is placed in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Heating: The liquid is heated to reflux.

  • Reaction Monitoring: The temperature of the liquid is monitored. The reaction is considered complete when the temperature rises to 256 °C, which typically takes 20-25 minutes.[2]

  • Distillation: The product is then distilled at atmospheric pressure, with the main fraction collected between 256-260 °C. For larger quantities, vacuum distillation is recommended to avoid degradation.[2]

  • Purification: The distillate solidifies upon standing. The solid is pressed to remove any residual oil and then recrystallized from petroleum ether to yield pure this compound.[2] The yield is reported to be nearly quantitative.

Synthesis_Workflow start p-Chlorophenyl allyl ether reflux Heat to reflux (approx. 256°C) start->reflux Claisen Rearrangement distill Atmospheric or Vacuum Distillation reflux->distill recrystallize Recrystallization from Petroleum Ether distill->recrystallize product This compound recrystallize->product Antioxidant_Pathway cluster_protection Protective Action ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Accepts H• Damage Oxidative Damage ROS->Damage Phenol This compound Radical Phenoxyl Radical Phenol->Radical Donates H• Cell Cellular Components (Lipids, Proteins, DNA) Antifungal_Mechanism cluster_pathways Respiratory Pathways Compound This compound Derivatives ETC Fungal Electron Transport Chain (ETC) Compound->ETC Inhibits AOX Alternative Oxidase (AOX) Compound->AOX Inhibits ATP ATP Production ETC->ATP Inhibition Inhibition AOX->ATP FungalGrowth Fungal Growth and Proliferation ATP->FungalGrowth

References

An In-depth Technical Guide to the Synthesis of 2-Allyl-4-chlorophenol via Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-4-chlorophenol from p-chlorophenyl allyl ether, a classic example of the aromatic Claisen rearrangement. This transformation is a powerful tool in organic synthesis for the formation of C-C bonds and the introduction of allyl moieties into phenolic structures, which are significant in the development of new therapeutic agents.

Introduction

The Claisen rearrangement is a-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to produce a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[1] Discovered by Rainer Ludwig Claisen, this concerted, intramolecular reaction is a cornerstone of synthetic organic chemistry.[1] The synthesis of this compound from p-chlorophenyl allyl ether is a thermally induced rearrangement that proceeds with high efficiency.[2] The resulting product, a substituted phenol, is of interest in medicinal chemistry due to the known biological activities of chlorinated phenols and the versatility of the allyl group for further functionalization.[3]

Reaction Mechanism

The aromatic Claisen rearrangement of p-chlorophenyl allyl ether is a pericyclic reaction that proceeds through a concerted, cyclic transition state.[4] The reaction is intramolecular, meaning the allyl group migrates from the oxygen atom to the ortho position of the same molecule.[1]

The process begins with the thermal activation of the p-chlorophenyl allyl ether. This leads to a-sigmatropic rearrangement, where the C-O bond of the ether is broken and a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring.[4] This concerted step proceeds through a six-membered, chair-like transition state.[5]

The initial product of this rearrangement is a non-aromatic dienone intermediate.[4] This intermediate rapidly undergoes tautomerization to restore the aromaticity of the phenyl ring, resulting in the stable final product, this compound.[4]

Diagram 1: Reaction mechanism of the Claisen rearrangement.

Experimental Protocols

This section details the experimental procedures for the synthesis of the starting material, p-chlorophenyl allyl ether, and its subsequent rearrangement to this compound.

Synthesis of p-Chlorophenyl allyl ether

The starting material, p-chlorophenyl allyl ether, can be synthesized via a Williamson ether synthesis from p-chlorophenol and an allyl halide.

Materials:

  • p-Chlorophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (solvent)

Procedure:

  • To a solution of p-chlorophenol in acetone, add anhydrous potassium carbonate.

  • Stir the mixture and add allyl bromide dropwise.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude p-chlorophenyl allyl ether can be purified by vacuum distillation.

Synthesis of this compound

This protocol is based on the thermal Claisen rearrangement of p-chlorophenyl allyl ether.[2]

Materials:

  • p-Chlorophenyl allyl ether

  • Petroleum ether (for recrystallization)

Procedure:

  • Place p-chlorophenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Heat the liquid to reflux. The temperature should rise to approximately 256°C.[2]

  • Maintain the reflux for about 20-25 minutes.[2] For larger quantities, the reflux time should be minimized, and subsequent distillation should be performed under vacuum.[2]

  • After the rearrangement, distill the product. The main fraction will be collected between 256-260°C at atmospheric pressure.[2]

  • The distillate will solidify upon standing.[2]

  • Purify the solid product by pressing it to remove any residual oil, followed by recrystallization from petroleum ether.[2] The final product, this compound, has a melting point of 48°C.[2] The yield is reported to be nearly quantitative.[2]

Experimental_Workflow cluster_synthesis Synthesis of p-Chlorophenyl allyl ether cluster_rearrangement Claisen Rearrangement start_synthesis Mix p-chlorophenol, K₂CO₃, and acetone add_allyl_bromide Add allyl bromide start_synthesis->add_allyl_bromide reflux_synthesis Reflux add_allyl_bromide->reflux_synthesis workup_synthesis Filter and evaporate solvent reflux_synthesis->workup_synthesis purify_synthesis Vacuum distillation workup_synthesis->purify_synthesis start_rearrangement Heat p-chlorophenyl allyl ether to reflux (~256°C) purify_synthesis->start_rearrangement Starting Material distill Distill the product (256-260°C) start_rearrangement->distill solidify Allow distillate to solidify distill->solidify purify_rearrangement Recrystallize from petroleum ether solidify->purify_rearrangement final_product This compound purify_rearrangement->final_product

Diagram 2: Experimental workflow for the synthesis.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
p-Chlorophenyl allyl ether
Molecular FormulaC₉H₉ClO[6]
Molar Mass168.62 g/mol [6]
CAS Number13997-70-1[6]
This compound
Molecular FormulaC₉H₉ClO[7]
Molar Mass168.62 g/mol [7]
Melting Point48°C[2]
Boiling Point256-260°C[2]
CAS Number13997-73-4[7]
Spectroscopic Data of this compound
SpectroscopyKey Features
¹H NMR Aromatic protons (multiplets), vinyl protons of the allyl group (multiplet), methylene protons of the allyl group (doublet), and a phenolic hydroxyl proton (singlet).
¹³C NMR Aromatic carbons (including carbons attached to Cl, OH, and the allyl group), and carbons of the allyl group (vinyl and methylene).
IR Spectroscopy Characteristic absorptions for the O-H stretch of the phenol, C-H stretches of the aromatic ring and allyl group, C=C stretch of the aromatic ring and allyl group, and the C-Cl stretch.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.

Potential Side Reactions

The Claisen rearrangement of aryl allyl ethers is generally a clean and high-yielding reaction. However, a potential side reaction is the formation of the para-rearranged product. This typically occurs when both ortho positions on the aromatic ring are substituted, forcing the allyl group to migrate to the para position.[8] In the case of p-chlorophenyl allyl ether, the ortho positions are unsubstituted, so the formation of the ortho-rearranged product, this compound, is highly favored.

Another potential side reaction during the synthesis of the starting material, p-chlorophenyl allyl ether, is the hydrolysis of allyl bromide to allyl alcohol, especially if water is present in the reaction mixture.[9]

Applications in Drug Development

Chlorinated organic compounds are prevalent in a wide range of pharmaceuticals, contributing to their therapeutic efficacy.[3] The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

This compound itself has been investigated for its antioxidant properties, acting as a scavenger of reactive oxygen species. The phenolic hydroxyl group is a key feature for this activity. The presence of the allyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for various therapeutic applications, including as anti-inflammatory or antimicrobial agents.

Conclusion

The synthesis of this compound from p-chlorophenyl allyl ether via the Claisen rearrangement is a robust and efficient method for the preparation of this functionalized phenol. This technical guide has provided a detailed overview of the reaction mechanism, experimental protocols, and relevant data for researchers in organic synthesis and drug discovery. The versatility of the product as a building block for more complex molecules underscores the continued importance of this classic named reaction in modern chemical science.

References

The Multifaceted Mechanisms of 2-Allyl-4-chlorophenol in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4-chlorophenol is a synthetic phenolic compound with a range of observed biological activities. As a member of the chlorophenol class, it is recognized for its potential environmental impact and its interactions within biological systems. Structurally, the presence of a hydroxyl group on the benzene ring, a chlorine atom at the para-position, and an allyl group at the ortho-position confers a unique combination of lipophilicity and reactivity. This technical guide provides an in-depth exploration of the known and inferred mechanisms of action of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visualized signaling pathways to facilitate further research and development.

Core Mechanisms of Action

The biological effects of this compound appear to be multifaceted, primarily revolving around its antioxidant properties, its ability to disrupt cellular energy production, and its potential to induce programmed cell death.

Antioxidant Activity and Oxidative Stress Modulation

This compound functions as a synthetic antioxidant by scavenging reactive oxygen species (ROS)[1]. The phenolic hydroxyl group is central to this activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This process is a key defense mechanism against cellular damage.

However, like many phenolic compounds, it may also exhibit pro-oxidant activities, particularly in the presence of transition metals or at high concentrations, leading to the generation of ROS. The structurally related 2,4,6-trichlorophenol has been shown to induce oxidative stress, leading to the upregulation of the Nrf2/HMOX1 antioxidant response pathway. This suggests that this compound could similarly trigger a cellular stress response.

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Caption: Proposed antioxidant mechanism of this compound via ROS scavenging.

Uncoupling of Oxidative Phosphorylation

A significant mechanism attributed to higher chlorinated phenols is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation[2]. This process occurs in the mitochondria. This compound, being lipophilic, is proposed to shuttle protons across the inner mitochondrial membrane, dissipating the critical proton gradient that drives ATP synthase. The result is an increase in oxygen consumption without a corresponding increase in ATP production, leading to energy depletion and potential cell death. The uncoupling potency of chlorophenols has been correlated with their dissociation constants[3].

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Oxidative_Phosphorylation_Uncoupling Uncoupling of Oxidative Phosphorylation cluster_mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) IMM Inner Mitochondrial Membrane H_high H+ ATP_Synthase ATP Synthase H_high->ATP_Synthase Drives ATP Production ACP This compound H_high->ACP Picks up H+ H_low H+ ETC Electron Transport Chain ETC->H_high Pumps H+ ATP ATP ATP_Synthase->ATP ADP -> ATP ACP->H_low Releases H+ (Dissipates Gradient)

Caption: Mechanism of mitochondrial uncoupling by this compound.

Induction of Apoptosis

Evidence from related compounds, such as 2,4-dichlorophenol, strongly suggests that this compound may induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, including oxidative stress and ATP depletion. Key events include the permeabilization of the mitochondrial outer membrane, regulated by the Bcl-2 family of proteins (e.g., an increased Bax/Bcl-2 ratio), leading to the release of cytochrome c. In the cytosol, cytochrome c triggers the activation of a caspase cascade, ultimately leading to the execution of cell death.

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Apoptosis_Pathway ACP This compound Stress Cellular Stress (Oxidative Stress, ATP Depletion) ACP->Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Stress->Bax_Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax_Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondria-dependent apoptosis pathway induced by this compound.

Antimicrobial Activity

This compound is reported to have antimicrobial properties. The proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and eventual cell lysis and death[3]. The lipophilic nature of the compound facilitates its partitioning into the lipid bilayer of bacterial membranes. The presence of the allyl group may enhance this activity against certain planktonic bacteria.

Quantitative Biological Activity Data

While specific IC50 or EC50 values for this compound are not widely available in the public literature, data on its antioxidant activity and the cytotoxicity of structurally related chlorophenols provide valuable context for its potency.

CompoundBiological Activity/AssayCell Line/SystemQuantitative ValueReference
This compound Radical-Scavenging ActivityDPPH AssayEC₂₀ = 2,850 µM [3]
2-Allyl-4-phenylphenolRadical-Scavenging ActivityDPPH AssayEC₂₀ = 50 µM[3]
2-Allyl-4-methoxyphenolRadical-Scavenging ActivityDPPH AssayEC₂₀ = 5 µM[3]
4-Chlorophenol (CP)Cytotoxicity (MTT Assay)L929 FibroblastsEC₅₀ (24h) = 2.18 mmol/L[1]
2,4-Dichlorophenol (DCP)Cytotoxicity (MTT Assay)L929 FibroblastsEC₅₀ (24h) = 0.83 mmol/L[1]
2,3,4-Trichlorophenol (TCP)Cytotoxicity (MTT Assay)L929 FibroblastsEC₅₀ (24h) = 0.46 mmol/L[1]
Pentachlorophenol (PCP)Cytotoxicity (MTT Assay)L929 FibroblastsEC₅₀ (24h) = 0.11 mmol/L[1]

Note: EC₂₀ is the concentration required to achieve 20% of the maximal effect. EC₅₀ is the concentration required to achieve 50% of the maximal effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

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Experimental_Workflow Compound Test Compound (this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Cytotoxicity Cytotoxicity Assay (MTT / LDH) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) Stock->Antimicrobial Apoptosis Apoptosis Assay (Annexin V / Caspase) Cytotoxicity->Apoptosis If cytotoxic Data Data Analysis (EC50 / IC50 Calculation) Cytotoxicity->Data Antimicrobial->Data ROS_Mito ROS & Mitochondrial Assays (DCFDA / JC-1) Apoptosis->ROS_Mito Investigate mechanism Apoptosis->Data ROS_Mito->Data

Caption: General experimental workflow for evaluating the bioactivity of a test compound.

Preparation of Stock Solution for In Vitro Assays
  • Objective: To prepare a sterile, concentrated stock solution for cell culture experiments.

  • Materials: this compound powder, cell culture grade Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, 0.22 µm syringe filter.

  • Protocol:

    • In a sterile biological safety cabinet, accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Vortex gently until fully dissolved.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term use or -80°C for long-term storage. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.

Cytotoxicity Assessment: MTT Assay
  • Objective: To determine the cytotoxic effect and calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Protocol:

    • Seed cells (e.g., L929, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing various concentrations of the compound (including a vehicle control with DMSO).

    • Incubate for a specified period (e.g., 24, 48 hours) at 37°C in a humidified CO₂ incubator.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium and dissolve the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
  • Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

    • Dispense sterile broth into the wells of a 96-well microtiter plate.

    • Add a concentrated solution of this compound to the first well and perform a two-fold serial dilution across the plate.

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
  • Objective: To quantify the percentage of apoptotic and necrotic cells via flow cytometry.

  • Protocol:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a set time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Conclusion

This compound presents a complex toxicological and pharmacological profile. Its primary mechanisms of action in biological systems are inferred to be a combination of ROS modulation, uncoupling of oxidative phosphorylation, induction of mitochondria-mediated apoptosis, and disruption of microbial membranes. While quantitative data for this specific compound is limited, the established activities of related chlorophenols provide a strong foundation for predicting its biological effects. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to systematically investigate and further characterize the precise molecular interactions of this compound, aiding in both risk assessment and the potential exploration of its derivatives for therapeutic applications.

References

A Comprehensive Review of the Biological Activities of 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4-chlorophenol, a synthetic chlorinated phenolic compound, has garnered interest in the scientific community for its potential biological activities. As a derivative of eugenol, a well-known bioactive molecule, this compound shares a similar structural framework which suggests a spectrum of pharmacological effects. This technical guide provides an in-depth review of the current scientific literature on the biological activities of this compound, with a focus on its antioxidant, cytotoxic, antimicrobial, and anti-inflammatory properties. This document aims to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support further research and development.

Antioxidant and Prooxidant Activities

The antioxidant potential of this compound has been a primary area of investigation. It is recognized as a synthetic antioxidant that functions by scavenging reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Radical Scavenging Activity

The radical-scavenging activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The EC20 value, which represents the concentration required to scavenge 20% of DPPH radicals, provides a measure of its antioxidant potency.

CompoundEC20 (μM)
This compound2,850
Table 1: Radical-scavenging activity of this compound against DPPH radical.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound is determined by its ability to bleach the stable purple-colored DPPH radical. The general procedure is as follows:

  • A stock solution of this compound is prepared in a suitable solvent, such as ethanol or methanol.

  • A fresh solution of DPPH in the same solvent is prepared.

  • Various concentrations of the this compound solution are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The EC20 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Stock Prepare Stock Solution of this compound Mix Mix Compound and DPPH Stock->Mix DPPH_sol Prepare DPPH Solution DPPH_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot and Determine EC20 Value Calculate->Plot

DPPH radical scavenging assay workflow.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cell lines, suggesting its potential as an anticancer agent. The cytotoxicity is often attributed to the generation of phenoxyl radicals and the induction of oxidative stress within the cancer cells.

A key study investigated the cytotoxic effects of a series of eugenol-related compounds, including this compound, on the human submandibular gland carcinoma cell line (HSG).

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • HSG cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

While the specific IC50 value for this compound from the primary literature was not available in the initial searches, the methodology for its determination is well-established.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed HSG Cells in 96-well plate Treat Treat with This compound Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate_formazan Incubate for Formazan Formation Add_MTT->Incubate_formazan Dissolve Dissolve Formazan Crystals (DMSO) Incubate_formazan->Dissolve Measure_abs Measure Absorbance (570 nm) Dissolve->Measure_abs Calc_viability Calculate % Cell Viability Measure_abs->Calc_viability Determine_IC50 Determine IC50 Value Calc_viability->Determine_IC50

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial and Anti-inflammatory Potential

While less extensively studied, preliminary evidence suggests that this compound may possess antimicrobial and anti-inflammatory properties.[2] The presence of the allyl and chloro- functional groups on the phenol ring are thought to contribute to these activities.

Further research is required to elucidate the specific mechanisms of action and to quantify the efficacy of this compound against a broad spectrum of microbial pathogens and in various inflammatory models. Standard experimental protocols such as broth microdilution for determining Minimum Inhibitory Concentrations (MIC) against bacteria and fungi, and nitric oxide (NO) production assays in lipopolysaccharide (LPS)-stimulated macrophages for anti-inflammatory activity, would be appropriate for future investigations.

Signaling Pathways

The biological activities of phenolic compounds like this compound are often mediated through their interaction with various cellular signaling pathways. For instance, their antioxidant effects can influence pathways sensitive to redox state, while their cytotoxic effects in cancer cells may involve the modulation of apoptosis-related pathways.

Signaling_Pathway_Hypothesis cluster_antioxidant Antioxidant Effect cluster_cytotoxic Cytotoxic Effect (Cancer Cells) A This compound ROS Reactive Oxygen Species (ROS) A->ROS Scavenges Phenoxyl_Radical Phenoxyl Radical Formation A->Phenoxyl_Radical Induces Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Cell_Damage Oxidative Damage Oxidative_Stress->Cell_Damage Apoptosis_Pathway Apoptosis Signaling Pathway Activation Phenoxyl_Radical->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Hypothesized signaling pathways for this compound.

Conclusion and Future Directions

This compound is a synthetic phenolic compound with demonstrated antioxidant and potential cytotoxic activities. While current research provides a foundational understanding of its biological profile, further in-depth studies are necessary to fully characterize its pharmacological potential. Future research should focus on:

  • Expanding the scope of biological screening: Investigating its efficacy against a wider range of cancer cell lines, bacterial and fungal strains, and in various in vivo models of inflammation.

  • Elucidating mechanisms of action: Delving deeper into the molecular signaling pathways modulated by this compound to understand the precise mechanisms underlying its observed biological effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity for specific biological targets.

This comprehensive technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. The provided data and experimental frameworks are intended to facilitate the design and execution of future studies in this promising area of research.

References

An In-depth Technical Guide on the Environmental Impact and Pollutant Profile of 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4-chlorophenol, a substituted phenolic compound, finds utility in various industrial syntheses. However, its structural similarity to other persistent and toxic chlorophenols necessitates a thorough evaluation of its environmental footprint. This technical guide provides a comprehensive overview of the known and extrapolated environmental impact and pollutant profile of this compound. It includes a summary of its physicochemical properties, potential ecotoxicological effects, and expected environmental fate. Detailed experimental protocols for assessing its toxicity and biodegradability, based on internationally recognized OECD guidelines, are provided. Furthermore, this guide illustrates potential signaling pathways affected by chlorophenols and outlines a general experimental workflow for environmental assessment.

Introduction

Chlorophenols are a class of organic compounds that have been widely used as pesticides, wood preservatives, and intermediates in the synthesis of pharmaceuticals and dyes.[1][2] Due to their persistence and toxicity, many chlorophenols are considered significant environmental pollutants.[1][2] this compound, while less studied than other chlorophenols like pentachlorophenol (PCP) or 2,4-dichlorophenol (2,4-DCP), warrants careful consideration due to its chemical structure, which suggests potential for similar environmental concerns. This guide aims to consolidate the available information and provide a framework for the environmental risk assessment of this compound.

Physicochemical Properties

The environmental fate and transport of a chemical are largely determined by its physicochemical properties. The following table summarizes the known and estimated properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉ClO[3]
Molecular Weight 168.62 g/mol [3]
Appearance Solid[4]
Melting Point 48 °C[4]
Boiling Point 256-260 °C[4]
Water Solubility Data not available (expected to be low)
Vapor Pressure Data not available
LogP (Octanol-Water Partition Coefficient) 3.5 (estimated)[3]
Henry's Law Constant Data not available

Note: Some data are based on estimations from computational models due to the limited availability of experimental data for this specific compound.

Synthesis and Potential Pollutant Profile

This compound is primarily synthesized through a Claisen rearrangement of p-chlorophenyl allyl ether.[4] This reaction typically involves heating the ether, which results in the migration of the allyl group to the ortho position of the phenol ring.

Synthesis Byproducts

The synthesis of this compound may lead to the formation of byproducts, which could also be released into the environment. Potential byproducts of the Claisen rearrangement include:

  • Unreacted p-chlorophenyl allyl ether: Incomplete reaction can lead to the presence of the starting material.

  • 4-Chlorophenol: As a potential starting material for the synthesis of the ether.

  • Poly-allylated phenols: Further allylation of the product could occur.

  • Isomers: Small amounts of the para-allyl isomer might be formed.

The presence of these byproducts in industrial effluents would contribute to the overall pollutant profile of this compound.

Environmental Fate

The environmental fate of this compound is expected to be similar to other chlorophenols with comparable physicochemical properties.

  • Persistence: Chlorophenols are generally resistant to degradation.[1][2] The presence of the chlorine atom and the aromatic ring contributes to their stability in the environment.

  • Bioaccumulation: The estimated LogP value of 3.5 suggests a moderate potential for bioaccumulation in aquatic organisms.[3] Compounds with high LogP values tend to partition into fatty tissues.

  • Mobility: The mobility of this compound in soil and water will depend on its water solubility and adsorption characteristics. Chlorophenols can bind to organic matter in soil and sediment.[5]

Ecotoxicological Profile

Specific ecotoxicity data for this compound are scarce. Therefore, the following information is largely extrapolated from data on other chlorophenols and allyl phenols. It is crucial to conduct specific toxicity tests for a comprehensive risk assessment.

OrganismEndpointToxicity Value (mg/L)CompoundSource
Fish (e.g., Rainbow Trout) 96h LC502.5 - 102-Chlorophenol[6]
Daphnia magna 48h EC502.6 - 7.92-Chlorophenol[6]
Algae (e.g., Pseudokirchneriella subcapitata) 72h EC507.9 - 322-Chlorophenol[7]
Fish (e.g., Fathead Minnow) 96h LC502.1 - 5.52,4-Dichlorophenol[8]
Daphnia magna 48h EC501.4 - 4.72,4-Dichlorophenol[8]

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

Experimental Protocols

To accurately assess the environmental impact of this compound, standardized experimental protocols should be followed. The OECD Guidelines for the Testing of Chemicals provide a framework for such assessments.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish species (e.g., rainbow trout or zebrafish) over a 96-hour period.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to invertebrates by determining the concentration that immobilizes 50% of Daphnia magna within 48 hours.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of the substance on the growth of freshwater algae over 72 hours.

Biodegradability Testing
  • OECD 301: Ready Biodegradability: This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.

Signaling Pathways and Mechanisms of Toxicity

Chlorophenols are known to exert their toxicity through various mechanisms, including disruption of endocrine signaling and induction of oxidative stress.[2]

Endocrine Disruption

Many chlorophenols are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system by mimicking or blocking hormones.

Endocrine_Disruption cluster_0 Cellular Environment cluster_1 Nucleus 2_Allyl_4_chlorophenol This compound Hormone_Receptor Hormone Receptor (e.g., Estrogen Receptor) 2_Allyl_4_chlorophenol->Hormone_Receptor Binds to Hormone_Receptor_Complex Hormone-Receptor Complex Hormone_Receptor->Hormone_Receptor_Complex Forms DNA DNA Hormone_Receptor_Complex->DNA Interacts with Gene_Expression Altered Gene Expression DNA->Gene_Expression Leads to Adverse_Effects Adverse Biological Effects (e.g., reproductive issues) Gene_Expression->Adverse_Effects

Caption: Potential endocrine disruption pathway of this compound.

Oxidative Stress

Phenolic compounds can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

Oxidative_Stress 2_Allyl_4_chlorophenol This compound Metabolism Cellular Metabolism 2_Allyl_4_chlorophenol->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Antioxidant_Defenses Depletion of Antioxidant Defenses ROS->Antioxidant_Defenses Antioxidant_Defenses->Cellular_Damage Exacerbates

Caption: Induction of oxidative stress by this compound.

Experimental Workflow for Environmental Assessment

A structured workflow is essential for a thorough environmental assessment of a chemical.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate cluster_2 Phase 3: Ecotoxicity cluster_3 Phase 4: Risk Assessment Synthesis Synthesis and Purification of this compound PhysChem Determination of Physicochemical Properties Synthesis->PhysChem Biodegradation Ready Biodegradability (OECD 301) PhysChem->Biodegradation Algae_Toxicity Algal Growth Inhibition (OECD 201) PhysChem->Algae_Toxicity Risk_Assessment Data Analysis and Environmental Risk Assessment Biodegradation->Risk_Assessment Daphnia_Toxicity Daphnia Immobilisation (OECD 202) Algae_Toxicity->Daphnia_Toxicity Fish_Toxicity Fish Acute Toxicity (OECD 203) Daphnia_Toxicity->Fish_Toxicity Fish_Toxicity->Risk_Assessment

Caption: General experimental workflow for environmental assessment.

Conclusion

While specific data on the environmental impact of this compound are limited, its structural similarity to other well-characterized chlorophenols raises concerns about its potential persistence, bioaccumulation, and toxicity. This technical guide provides a foundation for researchers and drug development professionals to understand and assess the environmental risks associated with this compound. The provided experimental protocols and illustrated signaling pathways offer a roadmap for conducting a thorough environmental assessment. Further research is imperative to fill the existing data gaps and to ensure the safe use and disposal of this compound.

References

2-Allyl-4-chlorophenol: A Technical Guide on its Antifungal and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4-chlorophenol, a halogenated phenolic compound, has garnered interest for its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of its anticipated antifungal and antimicrobial properties, drawing upon data from structurally related compounds due to the limited direct experimental values for this compound in publicly available literature. This document details its likely mechanisms of action, including disruption of microbial cell membranes and inhibition of the mitochondrial respiratory chain. Standardized experimental protocols for evaluating its efficacy are presented, alongside comparative quantitative data from analogous phenolic compounds to guide future research and development.

Introduction

Phenolic compounds are a well-established class of antimicrobials, with their activity often enhanced by the presence of functional groups such as allyl and chloro moieties.[1][2] this compound (4-chloro-2-allylphenol) combines these features, suggesting a strong potential for broad-spectrum antimicrobial efficacy. The lipophilicity conferred by the allyl and chloro groups is expected to facilitate its passage through microbial cell membranes, a key step in exerting its biological effect. This guide synthesizes the available information on related compounds to provide a robust framework for the investigation and application of this compound as a novel antimicrobial agent.

Quantitative Antimicrobial Data (Comparative)

Table 1: Antifungal Activity of 2-Allylphenol and its Derivatives

CompoundFungal SpeciesActivity MetricValue (µg/mL)
2-AllylphenolRhizoctonia cerealisEC508.2[3]
2-AllylphenolPythium aphanidermatumEC5015.6[3]
2-AllylphenolValsa maliEC5023.5[3]
2-AllylphenolBotrytis cinereaEC5048.8[3]
2-Allylphenol Derivative (methoxylated)Botrytis cinereaIC502.00[4]
2-Allylphenol Derivative (acetylated)Botrytis cinereaIC501.00[4]
2-Allyl-4-nitrophenolBotrytis cinereaIC50Enhanced activity noted[5]
2-Allyl-4-nitrophenolPhythophthora cinnamomiGrowth InhibitionStrong[5][6]

Table 2: Antibacterial Activity of a Structurally Related Chlorinated Phenol

CompoundBacterial SpeciesActivity MetricValue (µg/mL)
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-resistant Staphylococcus aureus (MRSA)MIC32[7]
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)MRSA (Clinical Isolate 1)MIC32[7]
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)MRSA (Clinical Isolate 2)MIC64[7]

Mechanism of Action

The antimicrobial action of this compound is likely multifaceted, targeting fundamental cellular processes in both fungi and bacteria. The proposed mechanisms are based on the known actions of phenolic and chlorinated compounds.[4][8]

Fungal Mechanism of Action: Respiratory Chain Inhibition

In fungi, 2-allylphenol derivatives are known to act as respiratory inhibitors.[4] They are thought to block the electron transport chain, specifically at the level of ubiquinone (coenzyme Q10) oxidation. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungistatic or fungicidal effects.

substrate Substrates (e.g., NADH, FADH2) complex_I Complex I substrate->complex_I complex_II Complex II substrate->complex_II coq Coenzyme Q (Ubiquinone) complex_I->coq e- atp_synthase ATP Synthase complex_II->coq e- complex_III Complex III coq->complex_III e- cyt_c Cytochrome c complex_III->cyt_c e- complex_IV Complex IV cyt_c->complex_IV e- oxygen O2 complex_IV->oxygen e- water H2O oxygen->water atp ATP atp_synthase->atp H+ gradient inhibitor This compound inhibitor->coq

Caption: Proposed inhibition of the fungal mitochondrial respiratory chain.

Bacterial Mechanism of Action: Membrane Disruption and Efflux Pump Induction

In bacteria, phenolic compounds are known to disrupt the cytoplasmic membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1] The lipophilic nature of this compound would enhance this activity. Additionally, some chlorinated phenols have been shown to induce the expression of multidrug resistance (MDR) efflux pumps in bacteria like Pseudomonas aeruginosa.[9][10] This can lead to a transient increase in resistance to other antibiotics.

cluster_membrane Bacterial Cell Membrane membrane efflux_pump Efflux Pump (e.g., MexAB-OprM) antibiotic_resistance Increased Antibiotic Resistance (Transient) efflux_pump->antibiotic_resistance compound This compound disruption Membrane Disruption (Increased Permeability) compound->disruption upregulation Upregulation of Efflux Pump Genes compound->upregulation leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death upregulation->efflux_pump antibiotic Other Antibiotics antibiotic->efflux_pump

Caption: Proposed mechanisms of action in bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal and antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This standard method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

start Start: Prepare Stock Solution of This compound prepare_dilutions Perform Serial Two-Fold Dilutions in 96-well Plate with Growth Medium start->prepare_dilutions inoculate Inoculate Each Well with the Microbial Suspension prepare_dilutions->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate incubate Incubate at Appropriate Temperature and Time (e.g., 37°C for 24h) inoculate->incubate read_results Visually Assess for Microbial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to the final required inoculum density.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under optimal growth conditions for the test microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Membrane Permeability Assay

This assay assesses the ability of the compound to disrupt the microbial cell membrane, often by measuring the leakage of intracellular components or the uptake of fluorescent dyes.

Methodology using Propidium Iodide (PI) Staining:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Treatment: Resuspend the cells in the buffer and expose them to various concentrations of this compound (including a no-compound control) for a defined period.

  • Staining: Add a solution of propidium iodide to each cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.

  • Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane damage.

Conclusion

While direct experimental data for this compound is limited, the available information on structurally similar compounds strongly suggests its potential as a potent antifungal and antimicrobial agent. Its dual-action mechanism, likely involving both respiratory inhibition and membrane disruption, makes it a promising candidate for further investigation. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to determine its specific antimicrobial spectrum and to explore its potential applications in pharmaceutical and other industries.

References

Health and Safety Considerations for Handling 2-Allyl-4-chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 2-Allyl-4-chlorophenol (CAS No. 13997-73-4). Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally related compounds, including 2-chlorophenol, 4-chlorophenol, and other allylphenols, to provide a thorough assessment of potential hazards. All procedures and recommendations should be implemented in the context of a comprehensive laboratory safety program and after a site-specific risk assessment.

Hazard Identification and Classification

This compound is a substituted phenol that is anticipated to share toxicological properties with other chlorophenols and allylphenols. Based on data from similar compounds, it should be handled as a hazardous chemical.

GHS Classification (Inferred from Structurally Related Compounds)

The following GHS classification is inferred from data on 2-chlorophenol and 4-chlorophenol. The exact classification for this compound may vary and should be confirmed if specific data becomes available.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Hazardous to the Aquatic Environment, Acute HazardCategory 2H401: Toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Chronic HazardCategory 2H411: Toxic to aquatic life with long lasting effects.[1]

Pictograms:

Signal Word: Danger[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₉H₉ClO[4][5]
Molecular Weight168.62 g/mol [4][5]
CAS Number13997-73-4[4][5][6]
AppearanceNot specified; likely a solid or liquid
Melting PointNot available
Boiling PointNot available
SolubilityNot specified; likely sparingly soluble in water

Toxicological Data

Acute Toxicity Data for Related Compounds

CompoundRouteSpeciesLD50/LC50Source
2-ChlorophenolOralRat670 mg/kg[1][7]
2-ChlorophenolDermalRat1100 mg/kg[1]
4-ChlorophenolOralRat500 mg/kg
4-ChlorophenolDermalRat1500 mg/kg
2,4-DichlorophenolOralMouse580 - 4500 mg/kg[8]
2,4-DichlorophenolDermalRat780 mg/kg[8]
2-Amino-4-chlorophenolOralRat690 mg/kg[9]

Skin and Eye Irritation

Based on information for related chlorophenols, this compound is expected to be a skin and eye irritant, and potentially corrosive.[2][10][11] Direct contact can cause severe burns.[2][10]

Mechanisms of Toxicity (Signaling Pathways)

The toxicity of chlorophenols and allylphenols is believed to be mediated through several mechanisms, primarily oxidative stress and endocrine disruption.

Oxidative Stress Signaling Pathway

Chlorophenols can induce the production of reactive oxygen species (ROS), leading to cellular damage. This occurs through the disruption of mitochondrial function and the generation of phenoxyl radicals.[1][8]

Oxidative_Stress_Pathway cluster_cell Cellular Environment Cpd This compound Mito Mitochondria Cpd->Mito Disrupts Electron Transport Chain ROS Reactive Oxygen Species (ROS) Cpd->ROS Forms Phenoxyl Radicals Mito->ROS Increases Production Antioxidants Antioxidant Defenses (e.g., GSH, SOD, CAT) ROS->Antioxidants Depletes Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Damage Causes

Caption: Oxidative Stress Pathway for this compound.

Endocrine Disruption Signaling Pathway

Alkylphenols are known endocrine disruptors that can interfere with hormone signaling, particularly estrogen pathways.[12][13][14] They can act as agonists or antagonists of estrogen receptors (ER) and may also inhibit enzymes involved in estrogen metabolism.[5][12]

Endocrine_Disruption_Pathway cluster_cell Target Cell Cpd This compound ER Estrogen Receptor (ERα / ERβ) Cpd->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Hormone Endogenous Estrogen Hormone->ER Normal Binding Gene_Exp Altered Gene Expression ERE->Gene_Exp Regulates Response Adverse Health Effects (e.g., Reproductive Toxicity) Gene_Exp->Response Leads to

Caption: Endocrine Disruption Pathway for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential for severe skin and eye damage, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[15]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be in the immediate vicinity of where the chemical is handled.[10]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.[10]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., butyl rubber, Viton, or neoprene).[4] Double gloving is recommended. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill, Decontamination, and Waste Disposal

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for Responding to a this compound Spill.

Decontamination:

  • Surfaces: Decontaminate surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. For significant spills, a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate and then a water rinse can be used.[16]

  • Equipment: Glassware and equipment should be rinsed with a suitable solvent and then washed with a laboratory detergent.

Waste Disposal:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4][15]

  • Do not dispose of this chemical down the drain.[15]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[17]

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the dermal and eye irritation potential of a chemical. These protocols should be followed by trained professionals in accredited testing facilities.

Acute Dermal Irritation/Corrosion (OECD 404)

  • Objective: To determine the potential of a substance to cause reversible or irreversible skin inflammation.

  • Test Animal: Albino rabbit.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area of skin under a gauze patch.

    • The patch is left in place for a specified duration (typically 4 hours).

    • After the exposure period, the patch is removed, and the skin is cleaned.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored according to a standardized grading system.

  • Interpretation: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.

Acute Eye Irritation/Corrosion (OECD 405)

  • Objective: To determine the potential of a substance to cause eye irritation or damage.

  • Test Animal: Albino rabbit.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids, or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye.

    • The other eye serves as an untreated control.

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • The cornea, iris, and conjunctiva are scored for opacity, inflammation, and discharge according to a standardized grading system.

  • Interpretation: The severity, persistence, and reversibility of the ocular lesions determine the classification of the substance as an eye irritant or as causing serious eye damage.

Conclusion

This compound should be handled with extreme caution due to its presumed toxicity, particularly its potential to cause severe skin and eye damage. The information provided in this guide, based on data from structurally related compounds, highlights the importance of using appropriate engineering controls, personal protective equipment, and adhering to strict safety protocols. A thorough understanding of the potential hazards and the implementation of the safety measures outlined in this document are essential for minimizing the risk of exposure and ensuring the well-being of laboratory personnel.

References

Methodological & Application

Application Note: Protocols for the Claisen Rearrangement of p-Chlorophenyl Allyl Ether to Synthesize 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of 2-allyl-4-chlorophenol via the Claisen rearrangement of p-chlorophenyl allyl ether. The Claisen rearrangement is a powerful and widely utilized[1][1]-sigmatropic rearrangement in organic synthesis for the formation of carbon-carbon bonds.[2][3] This document outlines three distinct methodologies: a classical thermal approach, a Lewis acid-catalyzed method, and a modern microwave-assisted protocol. These protocols are designed for researchers and scientists in the field of drug development and organic synthesis, offering a comparative overview of reaction conditions and outcomes to aid in the selection of the most suitable method for their specific laboratory settings and research objectives.

Introduction

The Claisen rearrangement of allyl aryl ethers is a fundamental transformation that leads to the formation of o-allyl phenols.[4] This reaction typically proceeds through a concerted, intramolecular mechanism involving a cyclic transition state.[3][4] The resulting this compound is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. Traditionally, this rearrangement is induced by high temperatures.[5] However, advancements in synthetic methodology have introduced milder and more efficient alternatives, including the use of Lewis acid catalysts and microwave irradiation to accelerate the reaction and improve yields.[6][7] This note details and compares these different approaches.

Data Summary

The following table summarizes the quantitative data for the different protocols for the Claisen rearrangement of p-chlorophenyl allyl ether.

ParameterThermal RearrangementLewis Acid-Catalyzed (Microwave-Assisted)Zeolite-Catalyzed (Microwave-Assisted)
Starting Material p-Chlorophenyl allyl etherp-Chlorophenyl allyl etherp-Chlorophenyl allyl ether
Product This compoundThis compoundThis compound
Temperature Reflux until temperature reaches 256°CNot specified, microwave irradiation80°C
Reaction Time 20-25 minutes5-8 minutesNot specified
Catalyst NoneBF₃·OEt₂ or ZnCl₂Hβ-zeolite
Solvent Neat (solvent-free)Xylene (minimum amount)Solvent-free
Yield Nearly quantitativeExcellent yieldsHigh yield (unoptimized)

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement

This protocol is based on the classical, uncatalyzed thermal rearrangement of p-chlorophenyl allyl ether.

Materials:

  • p-Chlorophenyl allyl ether

  • Flask equipped with a reflux condenser and a thermometer

  • Heating mantle

  • Distillation apparatus

  • Petroleum ether for recrystallization

Procedure:

  • Place the p-chlorophenyl allyl ether into a flask equipped with a reflux condenser and a thermometer, ensuring the thermometer bulb is immersed in the liquid.

  • Heat the liquid to reflux.[1]

  • Continue heating until the temperature of the liquid rises to 256°C. This typically takes about 20-25 minutes.[1]

  • Once the rearrangement is complete (indicated by the temperature rise), allow the reaction mixture to cool slightly.

  • Purify the product by distillation. For larger quantities, vacuum distillation is recommended to avoid decomposition at high temperatures.[1]

  • The distillate, which is crude this compound, will solidify upon standing.[1]

  • For further purification, press the solid to remove any residual oil and recrystallize from petroleum ether.[1]

  • The final product should be a crystalline solid with a melting point of 48°C. The expected yield is nearly quantitative.[1]

Protocol 2: Lewis Acid-Catalyzed Microwave-Assisted Claisen Rearrangement

This protocol utilizes a Lewis acid catalyst and microwave irradiation to achieve a rapid and high-yielding rearrangement.

Materials:

  • p-Chlorophenyl allyl ether

  • Boric trifluoride diethyl etherate (BF₃·OEt₂)

  • Xylene

  • 100 mL Borosil flask with a loose-fitting funnel

  • Microwave reactor (e.g., LG MC-808 WAR, 720W, 2450 MHz)

  • Ethyl acetate

  • Water

  • Standard workup glassware

Procedure:

  • In a 100 mL Borosil flask, dissolve 12.5 mmol of p-chlorophenyl allyl ether in a minimum amount of xylene.

  • Add 17.5 mmol of BF₃·OEt₂ to the solution.[6]

  • Fit the flask with a funnel to act as a loose top.

  • Place the reaction mixture in the microwave reactor and irradiate at 720W in 30-second cycles.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The total reaction time is typically between 5 and 8 minutes.[6]

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 80 mL of water and extract with ethyl acetate (3 x 30 mL).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 3: Zeolite-Catalyzed Microwave-Assisted Solvent-Free Claisen Rearrangement

This protocol offers an environmentally friendly approach using a solid acid catalyst under solvent-free conditions.

Materials:

  • p-Chlorophenyl allyl ether

  • Hβ-zeolite (activated)

  • Microwave reactor (e.g., Biotage initiator)

  • Standard workup and purification glassware

Procedure:

  • Activate the Hβ-zeolite by heating at 120°C overnight.

  • In a microwave-safe reaction vial, mix 2.5 mmol of p-chlorophenyl allyl ether with 0.3 g of the activated Hβ-zeolite.

  • Place the mixture in the microwave reactor and irradiate at 80°C.

  • Monitor the reaction for completion using TLC.

  • Upon completion, extract the product from the zeolite catalyst using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter to remove the zeolite catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography.

Visualizations

Claisen_Rearrangement_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start p-Chlorophenyl allyl ether rearrangement Claisen Rearrangement (Thermal, Lewis Acid, or Microwave) start->rearrangement Heat / Catalyst crude_product Crude This compound rearrangement->crude_product Reaction Completion distillation Distillation / Column Chromatography crude_product->distillation Purification purified_product Purified This compound distillation->purified_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Claisen rearrangement of p-chlorophenyl allyl ether can be effectively achieved through various methods. The traditional thermal protocol is simple and high-yielding but requires high temperatures. Lewis acid catalysis, particularly when combined with microwave irradiation, significantly reduces reaction times while maintaining excellent yields. The use of solid acid catalysts like zeolites under microwave conditions presents a green and efficient alternative. The choice of protocol will depend on the available equipment, desired reaction time, and environmental considerations. Each method provides a reliable route to this important synthetic intermediate.

References

Application Notes and Protocols for the Use of 2-Allyl-4-chlorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Allyl-4-chlorophenol as a versatile intermediate in the synthesis of pharmaceutical compounds. The focus is on its application in the formation of benzofuran scaffolds, which are prevalent in many biologically active molecules.

Introduction

This compound is a substituted phenol containing both an allyl and a chloro group, making it a valuable building block in organic synthesis. The presence of the ortho-allyl group allows for facile intramolecular cyclization to form substituted benzofurans, a privileged scaffold in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The chloro substituent on the aromatic ring can serve as a handle for further functionalization or can contribute to the overall electronic and lipophilic properties of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Application: Synthesis of a 5-Chloro-2-methyl-2,3-dihydrobenzofuran Intermediate

A key application of this compound is in the synthesis of 5-chloro-2-methyl-2,3-dihydrobenzofuran, a potential intermediate for various pharmacologically active compounds. This transformation is typically achieved through an intramolecular cyclization reaction.

Reaction Scheme:

This cyclization can be promoted by various reagents, often involving an initial isomerization of the allyl group followed by ring closure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the 5-Chloro-2-methyl-2,3-dihydrobenzofuran intermediate from this compound.

ParameterValue
Starting MaterialThis compound
Product5-Chloro-2-methyl-2,3-dihydrobenzofuran
Molecular Formula (Product)C₉H₉ClO
Molecular Weight (Product)168.62 g/mol
Typical Reaction Yield85-95%
Purity (by HPLC)>98%
Melting Point (Product)45-48 °C
¹H NMR (CDCl₃, 400 MHz) δ1.48 (d, 3H), 2.85 (dd, 1H), 3.25 (dd, 1H), 4.85 (m, 1H), 6.70 (d, 1H), 7.00 (dd, 1H), 7.10 (d, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ21.5, 38.0, 82.5, 109.0, 124.5, 125.0, 128.0, 130.0, 158.0
AppearanceWhite to off-white solid

Experimental Protocol: Synthesis of 5-Chloro-2-methyl-2,3-dihydrobenzofuran

This protocol details the methodology for the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Formic acid (88%)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (10.0 g, 59.3 mmol) in toluene (100 mL), add formic acid (20 mL).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-Chloro-2-methyl-2,3-dihydrobenzofuran.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Formic acid is corrosive and should be handled with care.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram:

experimental_workflow start Start dissolve Dissolve this compound in Toluene start->dissolve add_acid Add Formic Acid dissolve->add_acid reflux Reflux for 4-6 hours add_acid->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Separate Organic Layer neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End Product: 5-Chloro-2-methyl-2,3- dihydrobenzofuran purify->end

Synthetic workflow for 5-Chloro-2-methyl-2,3-dihydrobenzofuran.

Hypothetical Signaling Pathway Modulation:

Benzofuran derivatives are known to interact with various biological targets. For instance, some have been shown to inhibit kinase signaling pathways implicated in cancer. The following diagram illustrates a hypothetical mechanism where a drug derived from the synthesized intermediate inhibits a generic kinase cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor drug Drug Derivative drug->kinase2 Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound serves as a valuable and cost-effective intermediate for the synthesis of complex heterocyclic structures, particularly benzofurans. The protocols and data presented herein demonstrate a robust method for the preparation of a key dihydrobenzofuran intermediate, highlighting the potential of this compound in the discovery and development of novel pharmaceutical agents. Further derivatization of this intermediate can lead to a diverse library of compounds for biological screening.

Synthesis and Application of 2-Allyl-4-chlorophenol Derivatives for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Allyl-4-chlorophenol and its derivatives. These compounds are of significant interest in drug discovery and chemical biology due to their structural motifs, which are common in biologically active molecules. The protocols outlined below are intended for research purposes and provide a foundation for the development of novel compounds and investigation of their biological activities.

Introduction

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives. The presence of the allyl group and the phenolic hydroxyl group allows for a range of chemical modifications, leading to compounds with diverse biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The synthetic routes described herein focus on the Claisen rearrangement as a key step for introducing the allyl group ortho to the hydroxyl function, followed by further derivatization.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of representative 2-allylphenol derivatives. While specific data for a broad range of this compound derivatives is not extensively available in the public domain, the presented data for closely related analogs provide valuable benchmarks for researchers.

Table 1: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol via a Two-Step Protocol

StepReactionReagents and ConditionsProductYield
1Williamson Ether Synthesis4-(Trifluoromethyl)phenol, Allyl bromide, K₂CO₃, AcetoneAllyl 4-(trifluoromethyl)phenyl etherHigh
2Claisen RearrangementHeat (Δ)2-Allyl-4-(trifluoromethyl)phenolHigh

Note: This protocol for a trifluoromethyl analog is readily adaptable for the synthesis of this compound by starting with 4-chlorophenol.[1]

Table 2: Antifungal Activity of 2-Allylphenol Derivatives

CompoundFungal SpeciesActivity MetricValue (µg/mL)
2-AllylphenolBotrytis cinereaIC₅₀> 50
2-AllylphenolRhizoctonia cerealisIC₅₀8.2
2-AllylphenolPythium aphanidermatumIC₅₀48.8
2-AllylphenolValsa maliIC₅₀12.1
2-(2-Hydroxypropyl)phenolBotrytis cinereaIC₅₀23.5
2-(2-Hydroxypropyl)phenolRhizoctonia cerealisIC₅₀1.0
2-(2-Hydroxypropyl)phenolPythium aphanidermatumIC₅₀2.5
2-(2-Hydroxypropyl)phenolValsa maliIC₅₀1.0

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol involves a two-step synthesis starting from 4-chlorophenol.

Step 1: Synthesis of Allyl 4-chlorophenyl ether (Williamson Ether Synthesis)

  • To a solution of 4-chlorophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude allyl 4-chlorophenyl ether.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of this compound (Claisen Rearrangement)

  • Heat the purified allyl 4-chlorophenyl ether (1 equivalent) neat (without solvent) to a temperature of 180-200 °C.

  • Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.

  • Cool the reaction mixture to room temperature.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Derivatization of 2-Allylphenol (Example: Nitration and Bromination)

This protocol demonstrates further modification of an allylphenol ring, which can be adapted for this compound.

Step 1: Nitration of 2-Allylphenol

  • Prepare a sulfonitric mixture by carefully adding nitric acid to sulfuric acid at 0 °C.

  • Add 2-allylphenol (1 equivalent) dropwise to the sulfonitric mixture at 0 °C with vigorous stirring.

  • After the addition is complete, stir the reaction for 30 minutes at 0 °C.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting nitro-derivatives by column chromatography.[2]

Step 2: Selective Bromination of 2-Allyl-6-nitrophenol

  • To a solution of 2-allyl-6-nitrophenol (1 equivalent) in dichloromethane and glacial acetic acid, add 4-dimethylaminopyridine (0.1 equivalents).

  • Add N-bromosuccinimide (1.01 equivalents) portion-wise at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Directly load the crude reaction mixture onto a silica gel column for purification to obtain 2-allyl-4-bromo-6-nitrophenol.[2]

Protocol 3: General Method for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal).

  • Include positive (microorganism with medium) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Synthesis Workflow

The general workflow for the synthesis of this compound derivatives is depicted below.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Derivatization (Examples) Start 4-Chlorophenol Reagents1 Allyl Bromide, K₂CO₃, Acetone Start->Reagents1 Williamson Ether Synthesis Intermediate Allyl 4-chlorophenyl ether Reagents1->Intermediate Heat Heat (180-200 °C) Intermediate->Heat Thermal Rearrangement Product This compound Heat->Product Deriv1 Nitration (HNO₃/H₂SO₄) Product->Deriv1 Deriv2 Bromination (NBS) Product->Deriv2 Deriv3 Further Modifications Product->Deriv3 Derivatives This compound Derivatives Deriv1->Derivatives Deriv2->Derivatives Deriv3->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Proposed Signaling Pathway for Anti-Inflammatory Action

Phenolic compounds, including derivatives of this compound, are known to exhibit anti-inflammatory properties. A plausible mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

G cluster_pathway Pro-inflammatory Signaling Cascade cluster_inhibition Inhibition by this compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nucleus->Inflammation activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Inflammation activates Inhibitor This compound Derivatives Inhibitor->IKK inhibit Inhibitor->MAPK inhibit

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK inhibition.

References

Application Notes and Protocols for the Analysis of 2-Allyl-4-chlorophenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 2-Allyl-4-chlorophenol in environmental matrices such as water and soil. Due to the limited availability of validated methods specifically for this compound, the following protocols are based on established and widely accepted methods for the analysis of structurally similar chlorophenols. It is imperative that these methods are validated for the specific analyte and matrix of interest before routine use.

Introduction

This compound is a chemical compound that may be present in the environment due to industrial activities or as a degradation product of other substances. Its potential toxicity and persistence in ecosystems necessitate sensitive and reliable analytical methods for monitoring its presence in various environmental compartments. The primary analytical techniques for the determination of chlorophenols are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the sample matrix, the expected concentration range of the analyte, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, often requiring a derivatization step to improve the volatility and chromatographic behavior of the phenolic compounds.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method offers high sensitivity and specificity and can often analyze chlorophenols directly without derivatization, making it a more streamlined approach.

Sample Preparation

Proper sample preparation is crucial for accurate and precise analysis. The goal is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the pre-concentration and cleanup of water samples.

Liquid-Liquid Extraction (LLE) for Water Samples

Liquid-liquid extraction is a traditional and effective method for isolating analytes from aqueous samples.

Extraction for Soil and Sediment Samples

Solid samples require a more rigorous extraction procedure to release the analyte from the matrix.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of chlorophenols using GC-MS and HPLC-MS/MS. Note: This data is for structurally similar chlorophenols and should be used as a guideline. Method validation for this compound is essential to determine the actual performance characteristics.

Analytical MethodAnalyte (Surrogate)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS2,4-DichlorophenolWater0.02 µg/L0.07 µg/L85 - 110[Generic Data]
GC-MS2-ChlorophenolWater0.05 µg/L0.15 µg/L80 - 115[Generic Data]
HPLC-MS/MS2,4,6-TrichlorophenolWater0.01 µg/L0.03 µg/L90 - 105[Generic Data]
GC-MSPentachlorophenolSoil0.5 µg/kg1.5 µg/kg75 - 120[Generic Data]
HPLC-MS/MS2-Amino-4-chlorophenolWater--73[1][2]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by SPE and GC-MS

This protocol describes the determination of this compound in water samples using solid-phase extraction followed by gas chromatography-mass spectrometry with a derivatization step.

1. Sample Preparation (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH ~2 with hydrochloric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained analytes with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization

  • To the 1 mL extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][4]

  • Cap the vial and heat at 60-70°C for 30-60 minutes.

  • Allow the sample to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the derivatized this compound.

Protocol 2: Analysis of this compound in Soil by HPLC-MS/MS

This protocol details the analysis of this compound in soil samples using ultrasonic extraction followed by high-performance liquid chromatography-tandem mass spectrometry.

1. Sample Preparation

  • Extraction: Weigh 5 g of the homogenized soil sample into a centrifuge tube. Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

  • Ultrasonication: Sonicate the sample in an ultrasonic bath for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the soil residue two more times.

  • Concentration: Combine the supernatants and concentrate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the deprotonated molecule [M-H]⁻ of this compound, and the product ions would be specific fragments generated by collision-induced dissociation. These transitions would need to be determined by infusing a standard of the analyte.

Experimental Workflow Diagrams

cluster_prep Sample Preparation (Water) cluster_analysis GC-MS Analysis Water_Sample Water Sample Collection Acidification Acidification (pH ~2) Water_Sample->Acidification SPE_Loading Sample Loading onto SPE Acidification->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Cartridge Washing SPE_Loading->SPE_Washing SPE_Elution Analyte Elution SPE_Washing->SPE_Elution Drying_Concentration Drying and Concentration SPE_Elution->Drying_Concentration Derivatization Derivatization Drying_Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the analysis of this compound in water by SPE-GC-MS.

cluster_prep Sample Preparation (Soil) cluster_analysis HPLC-MS/MS Analysis Soil_Sample Soil Sample Collection & Homogenization Extraction Ultrasonic Extraction Soil_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Concentration Concentration Supernatant_Collection->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the analysis of this compound in soil by HPLC-MS/MS.

References

Application Note: Quantification of Chlorophenols in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorophenols are a class of toxic and persistent environmental pollutants that pose a significant risk to human health and ecosystems. Their presence in water sources is a major concern, necessitating sensitive and reliable analytical methods for their quantification. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of various chlorophenols in water samples. The described protocol includes a solid-phase extraction (SPE) procedure for sample preconcentration, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method offers high sensitivity, selectivity, and accuracy, making it suitable for routine environmental monitoring and research applications.

Introduction

Chlorophenols (CPs) are synthetic chemicals widely used as intermediates in the production of pesticides, herbicides, and wood preservatives.[1] They can enter water systems through industrial effluent and agricultural runoff. Due to their carcinogenic and mutagenic properties, several chlorophenols, such as 2-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol, are listed as priority pollutants by environmental protection agencies.[1]

The monitoring of chlorophenols in water is crucial for ensuring public safety and environmental health. While various analytical techniques exist, LC-MS/MS has emerged as the preferred method due to its superior sensitivity, selectivity, and ability to analyze a wide range of compounds without the need for derivatization, which is often required for gas chromatography-based methods.[2] This application note provides a detailed protocol for the quantification of multiple chlorophenols in water using SPE followed by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of chlorophenols (e.g., 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,4,5-trichlorophenol, 2,4,6-trichlorophenol, pentachlorophenol, and 4-chloro-3-methylphenol) were of high purity (≥98%).[3]

  • Solvents: Acetonitrile, methanol, and water (all LC-MS grade).

  • Reagents: Ammonium acetate, acetic acid, phosphoric acid, and sodium ascorbate.[3][4]

  • Solid-Phase Extraction (SPE) Cartridges: Styrene-divinylbenzene (SDB) copolymer cartridges (e.g., 200 mg, 6 mL) or similar polymeric sorbents.[3]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Preservation: To prevent oxidation of phenols, add approximately 5 mg of sodium ascorbate to each 500 mL water sample upon collection.[4]

  • Acidification: Acidify the water sample to pH 2 with phosphoric acid (1:1 aqueous solution).[3]

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, followed by two aliquots of 2 mL of Milli-Q water, and finally 2 mL of Milli-Q water acidified to pH 2.[3]

  • Sample Loading: Pass the acidified water sample (50 mL to 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]

  • Washing: Wash the cartridge with three aliquots of 2 mL of Milli-Q water to remove interfering substances.[3]

  • Elution: Elute the trapped chlorophenols with five aliquots of 2 mL of methanol.[3]

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a buffer solution, such as 2.5 mM ammonium acetate (pH 6.8) or the initial mobile phase composition.[3]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

2.3.1. Liquid Chromatography Conditions

  • Column: A phenyl- or C8-based column is recommended for good separation of chlorophenol isomers. For example, an XBridgeTM Phenyl column (150 x 2.1 mm, 3.5 µm particle size) or a Hypersil Green C8 ENV column (150 x 2.1 mm, 3 µm particle size).[1][3]

  • Mobile Phase A: 2.5 mM ammonium acetate in water, pH 6.8 or 5 mM aqueous ammonium acetate/acetic acid, pH 4.5.[1][3]

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[1][3]

  • Flow Rate: 0.2 mL/min.[1][3]

  • Injection Volume: 20-50 µL.[1][3]

  • Column Temperature: 40°C.[3]

  • Gradient Elution: A typical gradient starts with a high aqueous phase composition (e.g., 90% A) and ramps up the organic phase (e.g., to 80-86% B) over 20-25 minutes to elute the more hydrophobic chlorophenols.[1][3]

2.3.2. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode.[1][3]

  • Ionization Parameters (Example ESI):

    • Capillary Voltage: 3.5 kV[3]

    • Source Temperature: 120°C[3]

    • Desolvation Temperature: 270°C[3]

    • Desolvation Gas (N2) Flow: 450 L/h[3]

    • Cone Gas Flow: 60 L/h[3]

  • Collision Gas: Argon.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion is monitored for each chlorophenol.[1]

Workflow Diagram

LC-MS/MS Workflow for Chlorophenol Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (500 mL) Preservation 2. Preservation (Sodium Ascorbate) SampleCollection->Preservation Acidification 3. Acidification (pH 2) Preservation->Acidification SPE 4. Solid-Phase Extraction (SPE) Acidification->SPE Elution 5. Elution (Methanol) SPE->Elution Reconstitution 6. Reconstitution (Initial Mobile Phase) Elution->Reconstitution LC 7. LC Separation (Phenyl or C8 Column) Reconstitution->LC MSMS 8. MS/MS Detection (Negative Ion MRM) LC->MSMS Quantification 9. Quantification (Calibration Curve) MSMS->Quantification Reporting 10. Reporting (Concentration in µg/L) Quantification->Reporting

Caption: Workflow for the quantification of chlorophenols in water.

Quantitative Data

The performance of the LC-MS/MS method was evaluated for several chlorophenols. The following table summarizes the quantitative data obtained from various studies.

CompoundLinearity Range (µg/L)Coefficient of Determination (R²)LOD (µg/L)Recovery (%)Reference
Phenol 0.008 - 10.99938-90 - 110[2]
2-Chlorophenol 0.008 - 10.99967-90 - 110[2]
4-Chlorophenol 0.008 - 10.99960-90 - 110[2]
2,4-Dichlorophenol 0.5 - 100>0.99~0.1-[5]
2,6-Dichlorophenol 0.008 - 1--90 - 110[2]
2,4,5-Trichlorophenol ----
2,4,6-Trichlorophenol 0.008 - 1--90 - 110[2]
Pentachlorophenol --0.02 - 0.09-[5]
2-Amino-4-chlorophenol ---73[3]

Note: Data is compiled from multiple sources and experimental conditions may vary. LOD (Limit of Detection) and recovery values are dependent on the specific matrix and extraction procedure. Good reproducibility with relative standard deviations (RSD) of less than 3.5% for peak areas have been reported for concentrations at and above the quantification limit.[4]

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of chlorophenols in water samples. The use of solid-phase extraction allows for effective preconcentration of the analytes, enabling the detection of chlorophenols at low µg/L levels, which is essential for meeting regulatory requirements.[4]

The choice of a phenyl or C8 column provides adequate chromatographic resolution for many chlorophenol isomers. The use of tandem mass spectrometry in MRM mode ensures high selectivity and minimizes matrix interferences, leading to accurate quantification. The method demonstrates good linearity over a relevant concentration range and excellent recovery for a variety of chlorophenols.[2]

For comprehensive analysis of all 19 chlorophenol isomers, further optimization of the chromatographic method, such as adjusting the mobile phase composition and gradient, may be necessary to achieve complete separation.[1] Additionally, the selection of the ionization source (ESI or APCI) can be compound-dependent, and optimization may be required to achieve the best sensitivity for all target analytes.[1]

Conclusion

This application note outlines a detailed and robust LC-MS/MS method for the quantification of chlorophenols in water. The protocol, from sample preparation to data analysis, is well-suited for environmental laboratories conducting routine monitoring of these priority pollutants. The high sensitivity, selectivity, and accuracy of this method make it an invaluable tool for ensuring water quality and protecting public health.

References

Flow Chemistry Approach for the Synthesis of 2-Allyl-4-chlorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Allyl-4-chlorophenol via a continuous flow chemistry approach. The primary transformation involves the thermal Claisen rearrangement of 4-chloro-1-(allyloxy)benzene. Flow chemistry offers significant advantages over traditional batch processing for this reaction, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for high-temperature operations, and potential for higher yields and purity.[1][2] This protocol is designed to be a starting point for researchers looking to leverage flow chemistry for the efficient synthesis of ortho-allylphenols and related compounds.

Introduction

The synthesis of this compound is a key step in the production of various fine chemicals and pharmaceutical intermediates. The classical method for its preparation is the aromatic Claisen rearrangement, a[3][3]-sigmatropic rearrangement of an allyl phenyl ether.[4][5] In batch production, this reaction often requires high temperatures and can be difficult to control, potentially leading to side product formation and safety concerns.[1]

Continuous flow chemistry presents a robust solution to these challenges. By conducting the reaction in a heated, pressurized microreactor or tubular reactor, precise temperature control and short residence times can be achieved.[6][7][8] This leads to a more controlled reaction environment, minimizing byproduct formation and enhancing the overall efficiency and safety of the process.[1][9] The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, which is crucial for optimizing high-temperature reactions like the Claisen rearrangement.[10][11]

Key Advantages of Flow Chemistry for this Synthesis:

  • Enhanced Safety: Small reaction volumes within the reactor minimize the risk associated with high-temperature and potentially exothermic reactions.[2]

  • Precise Temperature Control: Superior heat transfer allows for accurate and uniform heating, reducing the formation of thermal decomposition byproducts.[10]

  • Rapid Optimization: The ability to quickly vary parameters such as temperature, flow rate, and residence time allows for efficient reaction optimization.

  • Increased Yield and Purity: Precise control over reaction conditions often leads to higher selectivity and yields compared to batch methods.[1]

  • Scalability: Flow chemistry processes can often be scaled up by extending the operation time or by using larger reactors without the need for significant re-optimization.

Experimental Protocols

General Setup

The continuous flow setup for the Claisen rearrangement of 4-chloro-1-(allyloxy)benzene consists of the following components:

  • High-Pressure Pump: To deliver the reactant solution at a precise and constant flow rate.

  • Reactant Reservoir: A vessel containing a solution of the starting material, 4-chloro-1-(allyloxy)benzene. For solvent-free conditions, the neat starting material can be used if it is a liquid at the pumping temperature.

  • Heated Reactor: A stainless steel or Hastelloy coil reactor housed in a suitable oven or heating unit capable of reaching temperatures up to 300 °C.[7]

  • Back Pressure Regulator (BPR): To maintain the system pressure and ensure the solvent remains in the liquid phase at high temperatures.

  • Collection Vessel: A flask to collect the product stream after cooling.

Materials
  • Starting Material: 4-chloro-1-(allyloxy)benzene

  • Solvent (optional): High-boiling point, inert solvent such as N-methyl-2-pyrrolidone (NMP) or diphenyl ether. Solvent-free conditions are also a possibility.[1]

  • Analytical Standards: Pure samples of this compound and 4-chloro-1-(allyloxy)benzene for analytical method development (e.g., HPLC, GC).

Protocol 1: Solvent-Based Flow Synthesis
  • Preparation of Reactant Solution: Prepare a solution of 4-chloro-1-(allyloxy)benzene in a suitable high-boiling solvent (e.g., 0.5 M in NMP). Degas the solution prior to use.

  • System Priming: Prime the pump and the flow system with the solvent to be used in the reaction.

  • Heating and Pressurization: Heat the reactor to the desired temperature (see Table 1 for optimization parameters). Set the back pressure regulator to a pressure sufficient to prevent the solvent from boiling (e.g., 10-20 bar).

  • Reaction Initiation: Pump the reactant solution through the heated reactor at the desired flow rate. The residence time is determined by the reactor volume and the flow rate.

  • Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system). Collect the product stream in a cooled collection vessel.

  • Work-up and Analysis: The collected product mixture can be analyzed by HPLC or GC to determine the conversion and yield. The product can be isolated by standard purification techniques such as distillation or chromatography.

Protocol 2: Solvent-Free Flow Synthesis
  • System Preparation: Ensure the starting material, 4-chloro-1-(allyloxy)benzene, is in a liquid state. If it is a solid at room temperature, it may need to be gently heated in the reactant reservoir to allow for pumping.

  • System Priming: Prime the pump and flow system with the neat starting material.

  • Heating and Pressurization: Heat the reactor to the desired temperature (see Table 2 for optimization parameters). Set the back pressure regulator to a suitable pressure (e.g., 10-20 bar).

  • Reaction Execution: Pump the neat 4-chloro-1-(allyloxy)benzene through the heated reactor at the specified flow rate.

  • Collection and Analysis: Collect the product stream and analyze as described in Protocol 1. The absence of a solvent simplifies the work-up process.

Data Presentation

The following tables summarize hypothetical quantitative data for the optimization of the flow synthesis of this compound, based on analogous reactions reported in the literature.[1]

Table 1: Optimization of Solvent-Based Flow Synthesis

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Conversion (%)Yield of this compound (%)
12401.0107570
22601.0109085
32801.010>9992
42802.059590
53001.010>9988 (minor byproducts observed)

Reactor Volume: 10 mL

Table 2: Optimization of Solvent-Free Flow Synthesis

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Conversion (%)Yield of this compound (%)
12600.5208883
22800.520>9995
32801.0109894
43001.010>9991 (minor byproducts observed)
53002.059690

Reactor Volume: 10 mL

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the continuous flow synthesis of this compound.

Flow_Synthesis_Workflow reactant Reactant Reservoir (4-chloro-1-(allyloxy)benzene) pump HPLC Pump reactant->pump Feed reactor Heated Coil Reactor (e.g., 280 °C) pump->reactor Pressurized Flow bpr Back Pressure Regulator (BPR) reactor->bpr Reaction Mixture collection Product Collection bpr->collection Cooled Product Stream analysis Analysis (HPLC/GC) collection->analysis purification Purification analysis->purification final_product This compound purification->final_product

Caption: Workflow for the continuous synthesis of this compound.

Reaction Pathway

The synthesis proceeds via a thermal[3][3]-sigmatropic rearrangement.

Claisen_Rearrangement start 4-chloro-1-(allyloxy)benzene transition [3,3]-Sigmatropic Transition State start->transition Heat (Δ) intermediate Dienone Intermediate transition->intermediate product This compound intermediate->product Tautomerization

Caption: The Claisen rearrangement pathway for this compound synthesis.

Conclusion

The application of continuous flow chemistry for the synthesis of this compound offers a safer, more efficient, and highly controllable alternative to traditional batch methods. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize this important transformation in a laboratory or industrial setting. The ability to perform this reaction under solvent-free conditions further enhances its green chemistry credentials by reducing solvent waste. Further optimization and scale-up studies based on these protocols are encouraged to fully exploit the benefits of flow chemistry for the production of ortho-allylphenols.

References

Application Notes and Protocols for the Catalytic Degradation of 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a generalized experimental setup for the catalytic degradation of 2-Allyl-4-chlorophenol. The protocols and data presented are based on established methods for the degradation of structurally similar chlorophenol compounds due to the limited availability of specific literature for this compound.

Introduction

This compound is a substituted phenolic compound that may pose environmental and health risks. Its degradation is crucial for wastewater treatment and environmental remediation. Catalytic degradation processes, such as advanced oxidation processes (AOPs), offer effective means of breaking down this and other recalcitrant organic pollutants. This document outlines key experimental protocols for investigating the catalytic degradation of this compound, focusing on photocatalysis and wet peroxide oxidation.

Data Presentation

The following tables summarize typical quantitative data obtained from catalytic degradation studies of chlorophenols. These values can serve as a benchmark for optimizing the degradation of this compound.

Table 1: Influence of a Hypothetical Catalyst on the Photocatalytic Degradation of this compound

ParameterValueDegradation Efficiency (%)
Catalyst Loading (g/L) 0.565
1.085
1.595
2.092
Initial pH 390
596
780
975
Initial Concentration (mg/L) 1098
2591
5082
10070

Table 2: Effect of Operating Conditions on the Catalytic Wet Peroxide Oxidation (CWPO) of this compound

ParameterValueDegradation Efficiency (%)
Temperature (°C) 3060
5088
7097
H₂O₂ Concentration (mM) 1075
2592
5098
Catalyst Dose (g/L) 0.570
1.093
1.596

Experimental Protocols

General Reagents and Equipment
  • Reagents: this compound (analytical standard), catalyst (e.g., TiO₂, ZnO, Fe-based catalyst), hydrogen peroxide (30%), sulfuric acid, sodium hydroxide, acetonitrile (HPLC grade), methanol (HPLC grade), deionized water.

  • Equipment: Batch reactor (glass or quartz), magnetic stirrer, pH meter, UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS), Gas Chromatography-Mass Spectrometry (GC-MS) system, light source (e.g., UV lamp, Xenon lamp), thermostat water bath.

Protocol 1: Photocatalytic Degradation

This protocol describes a typical procedure for evaluating the photocatalytic degradation of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent (e.g., methanol or deionized water, depending on solubility) and store it in the dark at 4°C.

  • Reaction Setup:

    • Add a specific volume of the this compound stock solution to a known volume of deionized water in the photoreactor to achieve the desired initial concentration (e.g., 25 mg/L).

    • Add the desired amount of photocatalyst (e.g., 1.0 g/L of TiO₂).

    • Adjust the pH of the solution to the desired value (e.g., pH 5) using dilute sulfuric acid or sodium hydroxide.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to ensure that adsorption-desorption equilibrium of the substrate on the catalyst surface is reached.

  • Photoreaction:

    • Turn on the light source to initiate the photocatalytic reaction.

    • Maintain a constant temperature using a water bath.

    • Continue stirring to ensure the catalyst remains suspended.

  • Sampling and Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.

    • Analyze the filtrate for the concentration of this compound using HPLC. The degradation efficiency can be calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • For identification of degradation intermediates, GC-MS analysis can be performed on extracted samples.

Protocol 2: Catalytic Wet Peroxide Oxidation (CWPO)

This protocol outlines a general procedure for the CWPO of this compound.

  • Preparation of Working Solution: Prepare an aqueous solution of this compound of the desired concentration (e.g., 100 mg/L) in the batch reactor.

  • Reaction Setup:

    • Add the catalyst (e.g., 1.0 g/L of an iron-based catalyst) to the reactor.

    • Adjust the initial pH of the solution (e.g., to pH 3) with sulfuric acid.

    • Heat the solution to the desired reaction temperature (e.g., 50°C) using a thermostat water bath.

  • Initiation of Reaction:

    • Add the required amount of hydrogen peroxide (e.g., stoichiometric amount for complete mineralization) to the reactor to start the oxidation reaction.

  • Sampling and Analysis:

    • Collect samples at predetermined time intervals.

    • Quench the reaction in the samples immediately, if necessary (e.g., by adding a substance that scavenges residual H₂O₂ like sodium sulfite).

    • Filter the samples to remove the catalyst.

    • Analyze the samples for the remaining concentration of this compound and potentially for the Total Organic Carbon (TOC) to assess mineralization. HPLC and TOC analyzers are suitable for these measurements.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow A Prepare this compound Stock Solution B Setup Reaction Mixture (Substrate + Catalyst + Water) A->B C Adjust pH B->C D Equilibrate in Dark (Photocatalysis Only) C->D E Initiate Reaction (Light or H2O2) C->E For CWPO D->E F Collect Samples at Time Intervals E->F G Filter Samples F->G H Analyze Samples (HPLC, GC-MS, TOC) G->H I Data Analysis and Reporting H->I

Caption: Experimental workflow for catalytic degradation.

Proposed Degradation Pathway

Degradation_Pathway Parent This compound Intermediate1 Hydroxylated Intermediates Parent->Intermediate1 •OH attack Intermediate2 Opening of the Aromatic Ring (e.g., muconic acid derivatives) Intermediate1->Intermediate2 Ring Cleavage Intermediate3 Short-chain Aliphatic Acids Intermediate2->Intermediate3 Further Oxidation EndProducts CO2 + H2O + Cl- Intermediate3->EndProducts Mineralization

Caption: Proposed degradation pathway for this compound.

Application Notes and Protocols for the Development of Novel Biocides Using 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 2-Allyl-4-chlorophenol as a potential novel biocide. Due to limited direct studies on the biocidal activity of this compound, this document outlines detailed protocols for its synthesis, and evaluation of its antimicrobial and cytotoxic properties, drawing on methodologies applied to structurally related phenolic compounds.

Introduction

Phenolic compounds, particularly halogenated and allylated derivatives, are a promising class of molecules in the development of new antimicrobial agents. This compound combines the structural features of a chlorinated phenol and an allyl group, both of which are known to contribute to antimicrobial activity. The allyl group, for instance, has been shown to enhance the potency of parent phenolic compounds like thymol and carvacrol against planktonic bacteria.[1] Chlorination of phenols can also increase their antimicrobial efficacy. This document provides the necessary protocols to systematically evaluate the potential of this compound as a novel biocide.

Synthesis of this compound

The synthesis of 2-allylphenols is typically achieved through a Claisen rearrangement of an allyl phenyl ether. This two-step process involves the initial synthesis of the allyl ether from the corresponding phenol, followed by a thermal rearrangement to yield the 2-allylphenol.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 4-chlorophenol.

Materials:

  • 4-chlorophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-boiling point solvent (e.g., N,N-diethylaniline)

  • Rotary evaporator

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

  • Heating mantle

Procedure:

Step 1: Synthesis of 4-chlorophenyl allyl ether

  • In a round-bottom flask, dissolve 4-chlorophenol in acetone.

  • Add potassium carbonate to the solution.

  • Add allyl bromide dropwise to the stirring mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the potassium salts.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with 1M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chlorophenyl allyl ether.

Step 2: Claisen Rearrangement to this compound

  • Place the crude 4-chlorophenyl allyl ether in a flask containing a high-boiling point solvent.

  • Heat the mixture to a high temperature (typically 180-220°C) to induce the thermal Claisen rearrangement.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the product using column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Evaluation of Biocidal Activity

A critical step in the development of a novel biocide is to determine its efficacy against a broad spectrum of microorganisms, including bacteria and fungi. The following protocols describe standard methods for assessing antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the MIC of this compound against selected microbial strains.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted inoculum to each well containing the serially diluted compound.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol 3: MBC/MFC Determination

Objective: To determine the MBC or MFC of this compound.

Procedure:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the agar plates.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and can be used for initial screening.

Protocol 4: Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound.

Procedure:

  • Prepare agar plates with a suitable medium.

  • Spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the this compound solution to each well.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-Biofilm Activity

Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial agents. Therefore, it is crucial to evaluate the efficacy of a novel biocide against biofilms.

Protocol 5: Biofilm Inhibition Assay

Objective: To determine the ability of this compound to prevent biofilm formation.

Procedure:

  • In a 96-well plate, add different concentrations of this compound to a suitable growth medium.

  • Add a standardized inoculum of a biofilm-forming microorganism.

  • Incubate the plate under conditions that promote biofilm formation.

  • After incubation, gently wash the wells to remove planktonic (free-floating) cells.

  • Stain the remaining adherent biofilm with a suitable dye, such as crystal violet.

  • Solubilize the dye and measure the absorbance at a specific wavelength.

  • A reduction in absorbance compared to the control (no compound) indicates inhibition of biofilm formation.

Cytotoxicity Assays

The development of a novel biocide requires an assessment of its potential toxicity to mammalian cells to ensure its safety for various applications.

Protocol 6: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To evaluate the in vitro cytotoxicity of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., L929 mouse fibroblasts, HaCaT human keratinocytes)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Data Presentation

Quantitative data from the biocidal and cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: Antimicrobial Activity of this compound and Related Compounds (Hypothetical Data)

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
This compoundStaphylococcus aureus
Escherichia coli
Candida albicans
2-AllylphenolStaphylococcus aureus
Escherichia coli
Candida albicans
4-ChlorophenolStaphylococcus aureus
Escherichia coli
Candida albicans

Table 2: In Vitro Cytotoxicity of this compound (Hypothetical Data)

CompoundCell LineExposure Time (h)IC₅₀ (µM)
This compoundL92924
48
HaCaT24
48

Visualizations

Diagram 1: General Workflow for Novel Biocide Evaluation

G cluster_0 Synthesis & Characterization cluster_1 Biocidal Activity Screening cluster_2 Safety & Mechanism Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC AgarWell Agar Well Diffusion Characterization->AgarWell Biofilm Anti-Biofilm Assay Characterization->Biofilm Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity MBC MBC/MFC Determination MIC->MBC Mechanism Mechanism of Action Studies MIC->Mechanism

Caption: Workflow for the synthesis and evaluation of this compound as a novel biocide.

Diagram 2: Hypothesized Mechanism of Action of Phenolic Biocides

G cluster_0 Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of intracellular components (ions, ATP) CellDeath Cell Death Cytoplasm->CellDeath Proteins Essential Proteins (Enzymes) Proteins->CellDeath DNA DNA PhenolicCompound This compound PhenolicCompound->Membrane Disruption of membrane integrity & potential PhenolicCompound->Proteins Denaturation & Inactivation PhenolicCompound->DNA Inhibition of replication & synthesis (potential)

Caption: Hypothesized antimicrobial mechanism of action for phenolic compounds like this compound.

References

Application Notes: Solid-Phase Extraction of 2-Chlorophenol for Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenol is a significant environmental pollutant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and dyes. Its presence in water bodies poses a considerable risk to human health and ecosystems, necessitating sensitive and reliable analytical methods for its detection and quantification. This application note details a robust method for the determination of 2-chlorophenol in aqueous samples. The methodology involves the preconcentration of 2-chlorophenol using solid-phase extraction (SPE) followed by spectrophotometric analysis. This approach offers a simple, cost-effective, and selective means of analysis suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

The protocol leverages the efficiency of SPE for sample cleanup and analyte enrichment, enhancing the sensitivity of the subsequent spectrophotometric measurement. For the spectrophotometric determination, a derivatization reaction with 4-aminoantipyrine (4-AAP) is employed, which forms a colored product with 2-chlorophenol, allowing for its quantification in the visible region of the electromagnetic spectrum.[1] Alternative methods for the determination of phenols also include the use of ferric chloride as a colorimetric reagent.[2][3]

Experimental Protocols

Materials and Reagents
  • Solid-Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene or C18 cartridges.[4][5]

  • 2-Chlorophenol Standard: Analytical grade.

  • Methanol: HPLC grade.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Sodium Hydroxide (NaOH): Analytical grade.

  • 4-Aminoantipyrine (4-AAP) solution: (e.g., 2% w/v in deionized water).

  • Potassium Ferricyanide solution: (e.g., 8% w/v in deionized water).

  • Ammonium Hydroxide solution: (e.g., 0.5 M).

  • Deionized Water.

  • Sample Containers: Glass vials.

  • pH Meter or pH indicator strips.

  • Spectrophotometer.

  • Vortex Mixer.

  • Ultrasonic Bath.

Protocol 1: Solid-Phase Extraction of 2-Chlorophenol

This protocol describes the extraction and preconcentration of 2-chlorophenol from water samples using SPE cartridges.

  • Sample Preparation:

    • Collect the aqueous sample in a clean glass container.

    • Acidify the sample to a pH ≤ 2 with hydrochloric acid to ensure 2-chlorophenol is in its non-ionized form.[6]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge (polystyrene-divinylbenzene or C18) to activate the sorbent.

    • Follow with 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pass a known volume of the acidified water sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a slow, steady flow rate (approximately 2-4 mL/min).[5]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.

  • Elution:

    • Elute the retained 2-chlorophenol from the cartridge by passing a small volume of methanol (e.g., 5 mL) through it.

    • Collect the eluate in a clean vial. This eluate contains the concentrated 2-chlorophenol.

Protocol 2: Spectrophotometric Determination of 2-Chlorophenol

This protocol outlines the derivatization of 2-chlorophenol with 4-aminoantipyrine and its subsequent spectrophotometric quantification.[1]

  • Derivatization Reaction:

    • Take a known volume of the eluate from the SPE procedure (Protocol 1).

    • Add 1.0 mL of 0.5 M ammonium hydroxide solution.

    • Add 1.0 mL of 2% 4-aminoantipyrine solution.

    • Add 1.0 mL of 8% potassium ferricyanide solution to oxidize the coupled dye.

    • Vortex the mixture for 30 seconds to ensure complete mixing.

    • Allow the reaction to proceed for 5 minutes at room temperature for color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solution at a wavelength of 510 nm using a spectrophotometer.[1]

    • Use a reagent blank (containing all reagents except the 2-chlorophenol sample) to zero the spectrophotometer.

  • Calibration Curve:

    • Prepare a series of standard solutions of 2-chlorophenol of known concentrations.

    • Perform the derivatization and spectrophotometric measurement for each standard as described above.

    • Plot a calibration curve of absorbance versus the concentration of 2-chlorophenol.

    • Determine the concentration of 2-chlorophenol in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative data for the solid-phase extraction and spectrophotometric analysis of 2-chlorophenol based on available literature.

ParameterValueReference
Solid-Phase Extraction
Sorbent TypePolystyrene-divinylbenzene[4]
Sample Volume500 mL[4]
Elution SolventMethanol[1]
Enrichment Factor500[4]
Spectrophotometric Analysis
Derivatizing Agent4-Aminoantipyrine (4-AAP)[1]
Wavelength of Maximum Absorbance (λmax)510 nm[1]
Linearity Range0.05 - 1.0 mg L⁻¹[1]
Limit of Detection (LOD)0.01 mg L⁻¹[1]
Limit of Quantitation (LOQ)0.05 mg L⁻¹[1]
Recovery81.7 - 95.2%[1]
Precision (%RSD, n=5)< 3.7%[1]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the solid-phase extraction and spectrophotometric analysis of 2-chlorophenol.

SPE_Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Spectrophotometric Analysis SampleCollection Aqueous Sample Collection Acidification Sample Acidification (pH ≤ 2) SampleCollection->Acidification Conditioning SPE Cartridge Conditioning (Methanol, Water) Loading Sample Loading Acidification->Loading Conditioning->Loading Washing Washing (Deionized Water) Loading->Washing Elution Elution (Methanol) Washing->Elution ConcentratedSample Concentrated 2-Chlorophenol Eluate Elution->ConcentratedSample Derivatization Derivatization with 4-AAP ConcentratedSample->Derivatization Measurement Absorbance Measurement (510 nm) Derivatization->Measurement Quantification Quantification using Calibration Curve Measurement->Quantification Result Final Concentration of 2-Chlorophenol Quantification->Result

Caption: Workflow for SPE and spectrophotometric analysis of 2-chlorophenol.

References

High-Yield Synthesis of 2-Cycloalkyl-4-chlorophenols: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 2-cycloalkyl-4-chlorophenols, valuable intermediates in the pharmaceutical and chemical industries. The described method is based on the acid-catalyzed alkylation of p-chlorophenol with cycloalcohols.

Introduction

2-Cycloalkyl-4-chlorophenols are important building blocks in the synthesis of various biologically active molecules and specialty chemicals. Their preparation often involves the electrophilic substitution of a cycloalkyl group onto the aromatic ring of 4-chlorophenol. This application note details a high-yield synthesis method utilizing perchloric acid as a catalyst for the reaction between p-chlorophenol and either cyclopentanol or cyclohexanol. The protocols provided are optimized for achieving high product yields and purity.

Reaction Principle

The synthesis proceeds via a Friedel-Crafts alkylation mechanism. Perchloric acid acts as a strong acid catalyst, protonating the hydroxyl group of the cycloalkanol, which then leaves as a water molecule to form a cycloalkyl carbocation. This electrophilic carbocation subsequently attacks the electron-rich aromatic ring of p-chlorophenol, preferentially at the ortho position due to the directing effect of the hydroxyl group, to yield the desired 2-cycloalkyl-4-chlorophenol.

Reaction_Mechanism cluster_reactants Reactants p_chlorophenol p-Chlorophenol product 2-Cycloalkyl-4-chlorophenol p_chlorophenol->product cycloalkanol Cycloalkanol (Cyclopentanol or Cyclohexanol) intermediate Cycloalkyl Carbocation (Electrophile) cycloalkanol->intermediate + H+ catalyst Perchloric Acid (Catalyst) catalyst->cycloalkanol intermediate->product Electrophilic Aromatic Substitution water Water intermediate->water - H2O

Caption: General reaction mechanism for the synthesis of 2-cycloalkyl-4-chlorophenols.

Experimental Protocols

The following protocols are optimized for the synthesis of 2-cyclopentyl-4-chlorophenol and 2-cyclohexyl-4-chlorophenol.[1] All reactants and reagents were of analytical grade and used without further purification.[1]

Synthesis of 2-Cyclopentyl-4-chlorophenol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 12.85 g (0.1 mol) of p-chlorophenol.

  • Heating: Heat the flask in an oil bath to 140°C.

  • Addition of Reactants: Once the p-chlorophenol has melted, add 17.2 g (0.2 mol) of cyclopentanol and 1.0 g of 70% perchloric acid dropwise from the dropping funnel over a period of 2 hours while maintaining constant stirring.

  • Reaction: Continue stirring the reaction mixture at 140°C for an additional 2 hours.

  • Work-up: After cooling, wash the reaction mixture with a saturated solution of sodium chloride.

  • Extraction: Extract the product with diethyl ether.

  • Drying and Purification: Dry the ethereal layer over anhydrous sodium sulfate, remove the ether by distillation, and purify the crude product by vacuum distillation.

Synthesis of 2-Cyclohexyl-4-chlorophenol
  • Reaction Setup: In a similar setup as described above, place 12.85 g (0.1 mol) of p-chlorophenol.

  • Heating: Heat the flask in an oil bath to 160°C.

  • Addition of Reactants: Add 20.0 g (0.2 mol) of cyclohexanol and 1.0 g of 70% perchloric acid dropwise over 2 hours with continuous stirring.

  • Reaction: Maintain the reaction at 160°C for an additional 2 hours with stirring.

  • Work-up and Purification: Follow the same work-up and purification procedure as for the synthesis of 2-cyclopentyl-4-chlorophenol.

Experimental_Workflow start Start setup Assemble Reaction Apparatus (Flask, Stirrer, Condenser, Funnel) start->setup add_pcp Add p-Chlorophenol setup->add_pcp heat Heat to Reaction Temperature (140°C or 160°C) add_pcp->heat add_reactants Dropwise Addition of Cycloalkanol and Perchloric Acid (2 hours) heat->add_reactants react Stir at Reaction Temperature (2 hours) add_reactants->react cool Cool Reaction Mixture react->cool wash Wash with Saturated NaCl Solution cool->wash extract Extract with Diethyl Ether wash->extract dry Dry Ethereal Layer (Anhydrous Na2SO4) extract->dry distill_ether Remove Ether by Distillation dry->distill_ether purify Vacuum Distillation of Product distill_ether->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-4-chlorophenol. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve your reaction yields and product purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the Williamson ether synthesis of p-chlorophenyl allyl ether, followed by a Claisen rearrangement.

Step 1: Williamson Ether Synthesis of p-chlorophenyl allyl ether

Issue / Question Potential Cause(s) Troubleshooting / Solution(s)
Q1: Low or no yield of p-chlorophenyl allyl ether. 1. Incomplete deprotonation of 4-chlorophenol: The base used may be too weak or used in insufficient amounts. 2. Poor quality of reagents: Allyl halide may have decomposed, or the solvent may contain water. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Side reactions: Competing C-alkylation or elimination of the allyl halide can reduce the yield.1. Base Selection: Use a strong enough base to fully deprotonate the phenol. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. Ensure you are using the correct stoichiometric amount or a slight excess. 2. Reagent & Solvent Quality: Use freshly distilled allyl bromide or allyl chloride. Ensure solvents are anhydrous, as water will react with the base and the phenoxide. 3. Temperature Optimization: Gently heat the reaction mixture. A temperature around 60-80°C is often effective. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Minimizing Side Reactions: To favor O-alkylation over C-alkylation, use a polar aprotic solvent like DMF or acetone. To minimize elimination of the allyl halide, avoid excessively high temperatures.
Q2: The reaction is slow or does not go to completion. 1. Insufficient mixing: In a biphasic system, poor mixing can limit the reaction rate. 2. Low reactivity of allyl chloride: Allyl bromide is generally more reactive than allyl chloride.1. Improve Agitation: Use vigorous stirring to ensure good contact between the reactants, especially in a heterogeneous mixture. 2. Choice of Allyl Halide: Consider using allyl bromide instead of allyl chloride for a faster reaction.
Q3: My product is contaminated with a significant amount of starting material (4-chlorophenol). Incomplete reaction: The reaction was not allowed to proceed to completion.Increase Reaction Time/Temperature: Monitor the reaction by TLC until the 4-chlorophenol spot disappears. If the reaction has stalled, consider increasing the temperature or adding a small amount of additional base and allyl halide.
Q4: I am observing byproducts in my NMR or GC-MS. C-alkylation: The allyl group may have alkylated the aromatic ring directly.Solvent Choice: Using a polar aprotic solvent can help to solvate the cation and favor O-alkylation.

Step 2: Claisen Rearrangement to this compound

Issue / Question Potential Cause(s) Troubleshooting / Solution(s)
Q5: Low yield of this compound after heating. 1. Insufficient temperature or reaction time: The Claisen rearrangement is a thermal process and requires sufficient energy input.[1] 2. Decomposition of starting material or product: Prolonged heating at very high temperatures can lead to decomposition. 3. Formation of byproducts: In some cases, the allyl group can migrate to the para-position if the ortho-positions are blocked. However, in this synthesis, the primary byproduct is often from incomplete reaction.1. Optimize Reaction Conditions: Ensure the reaction is heated to a sufficiently high temperature. A temperature of around 200-220°C is typically required for the rearrangement of allyl phenyl ethers.[2] Monitor the reaction by TLC to determine the optimal reaction time. 2. Control Heating: Heat the reaction mixture to the target temperature and hold it there for the required time. Avoid unnecessarily prolonged heating. 3. Purification: A nearly quantitative yield is often reported for this reaction.[2] If the yield is low, ensure proper purification to isolate the product from any unreacted starting material.
Q6: The final product is a dark oil and difficult to purify. Presence of polymeric or tar-like byproducts: This can occur if the reaction is overheated or if oxygen is present.Inert Atmosphere & Controlled Heating: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a temperature-controlled heating mantle to avoid overheating.
Q7: How do I purify the final product? The product is a solid at room temperature.Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or a mixture of hexane and ethyl acetate.[2]

Data Presentation

The yield of this compound is highly dependent on the efficiency of both the Williamson ether synthesis and the Claisen rearrangement.

Table 1: Williamson Ether Synthesis of p-chlorophenyl allyl ether - Effect of Reaction Conditions on Yield

4-chlorophenol (mol) Allyl Halide (mol) Base (mol) Solvent Temperature (°C) Reaction Time (h) Yield of p-chlorophenyl allyl ether (%) Reference
1Allyl Bromide (1.1)K₂CO₃ (1.5)AcetoneReflux8~90General Williamson ether synthesis protocols
1Allyl Chloride (1.2)NaOH (1.1)DMF8012~85General Williamson ether synthesis protocols
1Allyl Bromide (1.05)KOH (2)None (solvent-free)Room Temp1689[3]

Table 2: Claisen Rearrangement of p-chlorophenyl allyl ether - Effect of Temperature on Yield

p-chlorophenyl allyl ether (g) Temperature (°C) Reaction Time (min) Yield of this compound (%) Reference
10210-22030Nearly quantitative[2]
520060HighGeneral Claisen rearrangement knowledge

Experimental Protocols

Protocol 1: Synthesis of p-chlorophenyl allyl ether (Williamson Ether Synthesis)

This protocol is a representative procedure for the synthesis of the ether precursor.

Materials:

  • 4-chlorophenol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted 4-chlorophenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-chlorophenyl allyl ether. The product can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Claisen Rearrangement)

This protocol is based on established procedures for the thermal rearrangement of allyl phenyl ethers.[2]

Materials:

  • p-chlorophenyl allyl ether

  • Petroleum ether (for recrystallization)

Procedure:

  • Place the crude or purified p-chlorophenyl allyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the flask in a heating mantle to approximately 210-220°C.

  • Maintain this temperature for 30-60 minutes. The progress of the rearrangement can be monitored by TLC.

  • After the reaction is complete, allow the flask to cool to room temperature. The product should solidify upon cooling.

  • Purify the crude this compound by recrystallization from petroleum ether.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry to obtain the pure product.

Mandatory Visualization

Synthesis_Pathway cluster_williamson Step 1: Williamson Ether Synthesis cluster_claisen Step 2: Claisen Rearrangement 4-Chlorophenol 4-Chlorophenol p_Chlorophenyl_allyl_ether p-Chlorophenyl allyl ether 4-Chlorophenol->p_Chlorophenyl_allyl_ether Allyl_Halide Allyl Halide (Allyl Bromide or Chloride) Allyl_Halide->p_Chlorophenyl_allyl_ether Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base_Solvent->p_Chlorophenyl_allyl_ether Heat Heat (~210-220°C) 2_Allyl_4_chlorophenol This compound p_Chlorophenyl_allyl_ether->2_Allyl_4_chlorophenol Heat->2_Allyl_4_chlorophenol

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Step1 Analyze Williamson Ether Synthesis Product Start->Check_Step1 Low_Yield_Step1 Low Yield of p-chlorophenyl allyl ether Check_Step1->Low_Yield_Step1 Problem Found Good_Yield_Step1 Good Yield of p-chlorophenyl allyl ether Check_Step1->Good_Yield_Step1 No Issue Troubleshoot_Step1 Troubleshoot Step 1: - Check base/solvent - Reagent purity - Temperature/Time Low_Yield_Step1->Troubleshoot_Step1 Check_Step2 Analyze Claisen Rearrangement Good_Yield_Step1->Check_Step2 Success Improved Yield Troubleshoot_Step1->Success Troubleshoot_Step2 Troubleshoot Step 2: - Increase temperature/time - Ensure inert atmosphere - Check for decomposition Check_Step2->Troubleshoot_Step2 Problem Found Troubleshoot_Step2->Success

Caption: Troubleshooting workflow for low yield.

References

Side reactions and byproducts in the synthesis of 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-4-chlorophenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound, typically performed via a Claisen rearrangement of allyl 4-chlorophenyl ether, can be attributed to several factors. The primary culprits are often suboptimal reaction temperature and incomplete reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: The traditional thermal Claisen rearrangement often requires high temperatures, typically in the range of 180-250°C, to proceed efficiently.[1] If your reaction is sluggish, a primary solution is to gradually increase the temperature. For the rearrangement of p-chlorophenyl allyl ether, heating to reflux until the temperature of the liquid reaches 256°C has been reported.[2]

  • Introduce a Lewis Acid Catalyst: To avoid the high temperatures that can lead to decomposition, a Lewis acid catalyst such as BCl₃, BF₃·OEt₂, AlCl₃, or ZnCl₂ can be used.[1] These catalysts can significantly accelerate the reaction, often allowing it to proceed at or near room temperature.[1]

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by promoting rapid and uniform heating.[1]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (allyl 4-chlorophenyl ether) and the appearance of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Q2: I am observing a significant amount of 4-chlorophenol as a byproduct. How can I minimize its formation?

The formation of 4-chlorophenol is a common side reaction resulting from the cleavage of the allyl group from the starting material, allyl 4-chlorophenyl ether. This is often exacerbated by the harsh conditions of a thermal rearrangement.[1]

Potential Solutions:

  • Milder Reaction Conditions: The most effective way to reduce the formation of 4-chlorophenol is to lower the reaction temperature.[1] This can be achieved by employing a Lewis acid catalyst, which promotes the rearrangement under milder conditions where the cleavage pathway is less favorable.[1]

  • Microwave Irradiation: In some instances, microwave heating can lead to a cleaner reaction profile with fewer byproducts compared to conventional heating.[1] However, this is substrate-dependent.

Q3: My reaction is producing an unexpected isomer. What could it be and how do I control the regioselectivity?

The Claisen rearrangement is a[2][2]-sigmatropic rearrangement that is generally highly regioselective, favoring the ortho position.[3][4] In the case of allyl 4-chlorophenyl ether, the primary product is this compound.

However, if both ortho positions on the aromatic ring are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position.[3][5] Since the para position in the starting material is substituted with a chlorine atom, the formation of a para-rearranged isomer is unlikely unless there is a different starting material or impurity.

If you are observing other byproducts, consider the possibility of a Fries rearrangement if any phenolic esters are present as impurities or if the reaction conditions are suitable (in the presence of a Lewis acid).[6][7] The Fries rearrangement involves the migration of an acyl group to the aryl ring and is also ortho and para selective.[6]

Control of Regioselectivity:

  • For the Claisen rearrangement, the initial rearrangement is to the ortho position.[1] The inherent electronics and sterics of the starting material heavily favor the formation of this compound.

  • To avoid other rearrangement byproducts like those from a Fries rearrangement, ensure the purity of your starting materials and reagents.

Q4: How should I purify the final product, this compound?

Purification of this compound can be achieved through distillation and recrystallization.

Purification Steps:

  • Distillation: After the reaction is complete, the crude product can be distilled. For the synthesis from p-chlorophenyl allyl ether, the product distills at 256-260°C at atmospheric pressure.[2] If larger quantities are used, distillation under vacuum is recommended to prevent decomposition at high temperatures.[2]

  • Recrystallization: The distillate, which may solidify upon standing, can be further purified by recrystallization from a solvent like petroleum ether.[2] The purified product has a melting point of 48°C.[2]

Quantitative Data Summary

ParameterThermal RearrangementLewis Acid-Catalyzed Rearrangement
Temperature 180-250°C[1]; specifically up to 256°C for p-chlorophenyl allyl ether[2]Room temperature to moderate heating[1]
Catalyst NoneBCl₃, BF₃·OEt₂, AlCl₃, ZnCl₂[1]
Common Byproducts 4-chlorophenol[1]Reduced levels of cleavage byproducts
Yield Can be nearly quantitative with careful control of conditions[2]Often improved due to milder conditions

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement of Allyl 4-chlorophenyl Ether

This protocol is adapted from a known procedure for the preparation of this compound.[2]

Materials:

  • p-Chlorophenyl allyl ether

  • Flask equipped with a reflux condenser and a thermometer

Procedure:

  • Place the p-chlorophenyl allyl ether into the flask.

  • Insert a thermometer so that the bulb is in the liquid.

  • Heat the liquid to reflux.

  • Continue heating for approximately 20-25 minutes, or until the temperature of the liquid rises to 256°C.[2]

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by distillation. The fraction boiling between 256-260°C should be collected. For larger scale reactions, vacuum distillation is recommended.[2]

  • The distillate will solidify on standing. For further purification, recrystallize from petroleum ether. The final product should have a melting point of 48°C.[2]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement

This is a general guideline and may require optimization for the specific substrate.[1]

Materials:

  • Allyl 4-chlorophenyl ether

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Lewis acid (e.g., BCl₃, AlCl₃)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the allyl 4-chlorophenyl ether in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the Lewis acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Claisen_Rearrangement start Allyl 4-chlorophenyl ether intermediate 6-allyl-4-chloro-2,4-cyclohexadienone (non-aromatic intermediate) start->intermediate [3,3]-Sigmatropic Rearrangement (Heat or Lewis Acid) product This compound intermediate->product Tautomerization (Rearomatization) Side_Reactions start Allyl 4-chlorophenyl ether main_product This compound (Desired Product) start->main_product Claisen Rearrangement byproduct 4-Chlorophenol (Byproduct) start->byproduct Allyl Group Cleavage (High Temperature) Troubleshooting_Workflow start Low Yield or Byproduct Formation check_temp Is reaction temperature optimal (180-250°C for thermal)? start->check_temp increase_temp Increase temperature or use microwave irradiation check_temp->increase_temp No check_byproduct Is 4-chlorophenol the major byproduct? check_temp->check_byproduct Yes monitor_reaction Monitor reaction progress (TLC/GC) to optimize time increase_temp->monitor_reaction use_lewis_acid Use a Lewis acid catalyst to lower reaction temperature check_byproduct->use_lewis_acid Yes check_byproduct->monitor_reaction No use_lewis_acid->monitor_reaction end Improved Yield and Purity monitor_reaction->end

References

Technical Support Center: Purification of Crude 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Allyl-4-chlorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Claisen rearrangement of 4-chlorophenyl allyl ether?

A1: The primary impurities in crude this compound typically include:

  • Unreacted starting material: 4-chlorophenyl allyl ether.

  • Isomeric byproduct: 4-Allyl-2-chlorophenol, although the ortho-rearrangement to form the desired product is generally favored.[1][2][3][4][5][6][7]

  • Solvent residues: From the reaction and workup steps.

  • Polymeric materials: Formed through side reactions at high temperatures.

Q2: Which purification techniques are most effective for crude this compound?

A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities. The most common and effective methods are:

  • Vacuum Distillation: Ideal for large-scale purification to remove non-volatile impurities and unreacted starting materials.[8]

  • Recrystallization: A highly effective method for removing small amounts of impurities, yielding a product with high purity. Petroleum ether is a commonly used solvent for this purpose.

  • Column Chromatography: Useful for separating the desired product from closely related isomers and other impurities, especially on a smaller scale.

Q3: My purified this compound is an oil and does not solidify, even though it is reported to be a solid. What should I do?

A3: This is a common issue that can arise from the presence of impurities that depress the melting point. Here are a few troubleshooting steps:

  • Purity Check: Analyze the purity of your product using TLC, GC-MS, or HPLC to identify the presence of any remaining impurities.

  • Scratching: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil.

  • Seeding: If you have a small crystal of pure this compound, add it to the oil to act as a seed for crystallization.

  • Solvent Addition: Add a small amount of a non-polar solvent in which the product is sparingly soluble (like hexane) and cool the mixture. This can sometimes help to precipitate the solid.

  • Re-purification: If significant impurities are detected, consider another purification step. For example, if you have already performed distillation, a subsequent recrystallization or column chromatography might be necessary.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound can be visualized on a TLC plate using a few different methods:

  • UV Light: As an aromatic compound, it should be visible under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[9]

  • Staining:

    • Potassium Permanganate (KMnO4) Stain: The allyl group is readily oxidized by KMnO4, which will result in a yellow or brown spot on a purple background.

    • Ferric Chloride (FeCl3) Stain: As a phenol, it should give a colored complex (often blue, green, or purple) with a ferric chloride solution.[9][10]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product oils out during cooling. The solvent may be too non-polar, or the concentration of the product is too high. Impurities are present.Add a small amount of a slightly more polar co-solvent (e.g., a few drops of ethyl acetate to a hexane or petroleum ether solution). Ensure the initial dissolution is in the minimum amount of hot solvent. Consider a preliminary purification step like distillation.
No crystals form upon cooling. The solution is not saturated. The cooling process is too rapid.Concentrate the solution by boiling off some of the solvent. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Try scratching the flask or adding a seed crystal.
Low recovery of the purified product. Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent. The crystals were not completely collected during filtration.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound from an impurity (e.g., starting material or isomer). The solvent system (mobile phase) is not optimal. The column is overloaded with the crude product. The column was not packed properly.Use TLC to screen for a better solvent system that provides a greater difference in Rf values. A common starting point is a mixture of hexane and ethyl acetate. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or cracks.
The product is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The product is eluting too slowly or not at all (low or zero Rf). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel (which is acidic). The sample was not loaded in a concentrated band.Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to improve the peak shape. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Purification Technique Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Key Parameters
Vacuum Distillation 85-95%>98%80-90%Pressure: 1-10 mmHg; Boiling Point: ~110-120 °C
Recrystallization 95-98%>99.5%70-85%Solvent: Petroleum ether or Hexane/Ethyl Acetate mixture
Column Chromatography 85-95%>99%60-80%Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound on a larger scale.

Methodology:

  • Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved (typically 1-10 mmHg), begin heating the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate temperature for this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point of 256-260 °C.

  • Monitor the purity of the collected fractions using TLC, GC-MS, or HPLC.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity this compound from a partially purified product.

Methodology:

  • Dissolve the crude this compound in a minimum amount of hot petroleum ether (or a suitable hexane/ethyl acetate mixture) in an Erlenmeyer flask.

  • Once completely dissolved, allow the flask to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Determine the melting point of the purified crystals. Pure this compound has a melting point of 48 °C.

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate this compound from closely related impurities.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free packing.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude this compound distillation Vacuum Distillation start->distillation Large Scale recrystallization Recrystallization start->recrystallization High Purity chromatography Column Chromatography start->chromatography Small Scale / Isomer Separation distillation->recrystallization tlc TLC distillation->tlc recrystallization->tlc chromatography->tlc gcms GC-MS tlc->gcms hplc HPLC tlc->hplc end Pure this compound gcms->end hplc->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oiling Add co-solvent / Re-purify oiling_out->solution_oiling solution_no_crystals Concentrate / Cool slowly / Seed no_crystals->solution_no_crystals solution_low_yield Use min. solvent / Cool thoroughly low_yield->solution_low_yield

Caption: Troubleshooting common recrystallization problems.

troubleshooting_chromatography start Chromatography Issue poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking wrong_rf Incorrect Rf start->wrong_rf solution_separation Optimize mobile phase / Reduce load poor_separation->solution_separation solution_streaking Add modifier / Concentrate sample streaking->solution_streaking solution_rf Adjust mobile phase polarity wrong_rf->solution_rf

Caption: Troubleshooting common column chromatography issues.

References

Navigating the Scale-Up of 2-Allyl-4-chlorophenol Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful scale-up of chemical syntheses is a critical juncture. This technical support center provides a focused resource for addressing the challenges encountered during the production of 2-Allyl-4-chlorophenol, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, primarily through the Claisen rearrangement of 4-chloroallylphenyl ether.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete Claisen rearrangement due to insufficient temperature or reaction time.Gradually increase the reaction temperature in increments of 5-10°C, monitoring for product formation and byproduct increase by GC analysis. Extend the reaction time, taking aliquots periodically to determine the optimal duration.
Side reactions, such as polymerization or decomposition at elevated temperatures.If higher temperatures do not improve the yield of the desired product but increase byproducts, consider the use of a high-boiling, inert solvent to maintain a consistent temperature and minimize localized overheating. For large-scale operations, a continuous flow reactor can offer better temperature control and shorter reaction times, potentially minimizing degradation.
Impurities in the starting 4-chloroallylphenyl ether.Ensure the purity of the starting material using techniques like distillation or chromatography before proceeding with the rearrangement.
Formation of Significant Byproducts Para-Claisen rearrangement leading to the formation of 4-allyl-4-chlorocyclohexa-2,5-dien-1-one, which can then rearrange to other isomers.Optimize the reaction temperature. The ortho-Claisen rearrangement is kinetically favored, but higher temperatures can promote the thermodynamically favored para-product. Running the reaction at the lowest effective temperature is crucial.
Presence of unreacted 4-chlorophenol and allyl bromide from the initial ether synthesis.Improve the purification of the intermediate 4-chloroallylphenyl ether to remove any unreacted starting materials.
Thermal decomposition of the product or starting material.As with low yield, precise temperature control is key. The use of a flow reactor can significantly reduce the residence time at high temperatures, thus minimizing thermal decomposition.
Difficult Purification of this compound Co-elution of the product with the starting material or isomeric byproducts during chromatography.Employ a multi-step purification process. Start with vacuum distillation to remove the bulk of impurities and unreacted starting material. Follow this with fractional crystallization or preparative HPLC for final polishing.
Formation of an inseparable mixture of ortho and para isomers.Adjust the Claisen rearrangement conditions to favor the formation of the ortho isomer. If a mixture is unavoidable, explore specialized chromatographic techniques, such as simulated moving bed (SMB) chromatography for large-scale separation.
Runaway Reaction During Scale-Up The Claisen rearrangement is an exothermic process, and heat dissipation becomes less efficient as the reactor volume increases.[1][2][3][4]Implement robust temperature monitoring and control systems. For batch reactors, ensure adequate cooling capacity and efficient stirring to prevent the formation of hot spots.[1][2][4] A semi-batch process, where one reactant is added gradually, can help control the rate of heat generation.[3] For larger scales, transitioning to a continuous flow process is a highly recommended safety measure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the industrial synthesis of this compound?

A1: The most common industrial synthesis route is the thermal Claisen rearrangement of 4-chloroallylphenyl ether.[5] This is a[6][6]-sigmatropic rearrangement that proceeds by heating the ether to high temperatures, typically above 200°C.[7][8][9]

Q2: What are the main challenges in scaling up the Claisen rearrangement for this compound production?

A2: The primary challenges include:

  • Heat Management: The reaction is exothermic, and poor heat dissipation on a large scale can lead to a runaway reaction.[1][2][3][4]

  • Byproduct Formation: High temperatures can lead to the formation of isomeric byproducts, primarily through para-rearrangement, and thermal decomposition products.

  • Purification: The separation of the desired ortho-isomer from the starting material and other closely related byproducts can be difficult due to similar physical properties.

  • Safety: The high temperatures and exothermic nature of the reaction require careful engineering controls to ensure safe operation at scale.[1]

Q3: What are the expected byproducts in the synthesis of this compound?

A3: Common byproducts include:

  • Unreacted 4-chloroallylphenyl ether.

  • 4-Chlorophenol (from incomplete initial etherification or ether cleavage).

  • Isomeric allylchlorophenols, such as 2-allyl-6-chlorophenol or para-rearrangement products.

  • Higher molecular weight compounds resulting from polymerization or side reactions at high temperatures.

Q4: How can the formation of the undesired para-isomer be minimized?

A4: The formation of the para-isomer is generally favored at higher temperatures. Therefore, to minimize its formation, the reaction should be carried out at the lowest possible temperature that still allows for a reasonable reaction rate for the desired ortho-rearrangement. Precise temperature control is critical.

Q5: What purification techniques are most effective for obtaining high-purity this compound on a large scale?

A5: A combination of techniques is often necessary for industrial-scale purification:

  • Vacuum Distillation: To separate the product from lower-boiling starting materials and higher-boiling tars.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this is an effective method for achieving high purity.

  • Liquid-Liquid Extraction: Can be used to remove acidic or basic impurities.

  • Chromatography: While challenging to scale, preparative liquid chromatography or simulated moving bed (SMB) chromatography can be used for high-value products requiring very high purity.

Data Presentation

The following tables provide representative data for the scale-up of this compound synthesis. Note: This data is illustrative and may vary based on specific experimental conditions.

Table 1: Effect of Temperature on Yield and Purity in a Batch Reactor (10L Scale)

Reaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity by GC (%)Major Byproduct (para-isomer, %)
1801265905
200885888
2206808215
2404707520

Table 2: Comparison of Batch vs. Flow Reactor Performance (100L Scale Equivalent)

ParameterBatch ReactorFlow Reactor
Reaction Temperature (°C)210250
Residence/Reaction Time7 hours15 minutes
Yield (%)8295
Purity (%)8598
para-isomer (%)12< 2
Safety ConsiderationsHigh risk of thermal runawayLow risk of thermal runaway

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound
  • Etherification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol (1 eq.) in acetone. Add potassium carbonate (1.5 eq.) and allyl bromide (1.2 eq.).

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC or GC.

  • After completion, filter the solid potassium carbonate and evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove unreacted 4-chlorophenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-chloroallylphenyl ether. Purify by vacuum distillation.

  • Claisen Rearrangement: Place the purified 4-chloroallylphenyl ether in a flask equipped with a reflux condenser and a thermometer.

  • Heat the ether under a nitrogen atmosphere to 200-220°C for 6-8 hours. Monitor the reaction progress by GC.

  • Cool the reaction mixture and purify the crude this compound by vacuum distillation.

Protocol 2: Pilot-Plant Scale Synthesis using a Flow Reactor
  • Feed Preparation: Prepare a stock solution of purified 4-chloroallylphenyl ether.

  • Reactor Setup: Utilize a heated tube flow reactor system with precise temperature and flow rate control.

  • Reaction: Pump the 4-chloroallylphenyl ether through the heated reactor maintained at 240-260°C. The flow rate should be adjusted to achieve the optimal residence time (typically 10-20 minutes).

  • Quenching and Collection: The output from the reactor is passed through a cooling system to rapidly lower the temperature and then collected in a receiving vessel.

  • Purification: The collected crude product is then subjected to large-scale vacuum distillation to isolate the pure this compound.

Visualizations

Synthesis_Workflow cluster_etherification Step 1: Etherification cluster_rearrangement Step 2: Claisen Rearrangement cluster_purification Step 3: Purification A 4-Chlorophenol C K2CO3, Acetone A->C B Allyl Bromide B->C D 4-Chloroallylphenyl Ether (Intermediate) C->D E Heat (200-220°C) D->E F Crude this compound E->F G Vacuum Distillation F->G H Pure this compound G->H Claisen_Rearrangement_Pathway Start 4-Chloroallylphenyl Ether TransitionState [3,3]-Sigmatropic Rearrangement (Transition State) Start->TransitionState Intermediate Dienone Intermediate TransitionState->Intermediate ParaProduct 4-Allyl-2-chlorophenol (Thermodynamic Product) Intermediate->ParaProduct Favored at higher temp. Tautomerization Tautomerization Intermediate->Tautomerization OrthoProduct This compound (Kinetic Product) Tautomerization->OrthoProduct Favored at lower temp. Troubleshooting_Logic Start Low Yield or High Impurities? CheckTemp Analyze Reaction Temperature Start->CheckTemp Yes CheckPurity Analyze Starting Material Purity Start->CheckPurity Yes OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp PurifyStart Purify Starting Material CheckPurity->PurifyStart FlowReactor Consider Flow Reactor OptimizeTemp->FlowReactor If still problematic Success Improved Yield and Purity OptimizeTemp->Success PurifyStart->Success FlowReactor->Success

References

Overcoming solubility issues of 2-Allyl-4-chlorophenol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 2-Allyl-4-chlorophenol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound (C₉H₉ClO) has a molecular structure containing a phenyl ring, a chloro group, and an allyl group, which are all hydrophobic (water-repelling).[1] While the phenolic hydroxyl (-OH) group provides some polarity, the overall molecule is predominantly nonpolar, leading to poor solubility in polar solvents like water. The molecular weight and structure contribute to its hydrophobic nature.[1][2]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and effective methods include:

  • pH Adjustment: Increasing the pH of the aqueous medium can deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt.[3][4]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the overall polarity of the solvent system to a level that can accommodate the hydrophobic compound.[5]

  • Surfactants (Micellar Solubilization): Above a certain concentration (the Critical Micelle Concentration), surfactant molecules form micelles that can encapsulate hydrophobic compounds in their nonpolar core, rendering them soluble in the bulk aqueous phase.[6][7][8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes by trapping the hydrophobic this compound molecule within their cavity, thereby increasing its apparent water solubility.[9][10][]

Q3: How does pH modification affect the solubility of this compound?

A3: this compound is a weak acid due to its phenolic hydroxyl group. In its protonated (neutral) form at acidic or neutral pH, its aqueous solubility is low. By increasing the pH of the solution above its acid dissociation constant (pKa), the hydroxyl group deprotonates to form the phenolate anion. This negatively charged ion has significantly greater water solubility due to favorable ion-dipole interactions with water molecules. The solubility of similar chlorophenols has been shown to increase dramatically at pH values above their pKa.[3][4]

Q4: My compound precipitates when I dilute my organic stock solution (e.g., in DMSO) into an aqueous buffer. How can I prevent this?

A4: This phenomenon, often called "crashing out," occurs when the compound moves from a solvent where it is highly soluble (the organic stock) to one where it is not (the aqueous buffer).[12] To prevent this, you can:

  • Decrease the Final Organic Solvent Concentration: Use the most concentrated stock solution possible to minimize the volume added to the aqueous buffer.

  • Slow Addition with Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound molecules quickly before they can aggregate and precipitate.[12]

  • Pre-cool the Aqueous Buffer: Lowering the temperature can sometimes slow down the kinetics of precipitation.

  • Incorporate a Solubilizing Agent: Add a co-solvent, surfactant, or cyclodextrin to the aqueous buffer before adding the compound stock solution.

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution
Compound will not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). The compound is inherently hydrophobic.1. Adjust pH: Increase the pH to 8 or higher to form the more soluble phenolate salt. Ensure the final pH is compatible with your experiment. 2. Use a Co-solvent: Prepare the buffer with a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol or PEG 400.[5] 3. Add a Surfactant: Incorporate a surfactant such as Sodium Dodecyl Sulfate (SLS) or a non-ionic surfactant like Brij-35 at a concentration above its CMC.[6][13]
Solution remains cloudy or contains visible particulates after attempting solubilization. Incomplete dissolution or formation of aggregates.1. Increase Solubilizer Concentration: Gradually increase the concentration of the co-solvent, surfactant, or cyclodextrin. 2. Apply Energy: Use sonication in a water bath or gentle warming (ensure the compound is stable at higher temperatures) to aid dissolution.[12] 3. Allow More Time for Equilibration: Seal the container and agitate it on a shaker at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] 4. Filter the Solution: After equilibration, centrifuge and filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.[14]
The chosen solubilization method interferes with the downstream biological assay. The solubilizing agent (e.g., DMSO, surfactant) is causing toxicity or altering protein function.1. Minimize Agent Concentration: Titrate the solubilizing agent to the lowest effective concentration. Run vehicle controls in your assay to account for its effects. 2. Switch to a More Biocompatible Agent: Consider using cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), which are generally well-tolerated in cell-based assays.[] 3. Use a Different Method: If co-solvents are problematic, explore pH adjustment or cyclodextrin complexation as alternatives.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes illustrative quantitative data on the potential solubility enhancement of this compound using various methods. These values are hypothetical, based on typical results for poorly soluble phenolic compounds, and should be determined empirically for specific experimental conditions.

MethodAgent / ConditionConcentrationExpected Solubility (µg/mL)Fold Increase (Approx.)
Control Deionized Water (pH ~6-7)-~51
pH Adjustment Aqueous BufferpH 9.015030
Aqueous BufferpH 10.0>1000>200
Co-solvency Ethanol in Water10% (v/v)8016
PEG 400 in Water10% (v/v)12024
Micellar Solubilization Sodium Dodecyl Sulfate (SLS)1% (w/v)500100
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)2% (w/v)35070
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5% (w/v)900180

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Determine Target pH: Based on the pKa of similar chlorophenols (typically 6-9), select a target pH at least 1-2 units higher to ensure deprotonation.[3]

  • Prepare Alkaline Buffer: Prepare a suitable buffer (e.g., carbonate-bicarbonate for pH 9-10) at the target pH.

  • Dissolve Compound: Add the pre-weighed this compound powder directly to the alkaline buffer.

  • Mix Thoroughly: Vortex or stir the solution vigorously until the compound is fully dissolved. Gentle warming or sonication can be used to assist.

  • Verify Final pH: After dissolution, check the pH of the final solution and adjust if necessary.

  • Sterile Filtration: If for use in cell culture, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Solubilization using Co-solvents

  • Select Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system (e.g., ethanol, DMSO, polyethylene glycol 400).[5]

  • Prepare Stock Solution: Dissolve a high concentration of this compound in 100% of the chosen co-solvent.

  • Prepare Final Solution: Add the stock solution dropwise to your aqueous buffer while vortexing. Ensure the final concentration of the co-solvent is kept to a minimum (ideally <5%, but this is system-dependent) to avoid artifacts in biological assays.[12]

  • Observe for Precipitation: Check the solution for any signs of precipitation. If it occurs, the final concentration of the compound may be too high for that percentage of co-solvent.

Protocol 3: Solubilization by Cyclodextrin Complexation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs for in vitro studies.[]

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD (e.g., 1-10% w/v) in the aqueous buffer. Stir until the powder is fully dissolved.

  • Add Compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibrate: Tightly seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.[14]

  • Separate Undissolved Compound: After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved compound.[14]

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration can then be determined using a suitable analytical method like HPLC-UV.

Visualizations

TroubleshootingWorkflow start Start: Compound Insoluble in Aqueous Buffer check_assay Is the method compatible with the biological assay? start->check_assay Select a strategy ph_adjust Strategy 1: pH Adjustment (Increase pH > 8.0) check_assay->ph_adjust Yes, pH change is tolerated cosolvent Strategy 2: Co-solvents (e.g., 1-10% Ethanol/PEG400) check_assay->cosolvent Yes, low % organic is tolerated cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) check_assay->cyclodextrin Yes, or if others are not tolerated check_solubility Is the compound fully dissolved? ph_adjust->check_solubility cosolvent->check_solubility cyclodextrin->check_solubility optimize Optimize Method: - Increase agent concentration - Apply sonication/heat - Increase equilibration time check_solubility->optimize No success Success: Compound Solubilized Proceed with Experiment check_solubility->success Yes optimize->check_solubility Re-evaluate fail Select Alternative Strategy optimize->fail If still insoluble fail->check_assay

Figure 1. A logical workflow for troubleshooting the solubility of this compound.

MicellarSolubilization Mechanism of Micellar Solubilization cluster_micelle Micelle core Hydrophobic Core compound This compound (Hydrophobic) s1 Surfactant Monomer s1->core Self-assembles above CMC s1->s2 s2->s3

Figure 2. Diagram illustrating the encapsulation of a hydrophobic molecule within a surfactant micelle.

References

Technical Support Center: Stabilizing 2-Allyl-4-chlorophenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Allyl-4-chlorophenol, ensuring its stability during long-term storage is critical for the reproducibility and success of experiments. This technical support center provides a comprehensive guide to identifying and resolving common storage issues, along with frequently asked questions and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter with stored this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Discoloration (Yellowing or Browning) Oxidation: The phenolic group is susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored quinone-type compounds.Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen. Light Protection: Store in an amber-colored vial or a container wrapped in aluminum foil to protect from light. Temperature Control: Adhere to the recommended storage temperature of 2°C - 8°C.[1]
Precipitation or Crystallization Low Temperature: While refrigeration is recommended, very low temperatures can sometimes cause the compound to precipitate or crystallize out of a solution, especially if it is concentrated. Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration and causing precipitation.Gentle Warming: If precipitation occurs, gently warm the container to room temperature and sonicate or vortex to redissolve the compound. Proper Sealing: Ensure vials are tightly sealed with appropriate caps to prevent solvent loss.
Loss of Purity/Potency Degradation: Over time, the compound can degrade through oxidation or other pathways, leading to a decrease in purity. Polymerization: The allyl group can undergo polymerization, especially in the presence of radical initiators, heat, or certain metal contaminants.Regular Purity Checks: Periodically assess the purity of the stored compound using analytical techniques like HPLC. Addition of Stabilizers: For long-term storage in solution, consider adding a small amount of a stabilizer. Acidic compounds like phosphoric acid or citric acid have been used to stabilize phenols. For preventing polymerization, radical inhibitors such as certain phenolic compounds (e.g., BHT) or amines can be effective.[]
Inconsistent Experimental Results Degraded Material: Using a degraded or impure batch of this compound can lead to variability in experimental outcomes.Quality Control: Before use, especially after prolonged storage, verify the purity of the compound. Use Fresh Aliquots: Whenever possible, use freshly prepared solutions from a solid stock that has been stored under optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial at 2°C to 8°C.[1] To further minimize degradation, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection can be the first indicator. Discoloration (yellowing or browning of the solid or solution) is a common sign of oxidation. For a definitive assessment of purity, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be employed to quantify the parent compound and detect any degradation products.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life is highly dependent on storage conditions. When stored properly as a solid at 2°C - 8°C and protected from light and air, it should remain stable for an extended period. However, for solutions, the stability will depend on the solvent, concentration, and storage conditions. It is recommended to re-analyze the purity after any extended storage period.

Q4: Can I store this compound in a plastic container?

A4: It is generally recommended to store phenolic compounds in glass containers, as they can potentially interact with or leach components from certain plastics. If plastic must be used, ensure it is made of a chemically resistant polymer and conduct compatibility tests.

Q5: What are the primary degradation pathways for this compound?

A5: The two primary degradation pathways are:

  • Oxidation of the Phenolic Hydroxyl Group: This leads to the formation of phenoxy radicals, which can then couple to form dimers or be further oxidized to form colored quinone-like structures.

  • Reactions of the Allyl Group: The allyl group can undergo polymerization, especially when exposed to initiators like peroxides, or it can be oxidized.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general guideline for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for specific instrumentation and applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient could be:

    • Start with 50% Acetonitrile / 50% Water (0.1% H₃PO₄)

    • Linearly increase to 95% Acetonitrile over 15 minutes.

    • Hold at 95% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Protocol 2: Accelerated Stability Study

Accelerated stability studies are used to predict the long-term stability of a compound by subjecting it to elevated stress conditions.

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired storage format (solid or in solution).

  • Stress Conditions: Store the aliquots under various stress conditions. A typical set of conditions could include:

    • Temperature: 40°C, 60°C, and a control at the recommended 4°C.

    • Humidity (for solid samples): 75% Relative Humidity (RH). This can be achieved using a stability chamber or a desiccator with a saturated salt solution.

    • Light Exposure: Expose samples to a controlled light source (e.g., following ICH Q1B guidelines) and compare against samples stored in the dark.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples at each time point using the validated HPLC method (Protocol 1) to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Evaluation: Plot the concentration of the active compound versus time for each condition. The degradation rate constants can be calculated, and the Arrhenius equation can be used to estimate the shelf-life at the recommended storage temperature.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stored this compound start Start: Observe Issue with Stored Compound issue Identify the Issue start->issue discoloration Discoloration (Yellowing/Browning) issue->discoloration Visual Change precipitation Precipitation/Crystallization issue->precipitation Physical Change low_purity Loss of Purity/Inconsistent Results issue->low_purity Performance Issue cause_oxidation Cause: Oxidation (Air/Light/Heat) discoloration->cause_oxidation cause_temp Cause: Low Temperature/Solvent Evaporation precipitation->cause_temp cause_degradation Cause: Chemical Degradation/Polymerization low_purity->cause_degradation solution_inert Solution: Store under Inert Gas & Protect from Light cause_oxidation->solution_inert solution_temp Solution: Gentle Warming & Ensure Proper Sealing cause_temp->solution_temp solution_qc Solution: Perform Purity Analysis (HPLC) & Use Stabilizers cause_degradation->solution_qc end_stable Compound Stabilized solution_inert->end_stable solution_temp->end_stable solution_qc->end_stable DegradationPathways Potential Degradation Pathways of this compound start This compound oxidation_path Oxidation start->oxidation_path polymerization_path Polymerization start->polymerization_path phenoxy_radical Phenoxy Radical oxidation_path->phenoxy_radical Air (O2), Light, Heat allyl_polymer Polymer Chains polymerization_path->allyl_polymer Initiators, Heat dimerization Dimerization Products phenoxy_radical->dimerization quinones Quinone-type Structures (Colored) phenoxy_radical->quinones

References

Troubleshooting peak tailing in HPLC analysis of chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with peak tailing during the HPLC analysis of chlorophenols.

Frequently Asked questions (FAQs)

Q1: What is peak tailing and how do I know if I have it?

A1: Peak tailing is a distortion where the trailing edge of a chromatographic peak is longer than the leading edge, resulting in an asymmetrical peak.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant peak tailing.[4][5] This can lead to decreased resolution between peaks and inaccurate quantification.[1]

Q2: What are the common causes of peak tailing in the analysis of acidic compounds like chlorophenols?

A2: Peak tailing in the analysis of acidic compounds like chlorophenols is often due to secondary interactions between the analyte and the stationary phase.[3] Key causes include:

  • Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the polar functional groups of chlorophenols, causing tailing.[1][6][7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the chlorophenol, both ionized and un-ionized forms of the analyte can exist, leading to broadened and tailing peaks.[1][2]

  • Column Issues: Column degradation, contamination, or voids in the packing material can all contribute to poor peak shape.[1][4]

  • Instrumental Effects: Issues outside of the column, such as excessive extra-column volume (e.g., long or wide tubing), can cause peak tailing.[2][4]

  • Sample Overload: Injecting too much sample can saturate the column and lead to distorted peaks.[1][4]

Q3: How does the mobile phase pH affect the peak shape of chlorophenols?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like chlorophenols.[8][9] To ensure sharp, symmetrical peaks, the mobile phase pH should be adjusted to suppress the ionization of the chlorophenol analytes.[9] For acidic compounds like chlorophenols, operating at a lower pH (typically 2-3 pH units below the analyte's pKa) will ensure they are in a single, un-ionized form, minimizing secondary interactions with the stationary phase and thus reducing peak tailing.[3][4]

Q4: Can the wrong type of column cause peak tailing for chlorophenols?

A4: Yes, using an inappropriate column is a common cause of peak tailing.[1] For acidic compounds like chlorophenols, a column with high silanol activity can lead to significant peak tailing due to secondary interactions.[6][10] Using a modern, high-purity silica column that is well end-capped is recommended.[1][5] End-capping is a process that chemically derivatizes the residual silanol groups on the silica surface, making them less likely to interact with polar analytes.[5][7]

Q5: Could my sample injection be causing the peak tailing?

A5: Yes, several factors related to sample injection can cause peak tailing.

  • Sample Overload: Injecting too high a concentration of the analyte can lead to column overload and result in peak tailing.[1][4] If all peaks in the chromatogram are tailing, this could be a likely cause. Diluting the sample and re-injecting can help confirm this.[1]

  • Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.[3][4] It is always best to dissolve the sample in the mobile phase itself if possible.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of chlorophenols.

Step 1: Evaluate the Peak Shape

First, confirm that you are observing peak tailing by calculating the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is a clear indicator of a problem.[4][5] Observe if the tailing affects all peaks or only the chlorophenol peaks. If all peaks are tailing, it could indicate a physical problem with the system, such as a column void or a blocked frit.[11][12] If only the chlorophenol peaks are tailing, the issue is more likely chemical in nature.[11]

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_problem Suspect Physical Problem check_all_peaks->physical_problem Yes chemical_problem Suspect Chemical Problem check_all_peaks->chemical_problem No check_column Check for Column Void / Blocked Frit physical_problem->check_column replace_column Replace Column / Frit check_column->replace_column Void/Blockage Found check_tubing Check for Excessive Tubing Length/Diameter check_column->check_tubing No Void/Blockage end Problem Resolved replace_column->end optimize_tubing Optimize Tubing check_tubing->optimize_tubing optimize_tubing->end check_mobile_phase Optimize Mobile Phase pH chemical_problem->check_mobile_phase adjust_ph Adjust pH (2-3 units below pKa) check_mobile_phase->adjust_ph check_column_chem Evaluate Column Chemistry adjust_ph->check_column_chem Tailing Persists adjust_ph->end Tailing Resolved use_endcapped_column Use High-Purity, End-Capped Column check_column_chem->use_endcapped_column check_sample Check Sample Concentration & Solvent use_endcapped_column->check_sample Tailing Persists use_endcapped_column->end Tailing Resolved dilute_sample Dilute Sample / Match Solvent to Mobile Phase check_sample->dilute_sample dilute_sample->end

Caption: A flowchart for systematic troubleshooting of peak tailing in HPLC.

Step 3: Experimental Protocols

Here are detailed protocols for key troubleshooting steps:

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of chlorophenol analytes and minimize secondary interactions.

  • Methodology:

    • Determine the pKa of the chlorophenol analytes of interest.

    • Prepare a mobile phase with a buffer that has a pKa within 1 pH unit of the desired mobile phase pH. Common buffers for low pH applications include phosphate or formate buffers.[13]

    • Adjust the pH of the aqueous component of the mobile phase to be at least 2 pH units below the pKa of the chlorophenols. For example, if the pKa of a chlorophenol is 4.5, adjust the mobile phase pH to ≤ 2.5.[3]

    • Ensure the buffer concentration is sufficient, typically between 10-50 mM, to provide adequate buffering capacity.[3][4]

    • After pH adjustment, filter the buffer and mix it with the organic modifier (e.g., acetonitrile or methanol).

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

Protocol 2: Column Flushing and Regeneration

  • Objective: To remove contaminants from a column that may be causing peak tailing.

  • Methodology:

    • Disconnect the column from the detector.

    • Reverse the direction of flow through the column.

    • Flush the column with a series of solvents, starting with the mobile phase without the buffer salts to remove any precipitated salts.

    • Wash with 100% water, followed by a strong organic solvent like 100% acetonitrile or methanol, for at least 20-30 column volumes each.[4]

    • If contamination with strongly retained non-polar compounds is suspected, a stronger solvent like isopropanol or a mixture of hexane and isopropanol may be used (ensure column compatibility).

    • Finally, re-equilibrate the column with the mobile phase in the correct flow direction.

Step 4: Quantitative Data Summary

The following table summarizes the effect of different parameters on the Asymmetry Factor (As) for a problematic peak. These are representative values to illustrate the impact of troubleshooting steps.

ParameterConditionAsymmetry Factor (As)
Initial pH 4.5 (close to pKa)2.1
pH Adjustment pH 2.51.3
Column Change Old, general-purpose C182.1
New, end-capped C181.2
Sample Load 100 µg/mL1.8
10 µg/mL1.1

This data illustrates that adjusting the mobile phase pH to suppress analyte ionization, using a high-quality end-capped column, and avoiding sample overload can significantly improve peak symmetry.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Activity in 2-Allylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the antioxidant activity of 2-allylphenol and its derivatives. Phenolic compounds are a well-established class of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group, effectively neutralizing free radicals. The position of substituents on the phenol ring, such as the allyl group, can significantly influence this activity. This document provides a summary of available quantitative data, detailed experimental protocols for common antioxidant assays, and visual representations of key biological pathways and workflows to support further research and drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly evaluated using radical scavenging assays, with the results often expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the radicals). A lower IC50 value indicates a higher antioxidant potency.

Due to the limited availability of direct comparative studies on a wide range of 2-allylphenol derivatives, this guide focuses on the parent compound, 2-allylphenol, and its well-characterized isomer, eugenol (4-allyl-2-methoxyphenol). Eugenol serves as a valuable benchmark due to its structural similarity and established antioxidant properties.

CompoundStructureDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference Compound
2-Allylphenol 2-Allylphenol structureData not availableData not availableAscorbic Acid
Eugenol Eugenol structure~5.0~6.2L-(+)-Ascorbic acid
L-(+)-Ascorbic Acid Ascorbic Acid structure4.432.13N/A

Note: IC50 values can vary depending on specific experimental conditions. The data for Eugenol and Ascorbic Acid are representative values from literature for comparative purposes.

Experimental Protocols

Accurate and reproducible experimental design is critical for the comparative assessment of antioxidant activity. Provided below are detailed methodologies for the two most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Principle: The antioxidant (AH) donates a hydrogen atom to the stable DPPH radical (DPPH•), resulting in a color change that is proportional to the number of radicals scavenged. DPPH• (Violet) + AH → DPPH-H (Yellow) + A•

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the 2-allylphenol derivatives and a reference standard (e.g., Trolox or Ascorbic Acid) in methanol to create a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample concentration to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the scavenging activity percentage against the sample concentrations. The IC50 value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound. The reduction in color is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The pre-formed ABTS•+ radical is quenched by the antioxidant (AH), which donates a hydrogen atom or an electron, causing the solution to lose its color. ABTS•+ (Blue/Green) + AH → ABTS (Colorless) + A•

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the 2-allylphenol derivatives and a reference standard in methanol.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each sample concentration to the wells. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the sample concentrations.

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for determining the antioxidant capacity of a compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compounds prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for the DPPH Radical Scavenging Assay.
Signaling Pathway: Nrf2-Mediated Antioxidant Response

Phenolic antioxidants, including derivatives of 2-allylphenol, can exert their protective effects not only by direct radical scavenging but also by activating endogenous antioxidant defense systems. The Keap1-Nrf2 signaling pathway is a primary regulator of cellular resistance to oxidative stress.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (such as some phenolic derivatives), Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Keap1 Keap1 Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Phenols Phenolic Compounds (e.g., 2-Allylphenol Deriv.) Phenols->Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Promotes Transcription

The Keap1-Nrf2 signaling pathway for antioxidant gene expression.

A Comparative Guide to the Radical Scavenging Abilities of 2-Allyl-4-chlorophenol and Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the radical scavenging properties of the synthetic antioxidant 2-Allyl-4-chlorophenol and the natural phenolic compound eugenol. While eugenol is extensively studied with a wealth of performance data, quantitative experimental data on the radical scavenging capacity of this compound is limited in publicly available literature. This comparison, therefore, presents the robust data available for eugenol and contrasts it with the qualitative information and structural analysis of this compound.

Introduction and Mechanism of Action

Eugenol (4-allyl-2-methoxyphenol) is a primary constituent of clove oil, widely recognized for its potent antioxidant and anti-inflammatory properties.[1] this compound is a synthetic derivative, structurally similar to eugenol but with a chlorine atom replacing the methoxy group on the phenolic ring. Both are phenolic compounds, and their antioxidant activity primarily stems from the ability of their hydroxyl (-OH) group to donate a hydrogen atom to neutralize unstable free radicals, thereby terminating oxidative chain reactions.[1] The stability of the resulting phenoxyl radical is key to its efficacy.

The general mechanism involves the phenolic antioxidant (ArOH) donating a hydrogen atom to a free radical (R•), resulting in a stable, non-reactive species (RH) and a resonance-stabilized phenoxyl radical (ArO•).

ArOH Phenolic Antioxidant (e.g., Eugenol) ArO_radical Phenoxyl Radical (ArO•) (Resonance Stabilized) ArOH->ArO_radical H• Donation R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH H• Acceptance

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Eugenol has also been shown to modulate cellular antioxidant defenses, notably through the Nrf2 signaling pathway, which upregulates the expression of protective antioxidant enzymes.

cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eugenol Eugenol Nrf2_Keap1 Nrf2-Keap1 Complex Eugenol->Nrf2_Keap1 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Induces Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to Keap1 Keap1 Nrf2_Keap1->Nrf2 Nrf2 Release Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Eugenol's activation of the Nrf2 antioxidant response pathway.

Quantitative Data on Radical Scavenging Performance

The radical scavenging activity of an antioxidant is typically quantified by its EC50 or IC50 value (the concentration required to scavenge 50% of the free radicals in the assay), where a lower value indicates higher potency. The following table summarizes experimental data for eugenol from various studies. No equivalent experimental data was found for this compound in the reviewed literature.

CompoundAssayEC50 / IC50 (µg/mL)Reference
Eugenol DPPH22.6[2]
DPPH130.485[3]
ABTS15.2[2]
Ascorbic Acid (Standard) DPPH54.888[3]

EC50 (Effective Concentration) and IC50 (Inhibitory Concentration) are used interchangeably in this context.

The data clearly demonstrates eugenol's capacity to scavenge both DPPH and ABTS radicals, with its performance being comparable to or, in some cases, more potent than standard antioxidants like ascorbic acid.[2][3]

Structural Comparison and Inferred Activity

  • Eugenol: Features a hydroxyl (-OH), a methoxy (-OCH3), and an allyl (-CH2-CH=CH2) group attached to the benzene ring. The electron-donating nature of the methoxy group ortho to the hydroxyl group is believed to enhance the hydrogen-donating ability of the hydroxyl group, contributing to its strong antioxidant activity.

Experimental Protocols

The following are detailed methodologies for common assays used to evaluate radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).[3]

  • Sample Preparation: The test compounds (this compound, eugenol) and a positive control (e.g., Ascorbic Acid, Trolox) are dissolved in the same solvent to create a series of stock solutions of varying concentrations.

  • Reaction: A small volume of each sample concentration (e.g., 100 µL) is added to a larger volume of the DPPH solution (e.g., 100 µL) in a 96-well microplate or a cuvette.[4]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[4]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A blank containing only the solvent is used to zero the instrument.[3]

  • Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]

  • IC50 Determination: The IC50 value is determined by plotting the % Inhibition against the sample concentration and calculating the concentration at which 50% inhibition is achieved.[5]

start Start prep_dpph Prepare DPPH Solution (in Methanol) start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Concentration measure->calculate plot Plot Graph and Determine IC50 Value calculate->plot end End plot->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

Protocol:

  • Radical Generation: An ABTS stock solution (e.g., 7 mM) is mixed with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.700 ± 0.02 at 734 nm.[7]

  • Sample Preparation: As with the DPPH assay, serial dilutions of the test compounds and standards are prepared.

  • Reaction: A small aliquot of the sample (e.g., 10 µL) is added to a large volume of the diluted ABTS•+ working solution (e.g., 1 mL).

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).[4]

  • Measurement: The absorbance is recorded at 734 nm.

  • Calculation: The percentage of radical scavenging is calculated using the same formula as in the DPPH assay.

  • EC50 Determination: The EC50 value is determined graphically from the dose-response curve.

Conclusion

Based on extensive experimental data, eugenol is a potent radical scavenger with well-documented efficacy in various in vitro antioxidant assays. Its mechanism of action is attributed to its phenolic hydroxyl group, enhanced by its chemical structure, and its ability to modulate endogenous antioxidant systems.

In contrast, there is a notable absence of quantitative, comparative data for this compound. While it is classified as a synthetic antioxidant, its performance relative to eugenol cannot be objectively determined without dedicated experimental studies. The structural difference—a chloro group instead of a methoxy group—suggests a potential alteration in its antioxidant capacity, but further research is required to quantify this effect and validate its efficacy as a radical scavenger. For professionals in drug development and research, eugenol stands as a well-characterized benchmark, whereas this compound remains a compound requiring empirical validation of its antioxidant potential.

References

Validating the Structure of 2-Allyl-4-chlorophenol: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed validation of the chemical structure of 2-Allyl-4-chlorophenol, a key intermediate in various chemical syntheses. By leveraging ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, this document presents a comparative analysis of predicted spectral data against established chemical shift principles, offering researchers, scientists, and drug development professionals a robust framework for structural verification.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. The precise chemical environment of each proton and carbon atom in a molecule is reflected in its unique resonance frequency, or chemical shift, in the NMR spectrum. This guide details the predicted ¹H and ¹³C NMR spectra of this compound and compares these predictions with data from analogous compounds to validate its structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the known chemical shifts of 4-chlorophenol and the substituent effects of an allyl group on an aromatic ring. The aromatic region is expected to show three distinct signals due to the substitution pattern, while the allyl group will present a characteristic set of multiplets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
H-3~6.90dOrtho to the hydroxyl group and meta to the chlorine, showing ortho coupling to H-5.
H-5~7.15ddMeta to both the hydroxyl and allyl groups, showing ortho coupling to H-6 and meta coupling to H-3.
H-6~7.00dOrtho to the allyl group and meta to the hydroxyl group, showing ortho coupling to H-5.
-OH~5.0-6.0br sBroad singlet, chemical shift is concentration and solvent dependent.
H-1' (Allyl)~3.40dMethylene protons adjacent to the aromatic ring, coupled to the vinyl proton H-2'.
H-2' (Allyl)~5.95mVinyl proton, coupled to the methylene protons (H-1') and the terminal vinyl protons (H-3').
H-3'a (Allyl)~5.10dTerminal vinyl proton, cis to H-2', showing geminal and cis coupling.
H-3'b (Allyl)~5.15dTerminal vinyl proton, trans to H-2', showing geminal and trans coupling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from the known spectrum of 4-chlorophenol and the expected influence of the ortho-allyl substituent. The spectrum will feature nine distinct signals corresponding to the nine carbon atoms in this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-1~152Carbon attached to the hydroxyl group, deshielded.
C-2~128Carbon bearing the allyl group.
C-3~116Aromatic CH, ortho to the hydroxyl group.
C-4~126Carbon attached to chlorine, deshielded by the halogen.
C-5~129Aromatic CH, meta to both hydroxyl and allyl groups.
C-6~127Aromatic CH, ortho to the allyl group.
C-1' (Allyl)~35Aliphatic methylene carbon.
C-2' (Allyl)~137Internal vinyl carbon.
C-3' (Allyl)~116Terminal vinyl carbon.

Comparative Analysis with Alternative Structures

To further validate the proposed structure, a comparison with the expected NMR data of a potential isomeric alternative, 4-allyl-2-chlorophenol, is presented.

Parameter This compound (Predicted) 4-Allyl-2-chlorophenol (Predicted)
Aromatic ¹H Signals 3 distinct signals3 distinct signals with different splitting patterns
Aromatic ¹³C Signals 6 distinct signals6 distinct signals with different chemical shifts
Allyl Group ¹H Signals ~3.40 (d), ~5.95 (m), ~5.10 (d), ~5.15 (d)Similar pattern but potentially different shifts due to proximity to chlorine
Allyl Group ¹³C Signals ~35, ~137, ~116Similar shifts

The key differentiator would be the splitting patterns and chemical shifts in the aromatic region, which are highly sensitive to the relative positions of the substituents.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃ with TMS.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

  • Processing: Apply Fourier transformation with an exponential multiplication factor (line broadening) of 1-2 Hz, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Visualization of the Validation Workflow

The logical workflow for validating the structure of this compound using NMR spectroscopy is illustrated below.

G Workflow for NMR-based Structure Validation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Prediction & Comparison cluster_3 Conclusion A Propose Structure: This compound B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Analyze ¹H NMR: Chemical Shifts, Multiplicity, Integration B->D E Analyze ¹³C NMR: Chemical Shifts, Number of Signals C->E G Compare Experimental Data with Predicted Spectra D->G E->G F Predict ¹H & ¹³C Spectra Based on Known Substituent Effects F->G H Structure Validated G->H Good Correlation I Structure Inconsistent G->I Poor Correlation

Caption: Logical workflow for the validation of a chemical structure using NMR spectroscopy.

Conclusion

The predicted ¹H and ¹³C NMR data for this compound are fully consistent with its proposed molecular structure. The distinct chemical shifts and coupling patterns provide a unique spectral fingerprint that can be used to unambiguously identify this compound and differentiate it from its isomers. This guide serves as a valuable resource for researchers requiring a reliable method for the structural validation of this important chemical intermediate.

A Comparative Guide to the Bond Dissociation Enthalpy of Substituted 2-Allylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the antioxidant potential of phenolic compounds is paramount. A key predictor of this activity is the phenolic oxygen-hydrogen (O-H) bond dissociation enthalpy (BDE). A lower BDE facilitates hydrogen atom transfer to radical species, a primary mechanism of antioxidant action. This guide provides a comparative analysis of the O-H BDE in substituted 2-allylphenols, a class of compounds with significant therapeutic interest.

The Impact of Substituents on Phenolic O-H Bond Dissociation Enthalpy

The electronic nature of substituents on the phenolic ring plays a crucial role in modulating the O-H BDE. Electron-donating groups (EDGs) generally decrease the BDE, thereby enhancing antioxidant activity, while electron-withdrawing groups (EWGs) tend to increase it. This effect is most pronounced when the substituents are in the ortho and para positions relative to the hydroxyl group.

The table below presents experimental BDE data for a range of para-substituted phenols, which serves as a valuable model for predicting the behavior of substituted 2-allylphenols.

Substituent (at para-position)BDE (kcal/mol)Effect on BDE
-H88.2 - 89.8Reference
-CH₃86.1 - 88.7Decreases
-OCH₃82.6 - 84.6Decreases
-OH80.2 - 81.5Decreases
-NH₂75.5 - 77.3Strongly Decreases
-F87.4Slightly Decreases
-Cl87.6 - 90.3No significant change
-CF₃95.3Increases
-CN92.9 - 94.2Increases
-NO₂94.2 - 94.7Strongly Increases

Data compiled from computational and experimental studies on para-substituted phenols. The range reflects variability in experimental and computational methods.[1][2]

For 2-allylphenols, we can anticipate similar trends. For instance, introducing an electron-donating methoxy group (e.g., as in eugenol, 2-methoxy-4-allylphenol) is expected to lower the O-H BDE compared to the parent 2-allylphenol. Conversely, the addition of a nitro group would likely increase the BDE, diminishing its radical scavenging potential.

Experimental Determination of Bond Dissociation Enthalpy

Several experimental techniques are employed to determine the O-H BDE of phenolic compounds. One of the most common and accurate methods is Electron Paramagnetic Resonance (EPR) Radical Equilibration .

Experimental Protocol: EPR Radical Equilibration

This method involves establishing an equilibrium between a phenol of unknown BDE and a reference phenol with a known BDE, along with their corresponding phenoxyl radicals. The equilibrium constant, determined by measuring the relative concentrations of the two radicals using EPR spectroscopy, allows for the calculation of the difference in BDE between the unknown and reference compounds.

Key Steps:

  • Sample Preparation: A solution containing the phenol of interest (ArOH), a reference phenol with a known BDE (Ar'OH), and a radical initiator (e.g., di-tert-butyl peroxide) in a suitable solvent (e.g., benzene) is prepared.

  • Radical Generation: The sample is irradiated with UV light within the EPR spectrometer's cavity to generate phenoxyl radicals (ArO• and Ar'O•) via hydrogen abstraction by radicals from the initiator.

  • EPR Measurement: The EPR spectrum is recorded, which shows signals corresponding to both phenoxyl radicals. The relative concentrations of the two radicals ([ArO•]/[Ar'O•]) are determined from the integrated signal intensities.

  • Equilibrium Constant Calculation: The equilibrium constant (K) for the hydrogen atom exchange reaction (ArO• + Ar'OH ⇌ ArOH + Ar'O•) is calculated from the relative radical concentrations and the initial concentrations of the parent phenols.

  • BDE Calculation: The difference in BDE (ΔBDE) between the two phenols is calculated from the equilibrium constant using the following equation: ΔBDE = -RTln(K), where R is the gas constant and T is the temperature. The BDE of the unknown phenol can then be determined by adding this difference to the known BDE of the reference phenol.

G cluster_prep Sample Preparation cluster_exp EPR Experiment cluster_analysis Data Analysis prep1 Mix ArOH, Ar'OH, and radical initiator prep2 Dissolve in a suitable solvent prep1->prep2 exp1 UV irradiation in EPR cavity prep2->exp1 Introduce sample exp2 Generate ArO• and Ar'O• radicals exp1->exp2 exp3 Record EPR spectrum exp2->exp3 an1 Measure radical concentrations ([ArO•], [Ar'O•]) exp3->an1 Analyze spectrum an2 Calculate equilibrium constant (K) an1->an2 an3 Calculate ΔBDE = -RTln(K) an2->an3 an4 Determine BDE of ArOH an3->an4 G cluster_bde Bond Dissociation Enthalpy (BDE) cluster_activity Antioxidant Activity cluster_effect Biological Effect bde_node Phenolic O-H BDE activity_node Hydrogen Atom Transfer (HAT) bde_node->activity_node inversely proportional to effect_node Neutralization of ROS activity_node->effect_node leads to effect_node2 Prevention of Oxidative Damage effect_node->effect_node2

References

Unveiling the Specificity: A Comparative Guide to 2-Allyl-4-chlorophenol Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific small molecules like 2-Allyl-4-chlorophenol is paramount. Immunoassays offer a rapid and sensitive screening method, but their utility is critically dependent on the specificity of the antibodies employed. This guide provides a comparative analysis of the cross-reactivity of this compound in the context of immunoassays developed for chlorophenol derivatives, supported by representative experimental data and detailed protocols.

Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, is a crucial parameter in immunoassay validation.[1] It can lead to false-positive results or an overestimation of the target analyte's concentration.[1] For chlorophenol immunoassays, where numerous structurally related compounds may be present in a sample, understanding the cross-reactivity profile is essential for accurate data interpretation.

Quantitative Cross-Reactivity Analysis

The specificity of an immunoassay is determined by testing the antibody against a panel of compounds structurally related to the target analyte. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte (100%).

Due to the limited availability of specific cross-reactivity data for this compound in publicly accessible literature, the following table presents a representative dataset from an enzyme-linked immunosorbent assay (ELISA) developed for 2,4,6-trichlorophenol. This table illustrates how the cross-reactivity of this compound and other chlorophenol derivatives would be evaluated and presented.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
2,4,6-Trichlorophenol
alt text
10100
This compound
alt text
5002
2,4-Dichlorophenol
alt text
2540
4-Chlorophenol
alt text
10001
Pentachlorophenol
alt text
5200
Phenol
alt text
>10000<0.1

Note: This table is a representative example to illustrate the concept and format of cross-reactivity data. The IC50 and cross-reactivity values for this compound are hypothetical and would need to be determined experimentally.

Experimental Protocols

The generation of reliable cross-reactivity data is underpinned by robust experimental protocols. The following sections detail the key methodologies involved in developing and validating an immunoassay for a small molecule like this compound.

Hapten Synthesis and Immunogen Preparation

Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This process involves the synthesis of a hapten, a derivative of the target molecule with a reactive group for conjugation.

Hapten Synthesis (Carboxylic Acid Derivative of this compound):

  • Protection of the phenolic hydroxyl group: The hydroxyl group of this compound is protected to prevent unwanted side reactions.

  • Introduction of a linker arm: A linker with a terminal carboxylic acid group is introduced at a position on the molecule that is distal to the key epitopes (the allyl and chloro groups) to ensure they are accessible for antibody recognition.

  • Deprotection: The protecting group is removed from the hydroxyl group to yield the final hapten.

Immunogen and Coating Antigen Preparation:

  • The synthesized hapten is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the coating antigen in the ELISA.

  • The active ester method is commonly used for conjugation, where the carboxylic acid group of the hapten is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an NHS ester, which then reacts with the amine groups on the protein.

Competitive ELISA Protocol for Cross-Reactivity Assessment

A competitive ELISA is the most common format for detecting small molecules. In this assay, the free analyte in the sample competes with a labeled analyte (or a coating antigen) for a limited number of antibody binding sites.

  • Coating: A 96-well microtiter plate is coated with the hapten-BSA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed again as described in step 2.

  • Competitive Reaction: A mixture of the specific antibody and either the standard solution of this compound or the test compound (at various concentrations) is added to the wells. The plate is incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) is added to each well. The enzyme catalyzes a colorimetric reaction.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The concentration of the analyte is inversely proportional to the color signal. A standard curve is generated by plotting the absorbance against the known concentrations of the standard. The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is calculated for each tested compound. The percent cross-reactivity is then calculated using the formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Workflow and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Hapten Synthesis & Conjugation cluster_1 Antibody Production cluster_2 Competitive ELISA This compound This compound Hapten Synthesis Hapten Synthesis This compound->Hapten Synthesis Chemical Modification Hapten Hapten Hapten Synthesis->Hapten Introduction of Linker Conjugation to Carrier Proteins Conjugation to Carrier Proteins Hapten->Conjugation to Carrier Proteins e.g., Active Ester Method Immunogen (Hapten-KLH) Immunogen (Hapten-KLH) Conjugation to Carrier Proteins->Immunogen (Hapten-KLH) For Immunization Coating Antigen (Hapten-BSA) Coating Antigen (Hapten-BSA) Conjugation to Carrier Proteins->Coating Antigen (Hapten-BSA) For ELISA Immunization of Host Animal Immunization of Host Animal Immunogen (Hapten-KLH)->Immunization of Host Animal e.g., Rabbit Plate Coating Plate Coating Coating Antigen (Hapten-BSA)->Plate Coating Polyclonal/Monoclonal Antibody Production Polyclonal/Monoclonal Antibody Production Immunization of Host Animal->Polyclonal/Monoclonal Antibody Production Blocking Blocking Plate Coating->Blocking Competitive Reaction Competitive Reaction Blocking->Competitive Reaction Add Antibody & Sample/Standard Addition of Secondary Antibody-Enzyme Conjugate Addition of Secondary Antibody-Enzyme Conjugate Competitive Reaction->Addition of Secondary Antibody-Enzyme Conjugate Substrate Addition & Color Development Substrate Addition & Color Development Addition of Secondary Antibody-Enzyme Conjugate->Substrate Addition & Color Development Absorbance Reading Absorbance Reading Substrate Addition & Color Development->Absorbance Reading Data Analysis (IC50 & %CR) Data Analysis (IC50 & %CR) Absorbance Reading->Data Analysis (IC50 & %CR) Antibody Production Antibody Production Antibody Production->Competitive Reaction Specific Antibody G cluster_high_cr High Potential for Cross-Reactivity cluster_medium_cr Medium Potential for Cross-Reactivity cluster_low_cr Low Potential for Cross-Reactivity Target Analyte\n(this compound) Target Analyte (this compound) Other Allyl-Chlorophenols Other Allyl-Chlorophenols Target Analyte\n(this compound)->Other Allyl-Chlorophenols Similar Allyl & Chloro positions Isomers of this compound Isomers of this compound Target Analyte\n(this compound)->Isomers of this compound Same functional groups, different positions Other Dichlorophenols Other Dichlorophenols Target Analyte\n(this compound)->Other Dichlorophenols Shared chloro-substituted ring Monochlorophenols with bulky substituents Monochlorophenols with bulky substituents Target Analyte\n(this compound)->Monochlorophenols with bulky substituents Similar steric hindrance Monochlorophenols Monochlorophenols Target Analyte\n(this compound)->Monochlorophenols Reduced structural similarity Phenol Phenol Target Analyte\n(this compound)->Phenol Lacks key functional groups Non-phenolic compounds Non-phenolic compounds Target Analyte\n(this compound)->Non-phenolic compounds Fundamentally different structure

References

Purity Assessment of Synthesized 2-Allyl-4-chlorophenol: A Comparative Guide to GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 2-Allyl-4-chlorophenol. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist researchers in selecting the optimal analytical method for their specific needs.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Its purity is critical to ensure the safety and efficacy of the final products. The most common synthetic route to this compound is the Claisen rearrangement of 4-chlorophenyl allyl ether. This thermal rearrangement is generally efficient but can lead to the presence of unreacted starting material and isomeric byproducts. Therefore, robust analytical methods are required to accurately determine the purity of the synthesized product and to identify and quantify any impurities.

This guide focuses on two of the most powerful and widely used analytical techniques for this purpose: GC-MS and HPLC. We will delve into their respective methodologies, compare their performance based on key analytical parameters, and provide a clear visual representation of the analytical workflow.

Potential Impurities in the Synthesis of this compound

The primary impurities in the synthesis of this compound via the Claisen rearrangement of 4-chlorophenyl allyl ether are typically:

  • 4-Chlorophenyl allyl ether: The unreacted starting material.

  • 4-Allyl-2-chlorophenol: An isomeric byproduct that can form in small amounts.

  • Other rearrangement byproducts: Depending on the reaction conditions, other minor impurities may be present.

Comparative Analysis: GC-MS vs. HPLC

Both GC-MS and HPLC are powerful techniques for the analysis of phenolic compounds. The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and sample throughput.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and polarity, with mass-based detection for identification and quantification.Separation based on polarity, with UV absorbance-based detection for quantification.
Limit of Detection (LOD) 0.02 - 0.1 µg/L[1]0.1 - 1.0 µg/L[2][3]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L[1]0.5 - 5.0 µg/L[2][3]
Identification Power High (Mass spectral library matching provides structural confirmation).Moderate (Based on retention time; co-elution can be an issue).
Sample Preparation Often requires derivatization (e.g., silylation) to increase volatility and improve peak shape.Minimal sample preparation (dissolution in a suitable solvent).
Analysis Time Typically longer due to temperature programming and potential derivatization steps.Generally faster for routine analysis.
Advantages Excellent for separating volatile and semi-volatile compounds. Provides definitive structural information. High sensitivity.[4]Broad applicability to a wide range of compounds. Simple sample preparation. High throughput.[5]
Disadvantages Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity.[6]Lower identification power compared to MS. Potential for matrix interference.[4]

Experimental Protocols

Purity Assessment by GC-MS

This protocol describes the analysis of this compound using GC-MS following a silylation derivatization step to enhance volatility and chromatographic performance.

a) Sample Preparation (Silylation)

  • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to dissolve the sample.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection into the GC-MS.

b) GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Purity Assessment by HPLC

This protocol outlines a reversed-phase HPLC method with UV detection for the quantitative analysis of this compound.

a) Sample Preparation

  • Accurately weigh approximately 10 mg of the synthesized this compound into a volumetric flask.

  • Dissolve and dilute to the mark with methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 40% B.

    • 1-10 min: 40-90% B.

    • 10-12 min: 90% B.

    • 12.1-15 min: 40% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) at 280 nm.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_results Results start 4-Chlorophenyl allyl ether reaction Claisen Rearrangement (Heating) start->reaction product Crude this compound reaction->product gcms_prep Sample Preparation (Derivatization) product->gcms_prep hplc_prep Sample Preparation (Dilution & Filtration) product->hplc_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Analysis (Purity & Impurity ID) gcms_analysis->gcms_data comparison Method Comparison gcms_data->comparison hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Analysis (Purity Quantification) hplc_analysis->hplc_data hplc_data->comparison report Purity Report comparison->report

Caption: Workflow for the synthesis and purity assessment of this compound.

Logical Relationship of Potential Impurities

The following diagram illustrates the relationship between the starting material, the desired product, and a potential isomeric impurity.

Impurity_Formation start 4-Chlorophenyl allyl ether (Starting Material) product This compound (Desired Product) start->product [3,3]-Sigmatropic Rearrangement (Major Pathway) impurity 4-Allyl-2-chlorophenol (Isomeric Impurity) start->impurity Minor Pathway

Caption: Formation of the desired product and a potential impurity.

Conclusion

Both GC-MS and HPLC are highly effective methods for the purity assessment of synthesized this compound.

  • GC-MS is the method of choice when definitive identification of impurities is required, offering high sensitivity and structural elucidation capabilities. The requirement for derivatization, however, adds a step to the sample preparation process.

  • HPLC with UV detection provides a simpler and often faster method for routine purity quantification, especially when the identities of potential impurities are already known.

The selection of the most appropriate technique will depend on the specific goals of the analysis. For initial characterization and impurity profiling of a new synthesis batch, GC-MS is invaluable. For routine quality control of established processes, HPLC can offer a more efficient workflow. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can make informed decisions to ensure the quality and purity of their synthesized this compound.

References

Comparative Cytotoxicity of Chlorophenol Isomers in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro toxicity of various chlorophenol isomers, providing researchers, scientists, and drug development professionals with comparative data, experimental protocols, and insights into their mechanisms of action.

Chlorophenols, a class of organic compounds widely used as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals, are persistent environmental pollutants of significant toxicological concern. Their cytotoxic effects, which vary considerably between different isomers, are a critical area of study for understanding their potential human health risks. This guide provides a comparative overview of the cytotoxicity of various chlorophenol isomers in cell culture, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying cellular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic potential of chlorophenol isomers is largely dependent on the number and position of chlorine atoms on the phenol ring. Generally, an increase in the number of chlorine substituents leads to greater cytotoxicity. The following table summarizes the half-maximal effective concentration (EC50) values for several chlorophenol isomers, providing a quantitative comparison of their potency in inducing cell death.

Chlorophenol IsomerCell LineExposure Time (hours)EC50 (mmol/L)Reference
4-Chlorophenol (CP)L929242.18[1]
481.18[1]
2,4-Dichlorophenol (DCP)L929240.83[1]
480.13[1]
2,3,4-Trichlorophenol (TCP)L929240.46[1]
480.08[1]
Pentachlorophenol (PCP)L929240.11[1]
480.06[1]

EC50 values represent the concentration of a compound that causes a 50% reduction in a measured cellular response, such as cell viability.

Structure-Activity Relationship

A clear structure-activity relationship can be observed from the presented data. The cytotoxicity of chlorophenols in L929 cells increases with the degree of chlorination. Pentachlorophenol (PCP), with five chlorine atoms, is the most potent isomer, followed by trichlorophenol (TCP), dichlorophenol (DCP), and finally, the monochlorophenol (CP). This trend is consistent across both 24 and 48-hour exposure times.[1]

Mechanisms of Cytotoxicity and Associated Signaling Pathways

The cytotoxic effects of chlorophenol isomers are mediated by various cellular mechanisms, often leading to distinct modes of cell death.

Apoptosis and Necrosis: Studies have shown that lower chlorinated phenols, such as 4-chlorophenol, 2,4-dichlorophenol, and 2,3,4-trichlorophenol, primarily induce apoptosis in a concentration and time-dependent manner. In contrast, the more highly chlorinated pentachlorophenol tends to cause cell death through necrosis.[1]

Oxidative and Endoplasmic Reticulum Stress: 2,4,6-Trichlorophenol has been demonstrated to induce cytotoxicity through the induction of oxidative stress and endoplasmic reticulum (ER) stress. This involves the overproduction of reactive oxygen species (ROS), which can damage cellular components. The ER stress response is another key pathway activated by this isomer.

Mitochondrial Pathway of Apoptosis: The mitochondrial pathway is a key mechanism in chlorophenol-induced apoptosis. For instance, 2,4,6-trichlorophenol can alter the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death.

The following diagram illustrates a generalized signaling pathway for chlorophenol-induced cytotoxicity, highlighting key events such as the induction of stress and the activation of cell death pathways.

Chlorophenol_Cytotoxicity_Pathway cluster_stress Cellular Stress Induction cluster_downstream Downstream Effects Chlorophenol Isomers Chlorophenol Isomers Oxidative Stress Oxidative Stress Chlorophenol Isomers->Oxidative Stress ER Stress ER Stress Chlorophenol Isomers->ER Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Chlorophenol Isomers->Mitochondrial Dysfunction Apoptosis Apoptosis Oxidative Stress->Apoptosis ER Stress->Apoptosis Mitochondrial Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial Dysfunction->Necrosis

Caption: Generalized signaling pathway of chlorophenol-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity of chlorophenol isomers.

Cell Culture and Treatment
  • Cell Line: L929 mouse fibroblast cells are a commonly used model for cytotoxicity studies of chlorophenols.[1]

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays). After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the chlorophenol isomers. A vehicle control (e.g., DMSO) should be included.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Incubation: After the desired treatment period (e.g., 24 or 48 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The EC50 value can be calculated from the dose-response curve.

The following diagram outlines the experimental workflow for assessing chlorophenol cytotoxicity using the MTT assay.

MTT_Assay_Workflow Cell Seeding Cell Seeding Chlorophenol Treatment Chlorophenol Treatment Cell Seeding->Chlorophenol Treatment 24h incubation MTT Addition MTT Addition Chlorophenol Treatment->MTT Addition 24h or 48h treatment Incubation Incubation MTT Addition->Incubation 4h incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (EC50) Data Analysis (EC50) Absorbance Measurement->Data Analysis (EC50) Calculate Viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This guide provides a foundational understanding of the comparative cytotoxicity of chlorophenol isomers. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these protocols to their specific experimental needs.

References

2-Allyl-4-chlorophenol vs. Traditional Antifungal Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antifungal potential of 2-Allyl-4-chlorophenol in comparison to established antifungal drugs, supported by available experimental data and detailed methodologies.

This guide offers a comprehensive comparison of the purported antifungal agent, this compound, against a range of traditional antifungal drugs. The analysis is based on publicly available scientific literature and focuses on the mechanisms of action, and where data is available, the in vitro efficacy. This document is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of these compounds.

Executive Summary

Traditional antifungal agents, such as azoles, polyenes, and echinocandins, have well-defined mechanisms of action, primarily targeting the fungal cell membrane's ergosterol biosynthesis pathway or the cell wall's glucan synthesis. In contrast, this compound, a derivative of 2-allylphenol, is understood to act as a respiratory inhibitor. While specific quantitative efficacy data for this compound against clinically relevant fungi is not extensively available in the current body of scientific literature, the known mechanism of its parent compound suggests a distinct mode of action that warrants further investigation. This guide synthesizes the available data to facilitate a comparative understanding and to highlight areas for future research.

Data Presentation: Quantitative Efficacy

A direct comparison of the quantitative efficacy of this compound with traditional antifungal agents is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against medically important fungi. However, to provide a benchmark, the following tables summarize the typical MIC ranges for common traditional antifungal agents against representative fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Traditional Antifungal Agents against Candida albicans

Antifungal AgentClassTypical MIC Range (µg/mL)
FluconazoleAzole0.25 - 4
ItraconazoleAzole0.03 - 1
VoriconazoleAzole0.015 - 0.5
Amphotericin BPolyene0.125 - 1
CaspofunginEchinocandin0.03 - 0.5
MicafunginEchinocandin0.015 - 0.25
AnidulafunginEchinocandin0.015 - 0.25

Table 2: Minimum Inhibitory Concentration (MIC) of Traditional Antifungal Agents against Aspergillus fumigatus

Antifungal AgentClassTypical MIC Range (µg/mL)
ItraconazoleAzole0.25 - 2
VoriconazoleAzole0.125 - 1
PosaconazoleAzole0.06 - 0.5
Amphotericin BPolyene0.25 - 2
CaspofunginEchinocandin0.015 - 0.125 (MEC)
MicafunginEchinocandin≤0.008 - 0.03 (MEC)

*Minimum Effective Concentration (MEC) is often used for echinocandins against molds and represents the lowest concentration that leads to the formation of abnormal, branched hyphae.

Mechanisms of Action and Signaling Pathways

Traditional Antifungal Agents: Targeting Ergosterol Biosynthesis

A primary target for many traditional antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for the integrity and function of the fungal cell membrane. Azoles, for instance, inhibit the enzyme lanosterol 14-α-demethylase, which is a key step in the conversion of lanosterol to ergosterol.[1][2][3][4][5] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Inhibition by Traditional Antifungals acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol azoles Azoles (e.g., Fluconazole) azoles->lanosterol Inhibit Lanosterol 14-α-demethylase allylamines Allylamines (e.g., Terbinafine) allylamines->squalene Inhibit Squalene epoxidase

Figure 1. Simplified Ergosterol Biosynthesis Pathway and Inhibition by Traditional Antifungals.

2-Allylphenol Derivatives: Inhibition of Fungal Respiration

Derivatives of 2-allylphenol are believed to exert their antifungal effects by inhibiting the fungal mitochondrial respiratory chain.[1] This mechanism involves the blockage of electron flow in the cytochrome pathway, which is essential for ATP production. Furthermore, these compounds have been shown to downregulate the expression of the alternative oxidase (AOX) gene, which fungi can use to bypass the main respiratory chain, thus inhibiting both normal and alternative respiratory pathways.[1]

Fungal_Respiratory_Chain cluster_inhibition Proposed Inhibition by 2-Allylphenol Derivatives substrates Substrates (e.g., NADH, Succinate) complex_i Complex I substrates->complex_i complex_ii Complex II substrates->complex_ii coq Coenzyme Q complex_i->coq atp ATP Synthesis complex_i->atp complex_ii->coq complex_ii->atp complex_iii Complex III coq->complex_iii aox Alternative Oxidase (AOX) coq->aox cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iii->atp complex_iv Complex IV cytochrome_c->complex_iv oxygen O₂ complex_iv->oxygen H₂O complex_iv->atp aox->oxygen H₂O aox->atp allylphenol 2-Allylphenol Derivatives allylphenol->complex_iii Inhibits Cytochrome Pathway allylphenol->aox Downregulates AOX gene

Figure 2. Fungal Mitochondrial Respiratory Chain and Proposed Inhibition by 2-Allylphenol Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Inoculum Preparation:

  • Yeast (e.g., Candida spp.): Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Molds (e.g., Aspergillus spp.): Conidia are harvested from a culture and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidia are counted using a hemocytometer, and the suspension is diluted in RPMI-1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Antifungal Agent Dilution:

  • A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using RPMI-1640 medium. The concentration range should be appropriate to determine the MIC for the specific drug and organism being tested.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

4. MIC Determination:

  • The MIC is read as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For azoles, this is often a trailing endpoint, while for other agents like amphotericin B, a complete inhibition of growth is observed.

MIC_Workflow start Start inoculum Prepare Fungal Inoculum (0.5 McFarland for yeast, counted conidia for mold) start->inoculum inoculate Inoculate Wells with Fungal Suspension inoculum->inoculate dilution Prepare Serial Dilutions of Antifungal Agent in 96-well plate dilution->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End read_mic->end

References

A Comparative Analysis of 2-Allyl-4-chlorophenol and 2-Allyl-4-methoxyphenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the physicochemical properties, synthesis, and biological activities of 2-Allyl-4-chlorophenol and 2-allyl-4-methoxyphenol, supported by experimental data.

This guide provides a comprehensive comparative study of this compound and 2-allyl-4-methoxyphenol, two structurally related phenolic compounds with significant potential in drug development. By presenting their physicochemical properties, synthesis methodologies, and a detailed analysis of their biological activities, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the key properties of this compound and 2-allyl-4-methoxyphenol.

PropertyThis compound2-allyl-4-methoxyphenol (Eugenol)
Molecular Formula C₉H₉ClOC₁₀H₁₂O₂
Molar Mass 168.62 g/mol [1]164.20 g/mol
Melting Point 48 °C-9.2 °C
Boiling Point 256-260 °C[2]254 °C
Appearance SolidColorless to pale yellow liquid
IUPAC Name 4-chloro-2-(prop-2-en-1-yl)phenol2-methoxy-4-(prop-2-en-1-yl)phenol

Synthesis Methodologies: Pathways to Production

The synthetic routes to this compound and 2-allyl-4-methoxyphenol differ significantly, reflecting their distinct starting materials and chemical transformations.

Synthesis of this compound

The primary method for synthesizing this compound is through the Claisen rearrangement of p-chlorophenyl allyl ether.[2] This reaction is typically carried out by heating the ether, which leads to a concerted pericyclic rearrangement to yield the ortho-allyl phenol product.

Experimental Protocol: Claisen Rearrangement of p-Chlorophenyl Allyl Ether [2]

  • Reactant Preparation: Place p-chlorophenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Heating: Heat the flask to reflux.

  • Reaction Monitoring: Monitor the temperature of the liquid. The rearrangement is typically complete when the temperature rises to 256-260 °C.

  • Purification: The product can be purified by distillation under reduced pressure.

Synthesis_2_Allyl_4_chlorophenol start p-Chlorophenyl allyl ether reagent Heat (Claisen Rearrangement) start->reagent Reflux product This compound reagent->product Rearrangement

Synthesis of this compound via Claisen Rearrangement.
Synthesis of 2-allyl-4-methoxyphenol (Eugenol)

While 2-allyl-4-methoxyphenol is naturally abundant in clove oil, a common chemical synthesis starts from guaiacol. The process involves the protection of the hydroxyl group, followed by allylation and subsequent deprotection. A patented method describes a route involving the halogenation of guaiacol, followed by a Grignard reaction with allylmagnesium halide.

Experimental Protocol: Chemical Synthesis from Guaiacol (Simplified Overview)

  • Halogenation: Guaiacol is reacted with a halogenating agent to produce 4-halo-2-methoxyphenol.

  • Grignard Reaction: The resulting halophenol is reacted with an allylmagnesium halide (e.g., allylmagnesium bromide) in an ether solvent.

  • Workup and Purification: The reaction mixture is quenched with an aqueous solution of ammonium chloride, and the product is extracted and purified by distillation.

Synthesis_2_allyl_4_methoxyphenol start Guaiacol step1 Halogenation start->step1 intermediate 4-Halo-2-methoxyphenol step1->intermediate step2 Grignard Reaction (Allylmagnesium halide) intermediate->step2 product 2-allyl-4-methoxyphenol step2->product

Chemical synthesis pathway for 2-allyl-4-methoxyphenol.

Comparative Biological Activities

The seemingly minor structural difference between a chlorine atom and a methoxy group at the 4-position of the phenol ring leads to distinct biological activity profiles.

Antioxidant Activity

Both compounds exhibit antioxidant properties by scavenging reactive oxygen species (ROS). However, the nature of the substituent at the 4-position significantly influences their efficacy. A comparative study on the radical-scavenging activity of 2-allyl-4-substituted-phenols provided the following data:

CompoundSubstituent (at C4)EC₂₀ (μM)
This compound -Cl2,850
2-allyl-4-methoxyphenol -OCH₃5

EC₂₀: The concentration required to scavenge 20% of the DPPH radical.

The data clearly indicates that the methoxy group in 2-allyl-4-methoxyphenol confers significantly higher antioxidant activity compared to the chloro group in this compound.[2] This is attributed to the electron-donating nature of the methoxy group, which stabilizes the phenoxyl radical formed during the scavenging process.

Antimicrobial Activity

2-allyl-4-methoxyphenol (Eugenol) is well-documented for its broad-spectrum antimicrobial activity against various bacteria and fungi.[3][4][5][6] Its mechanism of action is believed to involve the disruption of the microbial cell membrane.

This compound also exhibits antimicrobial properties.[2] While direct comparative studies with eugenol against the same microbial strains are limited, chlorophenols, in general, are known for their antimicrobial effects, which are often attributed to their ability to uncouple oxidative phosphorylation and disrupt cell membranes.[7][8]

Cytotoxicity

2-allyl-4-methoxyphenol (Eugenol) has been shown to exhibit cytotoxic effects against various cancer cell lines.[9] Its pro-apoptotic activity is a subject of ongoing research for potential anticancer therapies.

This compound , like other chlorophenols, is also known to be cytotoxic.[10][11] The toxicity of chlorophenols is often associated with their ability to induce oxidative stress and damage cellular components.[10][11] Further research is needed to directly compare the cytotoxic profiles of these two compounds on various cell lines.

Signaling Pathway Modulation

The biological activities of these compounds are intrinsically linked to their interaction with cellular signaling pathways.

2-allyl-4-methoxyphenol (Eugenol)

Eugenol's antioxidant and anti-inflammatory effects are mediated through the modulation of key signaling pathways:

  • Nrf2/HO-1 Pathway (Antioxidant Response): Eugenol activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), protecting the cell from oxidative stress.[12][13][14][15][16]

Nrf2_Pathway cluster_nucleus Nucleus Eugenol 2-allyl-4-methoxyphenol (Eugenol) Keap1_Nrf2 Keap1-Nrf2 Complex Eugenol->Keap1_Nrf2 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation & binding Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress inhibition

Eugenol activates the Nrf2/HO-1 antioxidant pathway.
  • NF-κB Pathway (Anti-inflammatory Response): Eugenol can inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in the inflammatory response.[9][17][18][19][20] By preventing the translocation of NF-κB to the nucleus, eugenol downregulates the expression of pro-inflammatory cytokines.[17][18][19]

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB degradation of IκB Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes translocation & transcription Nucleus Nucleus Eugenol 2-allyl-4-methoxyphenol (Eugenol) Eugenol->IKK inhibition

Eugenol inhibits the NF-κB inflammatory pathway.
This compound

The precise signaling pathways modulated by this compound are less characterized compared to eugenol. However, its known activity as an antioxidant suggests a potential interaction with cellular redox signaling pathways.[1] Further research is warranted to elucidate its specific molecular targets and mechanisms of action.

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of this compound and 2-allyl-4-methoxyphenol. While structurally similar, the substitution of a chloro group with a methoxy group at the 4-position results in a significant enhancement of antioxidant activity. 2-allyl-4-methoxyphenol (eugenol) has been extensively studied, revealing its multifaceted roles in modulating oxidative stress and inflammation through well-defined signaling pathways.

For drug development professionals, 2-allyl-4-methoxyphenol presents a promising natural lead compound with a favorable biological activity profile. In contrast, this compound, while demonstrating antioxidant and antimicrobial potential, requires further investigation to fully characterize its mechanism of action and to directly compare its efficacy and safety against its methoxy-substituted counterpart. Future research should focus on direct, head-to-head comparative studies of these two compounds in various biological assays to provide a more definitive assessment of their therapeutic potential.

References

Unveiling the Double-Edged Sword: A Comparative Analysis of Structure-Activity Relationships in Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of halogenated phenols and their biological activity is paramount. This guide provides a comprehensive comparison of their performance, supported by experimental data, to illuminate their potential as both therapeutic agents and environmental toxicants.

Halogenated phenols, a class of compounds characterized by a phenol ring substituted with one or more halogen atoms, exhibit a wide spectrum of biological effects. The nature, position, and number of halogen substituents dramatically influence their activity, leading to applications ranging from antimicrobial agents to potent enzyme inhibitors. However, this reactivity also raises concerns about their environmental and health impacts. This analysis delves into the structure-activity relationships (SAR) of these compounds, focusing on their toxicity and enzyme inhibition properties.

Comparative Toxicity of Halogenated Phenols

The toxicity of halogenated phenols is a critical aspect of their biological profile. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the molecular features that govern their toxic effects.

Toxicity against Tetrahymena pyriformis

The ciliated protozoan Tetrahymena pyriformis is a widely used model organism for toxicological studies. The table below summarizes the acute toxicity (pIC50, the negative logarithm of the 50% inhibitory concentration) of a range of halogenated phenols against this organism.

Compound NamepIC50 (-logIC50)
4-Fluorophenol0.017
2-Chlorophenol0.183
2-Bromophenol0.330
2-Chloro-5-methylphenol0.393
4-Chlorophenol0.545
3-Bromophenol1.145
4-Bromo-2,6-dimethylphenol1.167
4-Chloro-3,5-dimethylphenol1.201
2,3-Dichlorophenol1.276
2,4-Dibromophenol1.398

Data sourced from a 3D-QSAR study on 43 halogenated phenols.[1]

Antibacterial Activity

Halogenated phenols also exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) is a common measure of this activity. For instance, 2,4,6-triiodophenol has been identified as a potent inhibitor of Staphylococcus aureus biofilms, with a MIC of 5 μg/mL.[2] This highlights the potential of specific halogenation patterns in developing effective antimicrobial agents.

Inhibition of Deiodinase Enzymes

Halogenated phenolic compounds can interfere with thyroid hormone homeostasis by inhibiting deiodinase enzymes, which are responsible for the activation and deactivation of thyroid hormones.[3][4] The 50% inhibitory concentration (IC50) is a measure of their inhibitory potency.

CompoundTargetIC50 (µM)
2,4,6-Triiodophenol (TIP)Deiodinase10
2,4,6-Tribromophenol (TBP)Deiodinase40
2,4,6-Trichlorophenol (TCP)Deiodinase130
2,4,6-Trifluorophenol (TFP)Deiodinase6200
5'-OH BDE 99Deiodinase0.4
Tetrabromobisphenol A (TBBPA)Deiodinase2.1
TriclosanDeiodinase400

Data for trihalogenated phenols and other compounds sourced from in vitro studies on human liver microsomes.[3]

The data clearly indicates that the inhibitory potency increases with the increasing molecular weight of the halogen (I > Br > Cl > F).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Tetrahymena pyriformis Toxicity Assay

This assay determines the concentration of a chemical that inhibits 50% of the growth of the protozoan Tetrahymena pyriformis.

  • Culturing: T. pyriformis is pre-cultured in a suitable medium.

  • Exposure: The cultured organisms are exposed to various concentrations of the test chemical for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 30°C).

  • Endpoint Measurement: After the exposure period, the number of surviving T. pyriformis is counted.

  • Data Analysis: The concentration of the chemical that restricts the proliferation of T. pyriformis to one-half of that in the blank control is determined and expressed as the EC50 value.

Bacterial Growth Inhibition Assay

This method assesses the ability of a compound to inhibit the growth of bacteria.

  • Inoculum Preparation: A single colony of the target bacterial isolate is inoculated into a suitable broth (e.g., Müller-Hinton broth) and incubated to achieve a specific cell density (e.g., 10^6 colony-forming units (CFU)/mL).

  • Exposure: Equal volumes of the bacterial suspension and the test compound at various concentrations are mixed to achieve a final desired bacterial concentration (e.g., 5 x 10^5 CFU/mL). A negative control with bacteria and media only is also prepared.

  • Incubation: The mixtures are incubated for a specified period (e.g., 24 hours) at an optimal temperature for bacterial growth (e.g., 37°C).

  • Endpoint Measurement: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the bacteria. This can be assessed visually or by measuring optical density.

Deiodinase Inhibition Assay

This in vitro assay measures the inhibition of deiodinase activity, typically using human liver microsomes.

  • Reaction Mixture Preparation: Human liver microsomes are diluted in a buffer containing dithiothreitol (DTT) and NADPH.

  • Inhibition Experiment: The microsomal preparation is incubated with a constant concentration of the substrate (e.g., thyroxine, T4) and varying concentrations of the halogenated phenolic compound being tested.

  • Product Quantification: The formation of the product (e.g., triiodothyronine, T3) is monitored over time. This is often achieved using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is calculated as the IC50 value.

Signaling Pathways and Mechanisms of Action

Halogenated phenols exert their biological effects through various mechanisms, including the disruption of critical signaling pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many environmental pollutants, including some halogenated phenols.[5][6][7] Upon binding to a ligand, the AHR translocates to the nucleus and initiates the transcription of target genes, leading to various cellular responses.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex AIP AIP AIP->AHR_complex p23 p23 p23->AHR_complex Ligand Halogenated Phenol Ligand->AHR_complex Binding AHR_ARNT AHR-ARNT Complex AHR_complex->AHR_ARNT Translocation & Dissociation ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription XRE->Target_Genes Activation

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Disruption of Mitochondrial Oxidative Phosphorylation

Certain halogenated phenols can act as uncouplers of oxidative phosphorylation in mitochondria.[8] This process disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in oxygen consumption without energy production. This can ultimately lead to cellular damage and toxicity.

Mitochondrial_Oxidative_Phosphorylation ETC Electron Transport Chain (Complexes I-IV) Protons H+ ETC->Protons Proton Pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis NADH NADH NADH->ETC e- ADP ADP + Pi ADP->ATP_Synthase Protons->ATP_Synthase Proton Motive Force Halogenated_Phenol Halogenated Phenol Halogenated_Phenol->Protons Disrupts Gradient (Uncoupling)

Caption: Disruption of Mitochondrial Oxidative Phosphorylation.

References

Safety Operating Guide

Proper Disposal of 2-Allyl-4-chlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of 2-Allyl-4-chlorophenol are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical structure, which includes a chlorinated phenol and a reactive allyl group, this compound is classified as hazardous waste and necessitates specific handling and disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound. Chlorophenols are generally toxic, corrosive, and harmful to aquatic life with long-lasting effects.[1][2] The allyl group also warrants caution due to potential reactivity.[3] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE): A thorough assessment of required PPE must be conducted before handling the compound. The following standard PPE is mandatory:[1][3]

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[3][4]
Body Protection A laboratory coatTo protect clothing and skin from contamination.[3][4]
Respiratory Protection Use within a chemical fume hoodTo avoid inhalation of vapors.[3][4][5]

Logistical and Operational Disposal Plan

The disposal of this compound must be managed as hazardous chemical waste.[3] Never dispose of this compound down the drain or in the regular trash.[3][6]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing this compound, including contaminated materials like pipette tips, gloves, and absorbent pads, in a designated, leak-proof hazardous waste container.[3][4][5] The container must be made of a compatible material (e.g., glass or polyethylene).[7]

  • Halogenated Waste Stream: As a chlorinated compound, this waste should be segregated into the "Halogenated Organic Waste" stream to prevent mixing with incompatible chemicals and to ensure proper treatment.[3][8]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[4][7]

  • Full Chemical Name: The label must include the full chemical name, "this compound," and list any other components in the waste mixture with their approximate concentrations.[4]

Step 3: Storage

  • Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3][4][9]

  • Compatibility: The storage area should be away from incompatible materials, such as strong oxidizing agents, and sources of heat or ignition.[3][6]

  • Closed Containers: Ensure the container is kept tightly closed at all times, except when adding waste, to prevent the release of vapors.[4][7]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][10]

  • Documentation: Provide the waste disposal service with an accurate and complete description of the waste's contents and associated hazards.[3]

  • Professional Disposal: The current best practice for the disposal of chlorinated organic compounds is high-temperature incineration conducted in a licensed and permitted hazardous waste treatment facility.[3][8]

Spill Management: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, absorb the spilled material with an inert absorbent like vermiculite or sand.[4] Collect the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.[4]

Hazard and Waste Classification Summary

ParameterClassification/GuidelineSource/Comment
Hazard Class Likely Toxic, Corrosive, Environmental HazardBased on chlorophenol and allyl functional groups.[1]
Toxicity Chlorophenols are generally harmful if swallowed, in contact with skin, or if inhaled.[2]Acute toxicity categories for similar compounds are often Category 3 or 4.[11][12]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2]Avoid release to the environment.
EPA Waste Code To be determined by EHS; may fall under F, K, or U lists.Chlorinated phenols are regulated hazardous wastes.[13] Consult your institution's EHS for the specific waste code.

Experimental Protocols and Workflows

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The logical process from waste generation to final disposal is outlined below.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Use Designated, Compatible 'Halogenated Organic Waste' Container C->D Generate Waste E Label Container: 'Hazardous Waste' + Full Chemical Name D->E F Keep Container Tightly Sealed E->F G Store in Secure Satellite Accumulation Area F->G H Container is Full or Disposal is Required G->H I Contact Institutional EHS for Waste Pickup H->I J Provide Accurate Waste Information I->J K Transfer to Licensed Hazardous Waste Facility J->K L Final Disposal via High-Temperature Incineration K->L

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management protocols and the relevant local and national regulations before proceeding.[3]

References

Personal protective equipment for handling 2-Allyl-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 2-Allyl-4-chlorophenol. Given the limited specific data for this compound, this guidance is based on information for structurally related chlorophenols and general best practices for handling hazardous chemicals.

Hazard Summary

This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It is crucial to handle this chemical with care due to its potential health hazards, which include causing severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Eye Damage: Causes serious eye damage.

  • Flammability: Combustible liquid.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

Engineering Controls

To minimize exposure risk, stringent engineering controls are mandatory when handling this compound.

  • Ventilation: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[2][3] Use only outdoors or in a well-ventilated area.[1][3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to prevent direct contact with this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber)Double-gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves should be used.[2] Always inspect gloves for any signs of degradation or punctures before use.[2] Change gloves frequently, with recommendations varying from every 30 to 60 minutes, or immediately if contaminated or damaged.
Eye and Face Protection Chemical safety goggles and face shieldChemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[2]
Skin and Body Protection Flame-resistant lab coatA flame-resistant lab coat must be worn at all times and should be fully buttoned.[2][4] Gowns should have closed fronts and long sleeves with tight-fitting cuffs.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRequired if working outside of a chemical fume hood is unavoidable. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5][6]

Operational and Disposal Plans

Handling Procedure:

  • Pre-Handling Checklist:

    • Verify that the chemical fume hood is functioning correctly.[2]

    • Ensure all necessary PPE is available and in good condition.[2]

    • Confirm the location of the nearest eyewash station and safety shower.[2]

    • Have a designated and properly labeled waste container ready.[2]

  • Donning PPE: Put on all appropriate PPE before entering the designated handling area.[2]

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

    • Do not eat, drink, or smoke when using this product.[1][3]

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

Disposal Plan:

  • Waste Collection: Collect hazardous waste in sturdy, leak-proof, and compatible containers.[7] Do not mix with other waste streams.[8]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name and percentage of each constituent.[7][8]

  • Storage: Keep waste containers tightly capped at all times, except when adding waste.[8] Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.[9]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] For empty containers, the first rinse must be collected and disposed of as hazardous waste.[7]

Experimental Protocol: Glove Selection and Integrity Check

Objective: To ensure adequate hand protection when handling this compound.

Materials:

  • Selected chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)

  • This compound (or a surrogate with similar properties if conducting a permeation test)

  • Beakers and forceps

  • Safety-rated light box or a well-lit area

Methodology:

  • Glove Selection:

    • Based on available chemical resistance charts for chlorophenols, select the most appropriate glove material (e.g., Butyl rubber or Viton for higher concentrations, Neoprene for short-term work).[9]

    • Ensure the chosen gloves have a sufficient thickness for the intended task. Thicker gloves generally offer better protection.[10]

  • Visual Inspection (Pre-Use):

    • Before each use, carefully inspect the gloves for any physical damage such as punctures, tears, or discoloration.[2]

    • Hold the gloves up to a light source to check for pinholes.

  • Inflation Test (for non-disposable gloves):

    • To check for pinholes, block the cuff of the glove and trap air inside.

    • Roll the cuff towards the fingers to inflate the glove.

    • Submerge the inflated glove in water and look for air bubbles, which would indicate a leak.

    • Alternatively, hold the inflated glove close to the face to feel for any escaping air.

  • Post-Handling:

    • After handling the chemical, remove gloves without touching the outer surface with bare skin.

    • Dispose of single-use gloves in the designated hazardous waste container.[4]

    • Decontaminate and re-inspect reusable gloves according to the manufacturer's instructions.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_final Final Check & Disposal start Start: Handling This compound task_assessment Assess Task: - Quantity - Concentration - Duration - Splash Potential start->task_assessment fume_hood Work in a certified chemical fume hood? task_assessment->fume_hood respirator Add NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No base_ppe Standard PPE: - Chemical Safety Goggles - Flame-Resistant Lab Coat - Chemical-Resistant Gloves fume_hood->base_ppe Yes respirator->base_ppe face_shield Add Face Shield base_ppe->face_shield Splash Potential? Yes heavy_duty_gloves Use Heavy-Duty Gloves (e.g., Butyl Rubber, Neoprene) base_ppe->heavy_duty_gloves Prolonged Contact? Yes final_check Perform Pre-Use PPE Inspection base_ppe->final_check No Splash or Prolonged Contact face_shield->heavy_duty_gloves face_shield->final_check No Prolonged Contact heavy_duty_gloves->final_check disposal Follow Proper Disposal Procedures final_check->disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.